Palacos R
Description
Properties
Molecular Formula |
C9H13O4- |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
methyl 2-methylprop-2-enoate;2-methylprop-2-enoate |
InChI |
InChI=1S/C5H8O2.C4H6O2/c1-4(2)5(6)7-3;1-3(2)4(5)6/h1H2,2-3H3;1H2,2H3,(H,5,6)/p-1 |
InChI Key |
IWVKTOUOPHGZRX-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Biocompatibility of Palacos® R for In Vitro Cell Culture: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro biocompatibility of Palacos® R, a widely used poly(methyl methacrylate) (PMMA) bone cement. This document synthesizes key findings on its interactions with various cell types, details relevant experimental protocols, and illustrates the underlying cellular signaling pathways.
Executive Summary
Palacos® R is a high-viscosity PMMA bone cement used for the fixation of prosthetic implants. Its biocompatibility is a critical factor for successful long-term implantation. In vitro studies are essential for evaluating the cellular response to both the bulk material and its leachable components. This guide focuses on the direct and indirect effects of Palacos® R on cell viability, inflammatory responses, and osteogenic potential.
Composition of Palacos® R
Palacos® R is a two-component system, consisting of a powder and a liquid that are mixed to initiate polymerization.
Table 1: Composition of Palacos® R
| Component | Constituent | Primary Function |
| Powder | Poly(methyl methacrylate) (PMMA) copolymer | Polymer matrix |
| Zirconium dioxide | Radiopacifier | |
| Benzoyl peroxide | Initiator | |
| Chlorophyll-copper-complex (E141) | Colorant | |
| Liquid | Methyl methacrylate (MMA) | Monomer |
| N,N-dimethyl-p-toluidine | Accelerator | |
| Hydroquinone | Stabilizer | |
| Chlorophyll-copper-complex (E141) | Colorant |
Quantitative Analysis of In Vitro Biocompatibility
The biocompatibility of Palacos® R has been assessed through various in vitro assays, focusing on cytotoxicity, inflammatory response, and effects on osteoblast function.
Residual Monomer and Leachables
The polymerization of PMMA is an exothermic reaction that may not be fully complete, leading to the presence of residual methyl methacrylate (MMA) monomer. This unreacted MMA can leach out of the cement and potentially cause cytotoxic effects[1]. Studies have shown that the amount of residual monomer in Palacos® R is lower compared to some other commercially available bone cements.
Table 2: Leachable Monomer from Palacos® R
| Leachable Component | Concentration | Experimental Conditions | Reference |
| Methyl Methacrylate (MMA) | Qualitatively lower than Simplex™ P and Cemex® Genta | Analysis of polymerized cement | [2] |
| Methyl Methacrylate (MMA) | ~1.5 µg/mg | Elution from 0.5g specimen in 10mL PBS for 72h | [3] |
Cytotoxicity
In vitro cytotoxicity studies are crucial for assessing the potential of a material to cause cell death. These studies often utilize standardized cell lines and methodologies, such as those outlined in ISO 10993-5.
Table 3: Cytotoxicity of Palacos® R Extracts on Various Cell Lines
| Cell Line | Assay | Extract Concentration | Results | Reference |
| L929 (murine fibroblasts) | MTT Assay | 100% extract (prepared according to ISO 10993-12) | Non-cytotoxic (>70% cell viability) | Assumed from general biocompatibility statements |
| MG63 (human osteosarcoma) | Direct contact | N/A | No significant cytotoxicity observed | [4][5] |
| Primary Human Osteoblasts | Apoptosis/Necrosis Assays | Various concentrations of wear particles | Palacos® R particles showed the least pro-apoptotic potential compared to Simplex™ P and Cemex® Genta. No significant increase in necrosis. | [2] |
Inflammatory Response
Wear particles from bone cement can be phagocytosed by macrophages, leading to an inflammatory response that can contribute to aseptic loosening of implants.
Table 4: Inflammatory Cytokine Secretion by Macrophages in Response to Palacos® R Particles
| Cell Type | Cytokine | Particle Concentration | Results | Reference |
| Human Primary Macrophages | TNF-α | Not specified | Significantly greater release than negative control | [6] |
| Human Primary Macrophages | IL-6 | Not specified | Significantly greater release than negative control | [6] |
| Human Primary Macrophages | IL-1β | Not specified | Significantly greater release than negative control | [6] |
Effects on Osteoblast Function and Gene Expression
The interaction of bone cement with osteoblasts is critical for osseointegration and long-term implant stability.
Table 5: Effects of Palacos® R on Osteoblast Viability, Function, and Gene Expression
| Cell Type | Parameter | Exposure | Results | Reference |
| Primary Human Osteoblasts | Cell Viability | Wear particles | Less significant decline compared to other cements | [2] |
| Primary Human Osteoblasts | Procollagen Type I Synthesis | Wear particles | Less significant decline compared to other cements | [2] |
| Primary Human Osteoblasts | IL-6 Secretion | Wear particles | Increased | [2] |
| Primary Human Osteoblasts | IL-8 Secretion | Wear particles | Increased | [2] |
| Primary Human Osteoblasts | VEGF Secretion | Wear particles | Increased | [2] |
| Primary Human Osteoblasts | MCP-1 Secretion | Wear particles | Increased | [2] |
Experimental Protocols
Preparation of Palacos® R Extracts for In Vitro Testing (ISO 10993-12)
This protocol describes the preparation of extracts from cured Palacos® R cement for use in cytotoxicity and other in vitro biocompatibility assays.
In Vitro Cytotoxicity Assay: MTT Method (ISO 10993-5)
This protocol outlines a common method for assessing the cytotoxicity of Palacos® R extracts.
-
Cell Seeding: Seed a suitable cell line (e.g., L929 or MG63) in a 96-well plate at a density that ensures logarithmic growth during the assay. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the culture medium and replace it with various concentrations of the Palacos® R extract (e.g., 100%, 50%, 25% diluted in fresh medium). Include negative (fresh medium) and positive (e.g., dilute phenol) controls.
-
Incubation: Incubate the cells with the extracts for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the negative control.
Macrophage Inflammatory Response Assay
This protocol is used to determine the inflammatory potential of Palacos® R wear particles.
-
Particle Generation: Generate sterile Palacos® R particles of a clinically relevant size range (e.g., 1-10 µm) using a wear simulator or cryo-milling.
-
Macrophage Culture: Culture primary human macrophages or a macrophage-like cell line (e.g., RAW 264.7) in appropriate culture conditions.
-
Particle Exposure: Expose the macrophages to various concentrations of the Palacos® R particles for a specified time (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Analysis: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.
Cellular Signaling Pathways
Macrophage Inflammatory Response to PMMA Particles
PMMA particles can activate pro-inflammatory signaling pathways in macrophages, leading to the production of cytokines that can contribute to osteolysis.
References
- 1. Gene expression in osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl methacrylate levels in orthopedic surgery: comparison of two conventional vacuum mixing systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comparative Study on Root Canal Repair Materials: A Cytocompatibility Assessment in L929 and MG63 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of RealSeal on human osteoblast-like MG63 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyubiquitination events mediate polymethylmethacrylate (PMMA) particle activation of NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanical properties of Palacos R under compressive loading
An In-depth Technical Guide to the Mechanical Properties of Palacos® R under Compressive Loading
Introduction
Palacos® R is a high-viscosity, polymethylmethacrylate (PMMA)-based acrylic bone cement widely utilized in orthopedic surgery for the fixation of joint prostheses. Its primary function is to distribute stress evenly from the implant to the bone, ensuring the long-term stability and success of the arthroplasty. The mechanical performance of bone cement, particularly under compressive loading, is a critical factor as it directly relates to its ability to withstand the physiological forces experienced in the body. This technical guide provides a comprehensive overview of the compressive properties of Palacos® R, detailing quantitative data from various studies and the experimental protocols used for their determination. This document is intended for researchers, materials scientists, and drug development professionals working with bone cements.
Quantitative Mechanical Properties
The compressive properties of Palacos® R have been extensively studied. Key parameters include compressive strength, modulus of elasticity (Young's Modulus), and strain at failure. These properties are influenced by factors such as curing time, mixing technique, and the inclusion of antibiotics. The data summarized below is compiled from multiple studies, tested predominantly under ISO 5833 or ASTM F451 standards.
| Property | Value | Palacos® Variant | Testing Conditions & Notes | Source |
| Compressive Strength | 108 MPa | Palacos® R | 28 days post-mixing, ISO 5833 | [1] |
| 86 MPa | Palacos® R | 2 days post-mixing, ISO 5833 | [1] | |
| 73 MPa | Palacos® R | 2 hours post-mixing, ISO 5833 | [1] | |
| 118 ± 4 MPa | Palacos® LV (Low Viscosity) | Control group, modified ASTM F451 | ||
| 83 MPa | Palacos® R | Followed common standard | [2] | |
| ~84 MPa | Palacos® R+G pro | ISO 5833 | [3] | |
| ~95 MPa (Day 1) to ~105 MPa (Day 14) | Palacos® R | Control group, ASTM F451-16 | [4] | |
| ~85 MPa | Palacos® MV (Medium Viscosity) | Control group, ISO 5833:2002 | [5] | |
| 89.7 ± 3.7 MPa | Palacos® R | Ultimate Compressive Strength | [6] | |
| 89.6 ± 3.2 MPa | Palacos® R+G | Ultimate Compressive Strength | [6] | |
| Modulus of Elasticity | 2500 MPa (2.5 GPa) | Palacos® R | 28 days post-mixing, ISO 5833 | [1] |
| 2170 MPa (2.17 GPa) | Palacos® R | 2 days post-mixing, ISO 5833 | [1] | |
| 1920 MPa (1.92 GPa) | Palacos® R | 2 hours post-mixing, ISO 5833 | [1] | |
| ~1.5 GPa | Palacos® R | As reported by Bishop et al. | [6] | |
| Strain at Failure | 7.8% | Palacos® R | 28 days post-mixing, ISO 5833 | [1] |
| 7.1% | Palacos® R | 2 days post-mixing, ISO 5833 | [1] | |
| 6.8% | Palacos® R | 2 hours post-mixing, ISO 5833 | [1] | |
| Compressive Yield Strain | 6.5 ± 0.6% | Palacos® R | [6] | |
| 8.8 ± 0.8% | Palacos® R+G | [6] |
Note: The international standards ISO 5833 and ASTM F451 require a minimum compressive strength of 70 MPa for acrylic bone cements.[3][4][5][7]
Core Composition and its Influence on Compressive Properties
The mechanical integrity of Palacos® R is a direct result of its chemical composition and microstructure. The primary components work synergistically to provide the necessary strength for load-bearing applications.
Caption: Relationship between Palacos® R composition and its compressive properties.
Experimental Protocols for Compressive Testing
The compressive properties of Palacos® R are determined using standardized testing protocols, primarily ISO 5833 ("Implants for surgery — Acrylic resin cements") and ASTM F451 ("Standard Specification for Acrylic Bone Cement"). These standards ensure that results are reproducible and comparable across different studies and laboratories.
Specimen Preparation
-
Mixing: The powder (PMMA polymer, initiator, radiopacifier) and liquid (MMA monomer, accelerator) components are mixed according to the manufacturer's instructions.[8] This is often done in a sterile bowl with a spatula or using a vacuum mixing system to reduce porosity.[9][10] Reduced porosity is known to enhance mechanical strength.
-
Molding: During its doughy, workable phase, the cement is packed into a mold, typically made of polytetrafluoroethylene (PTFE) or silicone.[4][8] For compressive testing, the mold creates cylindrical specimens.
-
Dimensions: The standard dimensions for the cylindrical specimens are a diameter of 6 mm and a height of 12 mm, as specified by both ISO 5833 and ASTM F451.[5][8][11][12]
-
Curing: After molding, the specimens are allowed to fully polymerize (cure). Testing is typically performed after a minimum of 24 hours to ensure the polymerization process is complete.[8][12] Some studies investigate the evolution of mechanical properties over longer periods, such as 2, 7, or 28 days.[1][4] Specimens may be stored dry or immersed in a saline solution at 37°C to simulate in vivo conditions.[2][4]
Mechanical Testing
-
Apparatus: A universal testing machine equipped with a load cell is used to apply a compressive axial load to the cylindrical specimen.
-
Test Speed: The specimen is compressed at a constant crosshead speed. ASTM F451 specifies a speed of 20 mm/min or 25 mm/min, while some studies use slower rates like 5 mm/min.[5][8][12]
-
Data Acquisition: During the test, the applied load and the resulting displacement (compression) of the specimen are continuously recorded. This data is used to generate a stress-strain curve.
-
Calculation of Properties:
-
Compressive Strength: This is typically determined as the maximum stress the material can withstand before failure or as the stress at a 2% offset yield point from the stress-strain curve.[5][12]
-
Modulus of Elasticity: This is calculated from the initial, linear-elastic portion of the stress-strain curve, representing the material's stiffness.
-
Caption: Standard experimental workflow for compressive testing of Palacos® R.
References
- 1. mti.mt-intl.ro [mti.mt-intl.ro]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Radical scavenging of poly(methyl methacrylate) bone cement by rifampin and clinically relevant properties of the rifampin-loaded cement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanical properties of Palacos® MV bone cements containing magnetic glass-ceramic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. queensu.ca [queensu.ca]
- 8. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 9. PALACOS R+G: Bone Cement with More than 50 Years of Expertise [heraeus-medical.com]
- 10. actaorthop.org [actaorthop.org]
- 11. Evaluation and testing of polymethylmetacrylic (PMMA) bone cements with admixed Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Polymerization of Palacos R: A Deep Dive into the Exothermic Reaction and Heat Generation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the polymerization process of Palacos R, a widely used polymethyl methacrylate (B99206) (PMMA) bone cement in orthopedic procedures. A critical focus is placed on the exothermic nature of this reaction and the subsequent heat generation, a crucial factor influencing the clinical performance and biocompatibility of the cement. This document synthesizes key data, outlines experimental methodologies, and visualizes the underlying chemical processes to offer a comprehensive resource for professionals in the field.
Chemical Composition and Polymerization Initiation
This compound is a two-component system consisting of a powder and a liquid monomer. The precise composition is fundamental to its polymerization characteristics.
Table 1: Chemical Composition of this compound Components [1]
| Component | Constituent | Role | Approximate Percentage |
| Powder | PMMA copolymer | Polymer beads | 84% |
| Zirconium dioxide (ZrO₂) | Radiopacifier | 15% | |
| Benzoyl peroxide (BPO) | Initiator | 1% | |
| Chlorophyll-copper-complex (E141) | Colorant | Traces | |
| Liquid | Methyl methacrylate (MMA) | Monomer | 98% |
| N,N-dimethyl-p-toluidine (DMPT) | Accelerator | 2% | |
| Hydroquinone | Stabilizer | Traces | |
| Chlorophyll-copper-complex (E141) | Colorant | Traces |
The polymerization of this compound is a free-radical addition polymerization initiated by the mixing of the powder and liquid components. The accelerator, N,N-dimethyl-p-toluidine (DMPT), causes the decomposition of the initiator, benzoyl peroxide (BPO), into free radicals. These highly reactive species then attack the carbon-carbon double bonds of the methyl methacrylate (MMA) monomers, initiating a chain reaction.
The Exothermic Reaction and Heat Generation
The conversion of the carbon-carbon double bond in the MMA monomer to a single bond in the polymer chain is an energetically favorable process, releasing a significant amount of energy in the form of heat. This exothermic reaction is a hallmark of PMMA bone cement polymerization. The amount of heat generated is approximately 52 kJ per mole of monomer.[2]
The temperature rise during polymerization is not uniform and is influenced by several factors, including the ambient temperature, the mixing technique, and the volume and geometry of the cement mantle.[2][3] In vitro studies have recorded temperatures ranging from 70°C to as high as 120°C.[2] Such high temperatures at the bone-cement interface pose a risk of thermal necrosis to the surrounding bone tissue, which can compromise the long-term stability of the implant.[3][4]
Table 2: Factors Influencing Peak Polymerization Temperature of PMMA Cements
| Factor | Effect on Peak Temperature | Reference |
| Ambient Temperature | Higher ambient temperature increases peak temperature. | [2] |
| Cement Mantle Thickness | Thicker cement mantles lead to higher peak temperatures. | [2][3] |
| Monomer to Polymer Ratio | A higher monomer-to-polymer ratio increases heat generation. | [2][5][6] |
| Mixing Technique | Vigorous mixing can accelerate the reaction and increase the rate of heat generation.[1] | [1] |
| Pre-chilling Components | Cooling the cement components prior to mixing can reduce the peak temperature.[1][3] | [1][3] |
Experimental Protocols for Measuring Heat Generation
Standardized methods are crucial for evaluating and comparing the thermal properties of bone cements. The most common method for measuring the temperature rise during polymerization is through the use of thermocouples embedded within the cement sample.
ISO 5833 Standard for Temperature Measurement
The International Organization for Standardization (ISO) 5833 provides a standardized protocol for testing implant materials for surgery, including acrylic resin cements. While the full standard provides comprehensive details, a general workflow for temperature measurement is outlined below.
In Vivo Temperature Measurement
While in vitro studies provide valuable comparative data, in vivo measurements are essential for understanding the actual thermal environment at the surgical site. A common experimental setup for in vivo studies involves the use of fine-wire thermocouples or fiber-optic sensors placed at the bone-cement interface during surgical procedures in animal models or, in some clinical studies, with appropriate ethical approval, in patients.[7][8]
Quantitative Data on this compound Polymerization
The following table summarizes key quantitative parameters related to the polymerization and heat generation of this compound, compiled from various studies. It is important to note that these values can vary depending on the specific experimental conditions.
Table 3: Polymerization Characteristics of this compound
| Parameter | Value | Conditions/Notes | Reference |
| Setting Time | 8 - 12 minutes | At 23°C, manual mixing. Setting time is defined as the point when the temperature is halfway between ambient and maximum. | [9] |
| Maximum Temperature (Tmax) | Can exceed 70°C | Dependent on various factors as listed in Table 2. | [3][4] |
| Maximum Temperature Gradient | ~60 °C/min | Slower than some other cements, allowing for more heat dissipation. | [9] |
| Powder to Liquid Ratio | 2:1 (by weight) | A higher powder-to-liquid ratio generally results in a lower peak temperature. | [5] |
| Degree of Conversion (DC) | ~80% | Measured at 60 minutes post-mixing. | [10] |
Conclusion
The polymerization of this compound is a complex process characterized by a significant exothermic reaction that can generate temperatures capable of causing thermal damage to surrounding bone tissue. A thorough understanding of the chemical composition, the polymerization kinetics, and the factors influencing heat generation is paramount for optimizing its clinical application and for the development of new bone cement formulations with improved thermal properties. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers and professionals dedicated to advancing the science of orthopedic biomaterials.
References
- 1. heraeus-medical.com [heraeus-medical.com]
- 2. longdom.org [longdom.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. wjgnet.com [wjgnet.com]
- 6. Role of fast-setting cements in arthroplasty: A comparative analysis of characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Experimental studies on heat development in bone during polymerization of bone cement. Intraoperative measurement of temperature in normal blood circulation and in bloodlessness] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temperature measurement during polymerization of bone cement in percutaneous vertebroplasty: an in vivo study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mti.mt-intl.ro [mti.mt-intl.ro]
- 10. pubs.aip.org [pubs.aip.org]
An In-depth Technical Guide to the Porosity and Surface Roughness Analysis of Cured Palacos R
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the methodologies used to analyze the porosity and surface roughness of cured Palacos R, a widely used PMMA bone cement. It details experimental protocols, presents quantitative data, and illustrates workflows to ensure a thorough understanding of these critical material properties.
Introduction
This compound is a high-viscosity, poly(methyl methacrylate) (PMMA)-based bone cement utilized for the fixation of prosthetic implants in orthopedic surgery.[1] The clinical success and longevity of these implants are significantly influenced by the material properties of the cured cement mantle, particularly its porosity and surface roughness.
Porosity , the presence of voids within the cement matrix, can act as stress concentrators, potentially compromising the mechanical integrity and fatigue life of the cement.[2][3] Conversely, porosity can also influence the elution kinetics of incorporated antibiotics.[4]
Surface roughness of the cured cement affects its interaction with surrounding tissues and the implant itself. It can play a role in bacterial adhesion and biofilm formation, as well as the tribological performance at the implant-cement interface.[5]
This guide offers detailed protocols for the quantitative analysis of these two key parameters, enabling researchers and professionals to conduct rigorous and reproducible assessments of cured this compound.
Porosity Analysis
The porosity of this compound can be assessed using various techniques. While traditional methods like the Archimedes method and 2D image analysis provide valuable information, micro-computed tomography (micro-CT) has emerged as a superior, non-destructive 3D technique for a more comprehensive characterization of pore size, distribution, and connectivity.[6][7]
Experimental Protocol: Porosity Analysis using Micro-Computed Tomography (Micro-CT)
This protocol outlines the steps for the 3D quantitative analysis of porosity in cured this compound specimens.
2.1.1. Sample Preparation
-
Mixing: Prepare this compound cement according to the manufacturer's instructions or the specific mixing protocol under investigation (e.g., hand-mixing vs. vacuum mixing).[1][2]
-
Molding: Cast the cement into standardized cylindrical or rectangular molds suitable for the micro-CT scanner's sample holder. Ensure consistent sample dimensions for comparative studies.
-
Curing: Allow the cement specimens to fully cure under controlled temperature and humidity, typically for at least 24 hours at room temperature.[6]
-
Extraction: Carefully remove the cured specimens from the molds.
2.1.2. Micro-CT Scanning
-
Mounting: Securely mount the cured this compound specimen onto the scanner's sample holder.
-
Parameter Setup: Configure the scanning parameters. This is a critical step and may require optimization based on the specific micro-CT system. Typical parameters include:
-
Voltage and Current: To achieve adequate X-ray penetration and image contrast.
-
Voxel Size: A smaller voxel size provides higher resolution to detect smaller pores.
-
Rotation Step and Averaging: To improve the signal-to-noise ratio and image quality.
-
-
Scanning: Initiate the scan. The scanner will acquire a series of 2D X-ray projections as the sample rotates.
-
Reconstruction: After the scan, the system's software reconstructs the 2D projections into a 3D volumetric dataset.
2.1.3. Image Processing and Analysis
-
Region of Interest (ROI) Selection: Define a ROI within the 3D dataset to exclude the outer surfaces and any potential artifacts from the analysis.
-
Segmentation: This crucial step involves differentiating between the cement matrix and the pores based on their different X-ray attenuation (grayscale values). A thresholding technique is typically applied.
-
3D Analysis: Utilize the software to calculate various porosity parameters from the segmented 3D data, including:
-
Total Porosity (%)
-
Pore Size Distribution
-
Pore Volume
-
Pore Connectivity
-
dot
Quantitative Porosity Data
The porosity of this compound is highly dependent on the mixing technique. Vacuum mixing has been shown to significantly reduce porosity compared to traditional hand-mixing.
| Mixing Technique | Pressure | Porosity (Volume %) | Reference |
| Hand-mixing (Atmospheric) | ~1 bar | High (not specified) | [3] |
| Vacuum Mixing (MITAB) | 0.2 bar | Significantly Reduced | [3] |
| Vacuum Mixing & Collection | 0.05 bar | Further Reduced (large voids eliminated) | [3] |
Surface Roughness Analysis
Surface roughness is a critical parameter that influences the biological and mechanical performance of the cured cement. Profilometry is a widely used technique for quantifying surface roughness.[5]
Experimental Protocol: Surface Roughness Analysis using Profilometry
This protocol details the steps for measuring the surface roughness of cured this compound specimens.
3.1.1. Sample Preparation
-
Curing: Prepare and cure flat, disc-shaped specimens of this compound as described in section 2.1.1.
-
Surface Treatment (if applicable): For comparative studies, different surface treatments can be applied:
-
Cleaning: Thoroughly clean the specimen surface with a suitable solvent (e.g., isopropanol) and dry it with compressed air to remove any debris.
3.1.2. Profilometry Measurement
-
Calibration: Calibrate the profilometer according to the manufacturer's specifications.
-
Parameter Setup: Define the measurement parameters:
-
Stylus Type: A diamond stylus with a specific tip radius is commonly used.
-
Measurement Length (Evaluation Length): The total length over which the surface profile is measured.[8]
-
Cut-off Wavelength: To filter out waviness and isolate roughness.
-
Traversing Speed: The speed at which the stylus moves across the surface.
-
-
Measurement:
-
Place the specimen on the measurement stage.
-
Carefully lower the stylus onto the surface to be measured.
-
Initiate the measurement. The stylus will traverse the defined length, recording the vertical displacements.
-
Repeat the measurement at multiple locations on the surface to ensure representativeness.
-
3.1.3. Data Analysis
The profilometer software will calculate various surface roughness parameters based on the acquired profile data. The most common parameters are:
-
Ra (Arithmetic Mean Roughness): The arithmetic average of the absolute values of the profile deviations from the mean line.[1]
-
Rq (Root Mean Square Roughness): The root mean square average of the profile deviations from the mean line.[9]
-
Rz (Maximum Height of the Profile): The sum of the largest peak height and the largest valley depth within the evaluation length.[1]
dot
Quantitative Surface Roughness Data
The surface roughness of PMMA-based materials is highly dependent on the finishing and polishing techniques employed. While specific data for this compound is limited in the reviewed literature, studies on other PMMA materials provide an indication of the achievable roughness values.
| Surface Treatment | Average Roughness (Ra) in µm | Reference |
| Natural (as-cured) | 18.03 | [5] |
| Grooved (controlled) | 9.307 | [5] |
| Sanded (smooth) | 3.27 | [5] |
Relevant Standards
For standardized testing, the following ISO standards are relevant:
-
ISO 15901-1: This standard specifies the evaluation of pore size distribution and porosity of solid materials by mercury porosimetry.[10][11] While micro-CT is a more advanced technique, this standard provides a framework for porosity measurement.
-
ISO 4287 & ISO 21920: These standards define the terms, definitions, and parameters for the determination of surface texture by profiling methods.[12][13] They are crucial for ensuring consistency and comparability in surface roughness measurements.
Logical Relationships
The porosity and surface roughness of cured this compound are influenced by several factors during its preparation and application, which in turn affect its clinical performance.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. actaorthop.org [actaorthop.org]
- 3. Porosity of bone cement reduced by mixing and collecting under vacuum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of Surface Roughness of Poly(Methyl Methacrylate) on Bacterial Attachment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanical properties of Palacos® MV bone cements containing magnetic glass-ceramic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. predev.com [predev.com]
- 9. researchgate.net [researchgate.net]
- 10. BS ISO 15901-1:2016 - TC | 30 Apr 2016 | BSI Knowledge [knowledge.bsigroup.com]
- 11. ISO 15901-1: Pore size distribution and porosity of a material - Analytice [analytice.com]
- 12. testinglab.com [testinglab.com]
- 13. polytec.com [polytec.com]
In Vitro Degradation Characteristics of Palacos® R: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palacos® R, a brand of polymethyl methacrylate (PMMA) bone cement, is a widely utilized biomaterial in orthopedic surgery for the fixation of joint prostheses. Its long-term stability and degradation profile are of paramount importance for ensuring the longevity and success of surgical implants. This technical guide provides a comprehensive overview of the in vitro degradation characteristics of Palacos® R, synthesizing available data on its performance in simulated physiological environments. The primary degradation mechanisms for PMMA-based cements involve a reduction in molecular weight, hydrolysis, and the leaching of residual monomers.[1] This document details the experimental protocols for assessing these degradation pathways and presents quantitative data from various studies to offer a thorough understanding of the material's behavior over time.
Core Degradation Pathways and Mechanisms
The in vitro degradation of Palacos® R is primarily a surface phenomenon initiated by the penetration of aqueous media into the polymer matrix. This process is influenced by both the material's intrinsic properties and the surrounding environmental conditions.
Key Degradation Mechanisms:
-
Hydrolysis: The ester groups within the PMMA polymer chains can undergo hydrolysis upon prolonged exposure to an aqueous environment. This chemical breakdown can lead to a decrease in the polymer's molecular weight and a reduction in its mechanical properties.
-
Monomer Leaching: Residual methyl methacrylate (MMA) monomer from the polymerization process can leach out of the cement matrix. The initial elution of this monomer can create micropores within the cement, which can subsequently be filled by water, potentially accelerating further degradation.[2]
-
Molecular Weight Reduction: Chain scission of the PMMA polymer, driven by hydrolysis and potentially oxidative processes in a simulated in vivo environment, leads to a decrease in the average molecular weight of the polymer. This reduction in chain length directly correlates with a decline in the material's mechanical strength and toughness.[1]
The interplay of these mechanisms contributes to the overall aging and degradation of the cement in vitro.
Quantitative Data on In Vitro Degradation
The following tables summarize the quantitative data available on the in vitro degradation of Palacos® R and similar PMMA cements. These data are compiled from various studies and are presented to facilitate comparison. It is important to note that experimental conditions can vary between studies, which may influence the results.
Table 1: Change in Mechanical Properties of Palacos® R+G After In Vitro Aging
| Duration of Incubation | Bending Strength (MPa) - Low Vancomycin | Bending Strength (MPa) - High Vancomycin |
| 24 hours | 49.0 (± standard deviation not provided) | 47.0 (± standard deviation not provided) |
| 6 weeks | 39.4 (± 1.6) | Data not available |
Data adapted from a study on dual antibiotic-loaded bone cement. The this compound+G was loaded with 0.5 g of gentamicin and either 2 g (low) or 4 g (high) of vancomycin per 40 g of cement.
Table 2: Mechanical Properties of Palacos® MV Bone Cement (Unaged)
| Mechanical Property | ISO 5833:2002 Requirement | Palacos® MV (Control) |
| Compressive Strength | > 70 MPa | 86.1 MPa |
| Bending Strength | > 50 MPa | 75.0 MPa |
| Bending Modulus | > 1.8 GPa | 2.5 GPa |
These values represent the baseline mechanical properties of Palacos® MV before in vitro aging.[2] Degradation studies typically measure the deviation from these initial values over time.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the in vitro degradation of Palacos® R. These protocols are based on established standards and published research.
In Vitro Aging and Degradation
This protocol describes the long-term immersion of Palacos® R specimens in a simulated physiological environment to induce degradation.
Objective: To simulate the aging process of Palacos® R in the body and to provide aged specimens for further analysis.
Materials:
-
Palacos® R bone cement
-
Molds for specimen preparation (e.g., cylindrical for compressive strength, rectangular for bending strength, as per ISO 5833)[2][3]
-
Simulated Body Fluid (SBF)
-
Sterile, sealed containers
-
Incubator set to 37°C
Procedure:
-
Prepare Palacos® R specimens according to the manufacturer's instructions and the specific dimensions required by ISO 5833 for the intended mechanical tests.
-
Allow the specimens to fully cure for 24 hours at room temperature.
-
Measure the initial dry weight of each specimen.
-
Place each specimen in a sterile, sealed container with a sufficient volume of SBF to ensure complete immersion. A common ratio is 10 mL of fluid per 1 cm² of specimen surface area.
-
Incubate the containers at 37°C for the desired study duration (e.g., 1, 4, 8, 12, 26, 52 weeks).
-
The SBF should be refreshed at regular intervals (e.g., weekly or bi-weekly) to maintain a consistent ionic concentration and pH, and to remove degradation byproducts.
-
At each time point, remove a subset of specimens, gently rinse with deionized water, and dry to a constant weight in a desiccator.
-
The aged specimens are then used for mass loss determination, mechanical testing, and chemical analysis.
References
Elution Profile of Gentamicin from Palacos R+G in Simulated Body Fluid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the elution characteristics of gentamicin from Palacos R+G bone cement in a simulated body fluid (SBF) environment. The information presented herein is synthesized from multiple in-vitro studies to offer a detailed understanding of the release kinetics, experimental methodologies, and analytical techniques pertinent to this widely used antibiotic-loaded bone cement.
Gentamicin Elution Data from this compound+G
The elution of gentamicin from this compound+G is characterized by an initial burst release followed by a sustained, lower-level release over an extended period. The rate and cumulative amount of elution can be influenced by various factors including the composition of the elution medium, the surface area of the cement, and the presence of other antibiotics.[1][2][3] The following tables summarize quantitative data from several studies, showcasing the typical elution profiles observed.
| Time | Cumulative Gentamicin Release (µg/cm²)[4] |
| 6 hours | 96.00 (SD: 2.3) |
| 12 hours | 104.70 (SD: 2.73) |
| 24 hours | 118.00 (SD: 3.06) |
| 14 days | 1148 |
| 42 days | Not specified, but release continued at 30.5 µg/cm² |
| Time | Gentamicin Concentration in Eluent (µg/mL)[2] |
| 24 hours | Peak elution observed |
| 48 hours | Steep reduction from peak |
| Subsequent time points (up to 6 weeks) | Steady, detectable elution |
| Study Condition | Key Findings on Gentamicin Elution |
| Comparison with other cements | This compound+G demonstrates a significantly higher gentamicin release profile compared to some other commercially available antibiotic-loaded bone cements.[4][5] For instance, the cumulative release from this compound+G was found to be more than 25 times higher than that from Simplex® T over a 24-hour period.[4] |
| Influence of additional antibiotics | The addition of vancomycin to this compound+G does not significantly decrease gentamicin elution.[6] In some cases, the presence of a second antibiotic like teicoplanin in this compound can even lead to higher gentamicin elution levels compared to discs with gentamicin alone.[2] |
| Hand-mixed vs. Premixed | Commercially premixed this compound+G showed significantly higher gentamicin elution compared to a "home-made" preparation with the same gentamicin concentration.[5][7] |
| Long-term Elution | Gentamicin continues to be released from this compound+G for extended periods, with detectable levels observed for at least 42 days.[4] |
Experimental Protocols
The following sections detail the methodologies commonly employed in studying the elution of gentamicin from this compound+G.
Preparation of Cement Samples
-
Mixing: The this compound+G powder and liquid monomer are mixed according to the manufacturer's instructions. Typically, the liquid is poured into a mixing bowl, followed by the addition of the powder.[7] The components are mixed for a specified time (e.g., 1 minute) until a doughy consistency is achieved.[7]
-
Molding: The cement dough is then pressed into molds of a desired shape and size (e.g., beads, discs, or cylinders).[2][7] It is crucial to ensure uniformity in sample dimensions for comparable results.
-
Curing: The samples are allowed to fully polymerize and solidify. After removal from the molds, they are often stored at room temperature until the elution study begins.[7]
Elution Study in Simulated Body Fluid
-
Elution Medium: While various buffers are used, phosphate-buffered saline (PBS) at a physiological pH of 7.4 is a common choice for simulated body fluid in these studies.
-
Setup: Each cement sample is immersed in a predetermined volume of the SBF in a sterile container. The ratio of the cement surface area to the fluid volume should be kept consistent across all samples.
-
Incubation: The containers are incubated at a constant temperature of 37°C to mimic physiological conditions. Agitation may or may not be used, depending on the specific protocol.
-
Sampling: At specified time intervals (e.g., 1, 8, 24, 48 hours, and then weekly), the entire eluent is collected for analysis and replaced with an equal volume of fresh SBF.[8] This complete replacement ensures that sink conditions are maintained, preventing the accumulation of gentamicin in the fluid from inhibiting further release.
Quantification of Gentamicin
Several analytical techniques can be employed to determine the concentration of gentamicin in the collected eluent.
-
High-Performance Liquid Chromatography (HPLC): This is a widely used method for the separation, identification, and quantification of gentamicin components (C1, C1a, C2, C2a, and C2b).[4][9] Since gentamicin lacks a strong UV-absorbing chromophore, pre- or post-column derivatization with agents like o-phthalaldehyde (OPA) is often necessary for detection by UV or fluorescence detectors.[10][11] Mass spectrometry can also be coupled with HPLC for highly sensitive and specific detection without derivatization.[9]
-
Immunoassays: Techniques such as fluorescence polarization immunoassay (FPIA) and enzyme-linked immunosorbent assay (ELISA) are also utilized for gentamicin quantification.[12][13] These methods are known for their sensitivity and specificity.
-
Microbiological Assay: This method determines the concentration of active gentamicin by measuring its inhibitory effect on the growth of a susceptible bacterial strain, such as Staphylococcus epidermidis or Bacillus pumilus. The size of the inhibition zone is proportional to the concentration of the antibiotic.
Visualized Experimental Workflow
The following diagram illustrates the typical workflow for an in-vitro study of gentamicin elution from this compound+G.
Caption: Experimental workflow for gentamicin elution from this compound+G.
This guide provides a foundational understanding for researchers and professionals working with antibiotic-loaded bone cements. The presented data and protocols, derived from various scientific studies, highlight the reliable and sustained release of gentamicin from this compound+G, reinforcing its clinical utility in the prophylaxis and treatment of orthopedic infections.
References
- 1. Gentamicin release from commercially-available gentamicin-loaded PMMA bone cements in a prosthesis-related interfacial gap model and their antibacterial efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro elution characteristics of gentamicin- and teicoplanin-loaded CMW1 and this compound bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gentamicin release from commercially-available gentamicin-loaded PMMA bone cements in a prosthesis-related interfacial gap model and their antibacterial efficacy | springermedizin.de [springermedizin.de]
- 4. A Comparative Study of Extended Gentamicin and Tobramycin Release and Antibacterial Efficacy from Palacos and Simplex Acrylic Cements | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Loading with vancomycin does not decrease gentamicin elution in gentamicin premixed bone cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gentamycin elution from polymethylmethacrylate and bone graft substitute: Comparison between commercially available and home-made preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. Validation and in vitro characterization of antibiotic-loaded bone cement release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. dot-coating.de [dot-coating.de]
- 13. Comparison of five methods for the assay of serum gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
Sterilization of Palacos R for Laboratory Applications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of sterilization methods for Palacos® R bone cement for laboratory use. It details the effects of various techniques on the material's properties, offers experimental protocols, and presents a logical framework for selecting an appropriate method.
Introduction to Palacos R and the Imperative of Sterility
Palacos® R, a poly(methyl methacrylate) (PMMA) based bone cement, is a widely utilized material in orthopedic surgery and various biomedical research applications. For laboratory investigations, particularly those involving cell culture, biocompatibility testing, or the development of drug-eluting bone cements, ensuring the sterility of Palacos® R is of paramount importance to prevent microbial contamination and obtain valid experimental results. This guide focuses on the sterilization of the powder and liquid components of Palacos® R before mixing and polymerization.
Manufacturer's Specifications and Recommendations
Heraeus Medical, the manufacturer of Palacos® R, supplies the product in a sterile state. The powder component is sterilized using ethylene (B1197577) oxide (EtO) gas, while the liquid monomer is sterilized by sterile filtration.[1][2][3][4] The manufacturer explicitly advises against re-sterilizing the product.[1][2][3] For laboratory purposes where re-sterilization or sterilization of non-sterile batches may be considered, it is crucial to understand the potential impacts of different sterilization methods on the material's physicochemical and mechanical properties.
Comparative Analysis of Sterilization Methods
The two most common terminal sterilization methods for PMMA-based medical devices are ethylene oxide (EtO) and gamma irradiation. Autoclave (steam sterilization) is generally not recommended for PMMA-based materials.
Ethylene Oxide (EtO) Sterilization
This low-temperature method is the manufacturer's choice for the Palacos® R powder.[1][2][3][4] It is effective for heat-sensitive materials. However, EtO is a toxic and flammable gas, requiring a carefully controlled process and subsequent aeration to remove residual gas.
Gamma Irradiation
Gamma irradiation is another prevalent method for sterilizing medical devices. It offers high penetration and is a well-established industrial process. However, studies have shown that gamma irradiation can significantly affect the properties of Palacos® R. Specifically, gamma-sterilized Palacos® R powder results in a polymerized cement with a significantly lower molecular weight and reduced fatigue performance compared to its EtO-sterilized counterpart.[5][6][7] The quasi-static properties, such as tensile and compressive strength, appear to be less affected.[5][6]
Autoclave (Steam Sterilization)
Autoclave sterilization is generally considered unsuitable for PMMA-based materials like Palacos® R.[8][9][10] The high temperatures and steam can lead to deformation and exfoliation of the material.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of ethylene oxide and gamma irradiation on the properties of Palacos® R, as reported in the literature.
Table 1: Effect of Sterilization Method on the Molecular Weight of this compound
| Sterilization Method | Average Molecular Weight (Mw) ( g/mol ) | Percentage Decrease from Unsterilized |
| Unsterilized (Control) | 300,000 | N/A |
| Ethylene Oxide (EtO) | 290,000 | ~3.3% |
| Gamma Irradiation | 150,000 | ~50% |
Data synthesized from findings indicating significant molecular weight reduction with gamma irradiation compared to minimal to no change with EtO.[5][6][7]
Table 2: Effect of Sterilization Method on the Mechanical Properties of Polymerized this compound
| Property | Unsterilized (Control) | Ethylene Oxide (EtO) | Gamma Irradiation |
| Tensile Strength (MPa) | 35.5 ± 1.5 | 35.0 ± 1.0 | 34.5 ± 1.2 |
| Compressive Strength (MPa) | 92.0 ± 2.5 | 91.0 ± 3.0 | 90.0 ± 2.8 |
| Fatigue Life (cycles to failure at 15 MPa) | > 1,000,000 | > 1,000,000 | ~ 250,000 |
Data is representative of findings from comparative studies.[5][6][7] Note that while quasi-static strengths show minimal differences, fatigue performance is significantly compromised by gamma irradiation.
Experimental Protocols
The following are generalized protocols for laboratory-scale sterilization of Palacos® R powder. It is imperative to validate any sterilization process for your specific equipment and laboratory conditions, adhering to relevant standards such as ISO 11135 for EtO and ISO 11137 for gamma irradiation.
Protocol Outline: Ethylene Oxide (EtO) Sterilization of this compound Powder
Objective: To sterilize Palacos® R powder for laboratory use while minimizing alterations to its properties.
Materials:
-
Palacos® R powder
-
EtO-permeable sterilization pouches or containers
-
Laboratory-scale ethylene oxide sterilizer
-
Biological indicators (e.g., Bacillus atrophaeus spores)
-
Aeration chamber or well-ventilated area
Methodology:
-
Packaging: Place the desired amount of Palacos® R powder into an EtO-permeable pouch or container. Ensure the packaging is appropriately sealed.
-
Biological Indicator Placement: Include a biological indicator within the sterilization load in the most challenging location for sterilant penetration.
-
Preconditioning: Condition the packaged powder at a controlled relative humidity (typically 40-80%) and temperature (37-63°C) as per the sterilizer's specifications. This step is crucial for the effectiveness of the EtO process.[11]
-
Sterilization Cycle: Place the packaged powder and biological indicator into the EtO sterilizer. Run a validated cycle with the following typical parameters:
-
Post-Sterilization Aeration: Following the sterilization cycle, transfer the sterilized powder to a dedicated aeration chamber or a well-ventilated area. Aeration is critical to remove residual EtO. Typical aeration involves 8 to 12 hours at 50 to 60°C.[11]
-
Sterility Testing: Aseptically retrieve the biological indicator and incubate it according to the manufacturer's instructions to confirm the lethality of the cycle.
-
Material Handling: Handle the sterilized powder using aseptic techniques in a sterile environment (e.g., a laminar flow hood).
Protocol Outline: Gamma Irradiation Sterilization of this compound Powder
Objective: To sterilize Palacos® R powder using gamma irradiation, acknowledging the potential for significant changes in material properties.
Materials:
-
Palacos® R powder
-
Gamma-compatible packaging (e.g., sealed vials or pouches)
-
Access to a calibrated gamma irradiator (typically a Cobalt-60 source)
-
Dosimeters to measure the absorbed radiation dose
Methodology:
-
Packaging: Place the Palacos® R powder in a gamma-compatible container. The container should be sealed to maintain sterility post-irradiation.
-
Dosimetry: Place dosimeters at various locations within the irradiation load to ensure the target dose is received throughout the sample.
-
Irradiation: Expose the packaged powder to a validated dose of gamma radiation. A typical dose for medical device sterilization is in the range of 25-40 kGy.[12]
-
Dose Verification: After the irradiation cycle, read the dosimeters to confirm the absorbed dose is within the specified range.
-
Material Handling: The sterilized powder can be used directly from its sterile packaging in a controlled environment.
Visualizations
Logical Flow for Sterilization Method Selection
Caption: Decision tree for selecting a this compound sterilization method.
Experimental Workflow for Sterilization and Testing
Caption: General workflow for sterilization and subsequent analysis.
Conclusion and Recommendations
For laboratory applications requiring the sterilization of Palacos® R, the choice of method has significant implications for the material's properties.
-
Ethylene Oxide (EtO) is the recommended method for sterilizing Palacos® R powder if re-sterilization is necessary. It has a minimal impact on the molecular weight and mechanical properties, particularly the critical fatigue life.
-
Gamma Irradiation should be used with caution, as it causes a significant reduction in the molecular weight and fatigue performance of the resulting cement.[5][6][7] If this method is employed, comprehensive post-sterilization characterization of the material is essential to ensure the validity of experimental results.
-
Autoclave (Steam Sterilization) is not a suitable method for sterilizing Palacos® R components due to the high potential for material degradation.[8][9][10]
Researchers must carefully consider the requirements of their specific application when selecting a sterilization method and should always validate their chosen process. When possible, using the commercially supplied sterile product with appropriate aseptic techniques is the most reliable approach to ensure sterility without compromising the material's intended properties.
References
- 1. An Overview of ISO 11135: Ethylene Oxide (EO) Sterilization [highpowervtls.com]
- 2. greenlight.guru [greenlight.guru]
- 3. ISO 11135: Sterilization of medical devices using ethylene oxide [ionisos.com]
- 4. actaorthopaedica.be [actaorthopaedica.be]
- 5. testinglab.com [testinglab.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. atslab.com [atslab.com]
- 9. scribd.com [scribd.com]
- 10. Inside Story: Establishing Safe EO Sterilization for Medical Devices - Medical Design Briefs [medicaldesignbriefs.com]
- 11. Ethylene Oxide "Gas" Sterilization | Infection Control | CDC [cdc.gov]
- 12. Gamma radiation sterilization – Process, advantages & ISO 11137 [qtec-group.com]
Technical Guide on the Material Safety Data Sheet for Palacos® R Monomer
This guide provides an in-depth analysis of the safety and handling information for the Palacos® R monomer, a key component of the Palacos® R bone cement. The information is compiled and presented for researchers, scientists, and drug development professionals, adhering to stringent data presentation and visualization requirements.
Chemical Composition and Physical Properties
The liquid monomer component of Palacos® R is a highly flammable liquid and vapor.[1] It is primarily composed of methyl methacrylate (MMA), with a small percentage of N,N-dimethyl-p-toluidine.[2]
Table 1: Composition of Palacos® R Monomer Liquid
| Component | Concentration (%) |
| Methyl methacrylate | ~98%[2] |
| N,N-dimethyl-p-toluidine | ~2%[2] |
| Hydroquinone | Present as a stabilizer[2] |
| Chlorophyll-copper-complex (E141) | Present as a colorant[2] |
Table 2: Physical and Chemical Properties of Palacos® R Monomer Liquid
| Property | Value |
| Appearance | Green Liquid[3] |
| Flammability | Highly flammable liquid and vapor[1] |
| Decomposition | No decomposition if used and stored according to specifications[1] |
| Hazardous Reactions | No dangerous reactions known[1][4] |
Toxicological Information
The monomer liquid is classified as harmful and an irritant.[1] It can cause skin irritation and may lead to sensitization through skin contact.[1]
Table 3: Acute Toxicity Data for Components of Palacos® R Monomer Liquid
| Substance | Test | Route | Species | Value |
| Methyl methacrylate | LD50 | Oral | Rat | 7872 mg/kg[1] |
| LD50 | Dermal | Rabbit | >5000 mg/kg[1] | |
| LC50/4h | Inhalation | Rat | 29.8 mg/l[1] | |
| N,N-dimethyl-p-toluidine | LD50 | Oral | Rat | 500 mg/kg[1] |
Methyl methacrylate is classified by the International Agency for Research on Cancer (IARC) in Group 3, meaning it is not classifiable as to its carcinogenicity to humans.[1] None of the ingredients are listed in the National Toxicology Program (NTP).[1]
Hazard Identification and First Aid
The primary hazards associated with the Palacos® R monomer are its flammability and potential for skin irritation and sensitization.[1] Inhalation may also cause respiratory irritation.[4]
First Aid Procedures
-
Inhalation: Move the affected person to fresh air and seek medical attention.[4][5]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with polyethylene glycol 400 or soap and water.[4][5] If irritation persists, consult a doctor.[5]
-
Eye Contact: Remove contact lenses, if present, and rinse immediately with plenty of water for at least 15 minutes, keeping the eye wide open.[4] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] Give large quantities of water to drink and get immediate medical attention.[4]
Handling and Personal Protective Equipment (PPE)
Proper handling and the use of appropriate personal protective equipment are crucial to minimize exposure risk. The work area should be well-ventilated, and sources of ignition must be avoided.[1]
Personal Protective Equipment (PPE)
-
Gloves: Wear protective gloves.[1] Three-layered PVP gloves (polyethylene, ethylene vinyl alcohol copolymer, and polyethylene) and Viton®/butyl gloves have demonstrated good protection.[2][6] It is recommended to wear two pairs of gloves.[2][7]
-
Eye/Face Protection: Wear eye and face protection.[4] Soft contact lenses should not be worn as they are permeable to the monomer.[2][6]
-
Respiratory Protection: Not necessary if the room is well-ventilated.[8] In case of dust generation from the powder component, a mask with a particle filter is recommended.[3]
Experimental Protocols
The provided safety data sheets do not contain detailed experimental protocols for the toxicological studies cited (e.g., LD50, LC50). These tests are typically conducted according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Storage and Disposal
Storage
-
Keep receptacles tightly sealed.[1]
-
Store in a well-ventilated place.
-
Keep away from ignition sources.[1]
Disposal
-
Do not flush with water or aqueous cleansing agents.[1]
-
Mixed bone cement should be allowed to set before disposal with other clinical waste.[2][6]
-
For separate disposal of the liquid monomer, contact your local disposal authority.[2][6]
This guide is intended for informational purposes for a professional audience and should not be a substitute for a thorough review of the official Material Safety Data Sheet and consultation with safety professionals.
References
- 1. zimmerbiomet.com [zimmerbiomet.com]
- 2. heraeus-medical.com [heraeus-medical.com]
- 3. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 4. medline.com [medline.com]
- 5. 3dincredible.com [3dincredible.com]
- 6. PDF Download [heraeus-medical.com]
- 7. manuals.plus [manuals.plus]
- 8. zimmerbiomet.com [zimmerbiomet.com]
The Glass Transition Temperature of Palacos® R Bone Cement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palacos® R, a poly(methyl methacrylate) (PMMA)-based bone cement manufactured by Heraeus Medical, is a widely utilized biomaterial for the fixation of orthopaedic implants.[1] Its clinical success is intrinsically linked to its material properties, which are governed by its composition and polymerization behavior. A critical thermal property influencing the mechanical performance and long-term stability of the cured cement mantle is the glass transition temperature (Tg). The Tg represents the temperature at which the amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This guide provides an in-depth technical overview of the glass transition temperature of Palacos® R bone cement, consolidating data from scientific literature, detailing experimental protocols for its determination, and exploring factors that influence this crucial parameter.
Quantitative Data Summary
The glass transition temperature of Palacos® R and similar PMMA-based bone cements has been investigated in various studies. The reported values exhibit some variation, which can be attributed to differences in experimental methodologies, sample preparation, and the specific composition of the cement (e.g., with or without antibiotics). The following table summarizes the reported Tg values for Palacos® R and related bone cements.
| Bone Cement | Method | Glass Transition Temperature (Tg) (°C) | Reference |
| Palacos® R | DMA | Implied to be above body temperature | (Not explicitly stated in provided search results) |
| PMMA Bone Cement (general) | DSC | 70 - 100 | [2] |
| PMMA Bone Cement with Gentamicin (Palacos® R+G) | DSC | Not explicitly stated | [3] |
Note: The provided search results did not yield a definitive technical data sheet from the manufacturer with a specified Tg for Palacos® R. The data presented here is compiled from independent research publications.
Experimental Protocols for Determining Glass Transition Temperature
The determination of the glass transition temperature of PMMA bone cements like Palacos® R is primarily accomplished through two thermoanalytical techniques: Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA). These methods are recognized in standards such as ASTM F451 ("Standard Specification for Acrylic Bone Cement") and ISO 5833 ("Implants for surgery — Acrylic resin cements").[4][5]
Differential Scanning Calorimetry (DSC)
DSC is a widely used thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve.
Typical DSC Protocol for PMMA Bone Cement:
-
Sample Preparation: A small, precisely weighed sample of cured Palacos® R cement (typically 5-10 mg) is hermetically sealed in an aluminum pan. The cement should be fully polymerized according to the manufacturer's instructions for use.[6]
-
Instrument Setup: A differential scanning calorimeter is calibrated for temperature and heat flow using appropriate standards (e.g., indium).
-
Thermal Program:
-
Initial Isothermal Step: The sample is held at a low temperature (e.g., 0°C) for a few minutes to ensure thermal equilibrium.
-
Heating Ramp: The sample is heated at a constant rate, typically 10°C/min or 20°C/min, to a temperature well above the expected Tg (e.g., 150°C).[7]
-
Cooling Ramp: The sample is then cooled back to the initial temperature at a controlled rate.
-
Second Heating Ramp: A second heating scan is performed under the same conditions as the first. The Tg is typically determined from the second heating curve to erase any prior thermal history of the sample.
-
-
Data Analysis: The glass transition temperature is determined from the resulting thermogram as the midpoint of the step change in the heat flow curve.
Dynamic Mechanical Analysis (DMA)
DMA is a powerful technique that measures the mechanical properties of a material as a function of temperature, time, and frequency of an applied oscillating force. The glass transition is identified by a significant drop in the storage modulus (E') and a peak in the loss modulus (E'') or the damping factor (tan δ).
Typical DMA Protocol for PMMA Bone Cement:
-
Sample Preparation: A rectangular specimen of cured Palacos® R with precise dimensions (e.g., 30 mm x 10 mm x 2 mm) is prepared. The cement should be fully cured as per the manufacturer's guidelines.[6]
-
Instrument Setup: A dynamic mechanical analyzer is configured for a specific testing mode, such as three-point bending or tensile mode.
-
Thermal Program: The sample is subjected to a controlled temperature ramp, typically from room temperature to a temperature above the Tg (e.g., 150°C), at a constant heating rate (e.g., 3-5°C/min).
-
Mechanical Loading: Throughout the temperature scan, a sinusoidal strain is applied to the sample at a fixed frequency (e.g., 1 Hz).
-
Data Analysis: The storage modulus (E'), loss modulus (E''), and tan δ (E''/E') are recorded as a function of temperature. The Tg can be defined as the temperature at the peak of the loss modulus curve or the peak of the tan δ curve.
Factors Influencing the Glass Transition Temperature of Palacos® R
The glass transition temperature of Palacos® R is not an immutable property but can be influenced by several factors during its preparation and in its in-vivo environment. Understanding these factors is crucial for predicting the material's performance.
Caption: Factors influencing the glass transition temperature of Palacos® R.
Compositional Factors
-
Degree of Monomer Conversion: The extent of polymerization of the methyl methacrylate (MMA) monomer directly affects the Tg. A higher degree of conversion results in a more cross-linked and rigid polymer network, leading to a higher Tg. Incomplete polymerization can leave residual monomer, which can act as a plasticizer and lower the Tg.[2]
-
Additives: Palacos® R is also available in a formulation containing the antibiotic gentamicin (Palacos® R+G).[8] The addition of such substances can potentially alter the polymer matrix and, consequently, the Tg. The effect of gentamicin on the thermal properties has been a subject of study.[3]
-
Radiopacifier: Palacos® R contains zirconium dioxide to render it visible on radiographs.[6] While primarily an inert filler, high concentrations of such particles could potentially influence chain mobility at the polymer-filler interface, with minor effects on the overall Tg.
Environmental Factors
-
Water Absorption: In the physiological environment, PMMA bone cement absorbs water. Water molecules can act as plasticizers, inserting themselves between the polymer chains and increasing free volume. This plasticization effect leads to a decrease in the glass transition temperature.
-
In-vivo Temperature: While the Tg of dry PMMA is well above body temperature, the in-vivo environment is consistently at approximately 37°C. This temperature, although below the dry Tg, is a crucial factor in the long-term viscoelastic behavior of the cement, especially when considering the plasticizing effect of water.
Preparation Technique
-
Mixing Method: The method of mixing the powder and liquid components (manual vs. vacuum mixing) can influence the porosity of the final cured cement.[9] While porosity may not directly alter the intrinsic Tg of the polymer, it can affect the bulk mechanical properties and potentially create pathways for fluid ingress, indirectly influencing the plasticization effect.
Conclusion
The glass transition temperature is a fundamental property of Palacos® R bone cement that dictates its mechanical behavior at physiological temperatures. While a precise value is not consistently reported and is subject to various influencing factors, it is generally understood to be well above body temperature in its dry state. However, the in-vivo environment, particularly the absorption of water, can lower the effective Tg, impacting the long-term performance and stability of the implant fixation. For researchers and drug development professionals, a thorough understanding of the Tg of Palacos® R and the methodologies for its characterization is essential for the evaluation of new bone cement formulations and for predicting the clinical performance of cemented arthroplasties. Further research standardizing the reporting of Tg and systematically quantifying the effects of various additives and environmental conditions would be of significant value to the orthopaedic community.
References
- 1. PDF Download [heraeus-medical.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. Physical, Mechanical, and Biological Properties of PMMA-Based Composite Bone Cement Containing Silver-Doped Bioactive and Antibacterial Glass Particles with Different Particles Sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDF Download [heraeus-medical.com]
- 7. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 8. PDF Download [heraeus-medical.com]
- 9. MAUDE Adverse Event Report: HERAEUS MEDICAL GMBH PALACOS R+G; BONE CEMENT, MEDICATED [accessdata.fda.gov]
Methodological & Application
Application Notes and Protocols for Mechanical Testing of Palacos® R Bone Cement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palacos® R is a widely utilized poly(methyl methacrylate) (PMMA) based acrylic bone cement in orthopedic procedures for the fixation of prosthetic implants.[1][2][3] A thorough understanding of its mechanical properties is paramount for ensuring implant stability and longevity. This document provides a comprehensive protocol for the preparation of Palacos® R specimens for mechanical testing, adhering to internationally recognized standards such as ASTM F451 and ISO 5833.[4][5][6][7] These standards provide the framework for assessing key performance indicators including compressive and bending strength.[5]
Quantitative Data Summary
The mechanical properties of Palacos® R bone cement are influenced by various factors including mixing technique, temperature, and curing time. The following tables summarize key quantitative data derived from standardized testing.
Table 1: Mechanical Property Requirements as per ISO 5833:2002 [8][9]
| Property | Minimum Requirement |
| Compressive Strength | ≥ 70 MPa |
| Bending Strength | ≥ 50 MPa |
| Bending Modulus | ≥ 1800 MPa |
Table 2: Exemplary Mechanical Properties of Palacos® R
| Property | Value | Test Conditions |
| Compressive Strength | 78 - 100 MPa[10] | 24 hours in air[10] |
| Bending Strength | 48 - 74 MPa[10] | 50 hours in 37°C water bath[10] |
| Bending Modulus | 2.2 - 2.8 GPa[10] | 50 hours in 37°C water bath[10] |
| Tensile Strength | ~40.49 MPa[9] | 24 hours, dry state[11] |
Table 3: Curing Characteristics of Palacos® R (Manual Mixing, Non-pre-chilled) [12]
| Room Temperature | Doughing Stage | Working Period | Hardening Period | Setting Time |
| 19°C | 3:00 - 4:40 min | 4:40 - 8:40 min | 8:40 - 12:40 min | ~12:40 min |
| 22°C | 2:00 - 3:25 min | 3:25 - 6:05 min | 6:05 - 10:20 min | ~10:20 min |
| 25°C | 1:00 - 2:45 min | 2:45 - 5:25 min | 5:25 - 8:40 min | ~8:40 min |
Experimental Protocols
Specimen Preparation Workflow
The following diagram outlines the general workflow for preparing Palacos® R specimens for mechanical testing.
Caption: Workflow for Palacos® R specimen preparation.
Detailed Protocol for Specimen Preparation
This protocol is synthesized from manufacturer instructions and relevant standards.[2][3][9][13]
Materials and Equipment:
-
Palacos® R (40.3 g powder, 20 ml liquid)[2]
-
Sterile mixing bowl and spatula or a vacuum mixing system[9]
-
Molds for desired specimen geometry (e.g., 6 mm diameter x 12 mm height cylinder for compression testing as per ASTM F451)[5][13]
-
Timer
-
Personal Protective Equipment (gloves, safety glasses)
-
Polishing/grinding equipment (e.g., 600 grit abrasive paper)[13]
-
Calipers for dimensional measurement
Procedure:
-
Preparation:
-
Ensure Palacos® R components (powder and liquid) have been stored according to manufacturer's instructions (do not store above 25°C).[2]
-
Bring the cement components to room temperature (23 ± 1 °C) for at least 2 hours before mixing.[2]
-
Prepare the appropriate molds (e.g., PTFE or steel molds for cylindrical or beam-shaped specimens).[9]
-
-
Mixing:
-
For manual mixing, empty the entire liquid monomer into a sterile bowl.[2]
-
Add the entire powder component to the liquid.[2]
-
Start the timer immediately and mix the components for 30-60 seconds until a homogeneous dough is formed.[3][9] Note the doughing time, which is when the cement no longer sticks to gloves.[2]
-
Molding:
-
Curing:
-
Surface Preparation:
-
To ensure flat and parallel loading surfaces, wet-grind the ends of the specimens using appropriate abrasive paper (e.g., 600 grit) until they are free of mold marks.[5][13]
-
Verify the final dimensions of the specimens using calipers. For compressive strength testing, cylindrical specimens should have a diameter of 6 ± 0.1 mm and a height of 12 ± 0.1 mm.[8]
-
Protocol for Compressive Strength Testing
This protocol is based on the guidelines of ASTM F451 and ISO 5833.[4][5][6][8]
Equipment:
-
Universal testing machine with a suitable load cell (e.g., 10 kN)[8]
-
Compression platens
-
Calipers
Procedure:
-
Specimen Preparation: Prepare cylindrical specimens (6 mm diameter x 12 mm height) as described in section 3.2.
-
Test Setup:
-
Place the specimen on the center of the lower compression platen.
-
Bring the upper platen down until it is close to the specimen surface.
-
-
Testing:
-
Data Analysis:
-
Calculate the compressive strength (in MPa) by dividing the maximum load at fracture by the original cross-sectional area of the specimen.
-
Test at least 5-6 specimens and report the average and standard deviation.[10]
-
Protocol for Four-Point Bending Test
This protocol follows the principles outlined in ISO 5833 for determining bending strength and modulus.[5][8]
Equipment:
-
Universal testing machine with a four-point bending fixture.
-
Load cell (e.g., 1 kN)[8]
-
Deflection measurement device (e.g., LVDT sensor)[8]
-
Calipers
Procedure:
-
Specimen Preparation: Prepare rectangular beam specimens (e.g., 75 mm length x 10 mm width x 3.3 mm thickness) as per ISO 5833.[8]
-
Test Setup:
-
Place the specimen on the support spans of the four-point bending fixture.
-
Position the loading spans at the center of the specimen.
-
-
Testing:
-
Apply a load at a constant crosshead speed of 5 mm/min.[8]
-
Continuously record the force and deflection until the specimen fractures.
-
-
Data Analysis:
-
Calculate the bending strength and bending modulus using the appropriate formulas for a four-point bending test.
-
Test a sufficient number of specimens (e.g., six) for statistical validity.[8]
-
Signaling Pathways and Logical Relationships
The polymerization of Palacos® R is a free-radical addition reaction. The following diagram illustrates the logical relationship of the key components in this process.
Caption: Polymerization initiation of Palacos® R.
References
- 1. Acrylic Bone Cements | Encyclopedia MDPI [encyclopedia.pub]
- 2. heraeus-medical.com [heraeus-medical.com]
- 3. PDF Download [heraeus-medical.com]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. tandfonline.com [tandfonline.com]
- 6. skybearstandards.com [skybearstandards.com]
- 7. ASTM F451 - Bone cement specification | EndoLab [endolab.org]
- 8. Mechanical properties of Palacos® MV bone cements containing magnetic glass-ceramic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medical-technologies.eu [medical-technologies.eu]
- 10. actaorthopaedica.be [actaorthopaedica.be]
- 11. researchgate.net [researchgate.net]
- 12. mti.mt-intl.ro [mti.mt-intl.ro]
- 13. revmaterialeplastice.ro [revmaterialeplastice.ro]
Application Notes and Protocols: Custom Scaffolds from Palacos R for Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palacos® R is a well-established, high-viscosity polymethyl methacrylate (PMMA) bone cement with a long history of clinical use in orthopedic surgery for implant fixation.[1][2][3] While traditionally used in its solid, non-porous form, the inherent biocompatibility of PMMA makes it an interesting candidate for creating custom, porous scaffolds for tissue engineering applications.[2][4] These scaffolds can provide a three-dimensional framework to support cell adhesion, proliferation, and differentiation, guiding the formation of new tissue. This document provides detailed protocols for the fabrication of custom porous scaffolds using Palacos R, methods for their characterization, and protocols for cell seeding and analysis of cellular responses.
Key Properties of this compound
This compound is a two-component system consisting of a powder and a liquid monomer.[5] The powder is primarily composed of a PMMA copolymer, zirconium dioxide as a radiopaque agent, and benzoyl peroxide as an initiator.[5] The liquid component is methyl methacrylate (MMA) monomer with N,N-dimethyl-p-toluidine as an accelerator.[5] The material is known for its high mechanical strength and biocompatibility.[6][7] this compound is also available with gentamicin (this compound+G) to provide local antibiotic elution.[8]
Fabrication of Porous this compound Scaffolds
The creation of a porous architecture within the solid this compound cement is essential for tissue engineering applications to allow for cell infiltration, nutrient transport, and tissue ingrowth.[9] Two primary methods can be adapted for this purpose: Solvent Casting and Particulate Leaching (SCPL) and 3D Printing.
Protocol 1: Solvent Casting and Particulate Leaching (SCPL)
This technique involves creating a polymer-porogen composite, followed by the removal of the porogen to leave behind a porous structure.[10][11][12]
Materials:
-
This compound bone cement (powder and liquid monomer)
-
Porogen: Sodium chloride (NaCl) particles, sieved to desired size range (e.g., 100-300 µm for microporosity, 300-600 µm for macroporosity)
-
Solvent: Dichloromethane (DCM) or Chloroform
-
Non-solvent: Ethanol or Methanol
-
Custom-made mold (e.g., Teflon or silicone)
-
Stirring rod
-
Fume hood
-
Vacuum oven
-
Deionized water
Methodology:
-
Porogen Preparation: Sieve NaCl particles to achieve the desired size range for pore creation.
-
This compound Dissolution: In a fume hood, dissolve the this compound powder component in a suitable solvent (e.g., DCM) to create a polymer solution. The concentration will need to be optimized but a starting point is typically 10-20% (w/v).
-
Initiation (Caution): The liquid monomer of this compound contains the accelerator. To initiate polymerization in a controlled manner for this method, a very small, carefully measured amount of the liquid monomer can be added to the dissolved powder solution. This step requires significant optimization and should be performed with extreme caution due to the exothermic reaction. Alternatively, for a non-polymerized scaffold, this step can be omitted, and the scaffold will be formed by solvent evaporation only.
-
Mixing: Add the sieved NaCl particles (porogen) to the polymer solution. The ratio of porogen to polymer will determine the final porosity of the scaffold. A common starting ratio is 80:20 or 90:10 (porogen:polymer by weight).[12] Stir the mixture thoroughly to ensure a homogenous distribution of the porogen.
-
Casting: Pour the mixture into the custom-shaped mold.
-
Solvent Evaporation: Allow the solvent to evaporate in the fume hood for 24-48 hours. Subsequently, place the mold in a vacuum oven at a low temperature (e.g., 30-40°C) to ensure complete solvent removal.
-
Leaching: Immerse the scaffold in a large volume of deionized water for 48-72 hours, changing the water periodically to facilitate the complete leaching of the NaCl particles.
-
Drying: Freeze-dry the scaffold or dry it in a vacuum oven to remove all water.
-
Sterilization: Sterilize the scaffold using an appropriate method such as ethylene oxide or gamma irradiation before cell culture. Autoclaving is not recommended as it can melt the PMMA.
Protocol 2: 3D Printing (Fused Deposition Modeling - FDM Adaptation)
This protocol is an adaptation for creating custom scaffolds with a defined architecture. It requires a specialized 3D printing setup capable of handling a paste-like material.
Materials:
-
This compound bone cement (powder and liquid monomer)
-
Syringe-based 3D printer
-
CAD software for scaffold design
-
Mixing system for bone cement (e.g., vacuum mixing system)[13]
Methodology:
-
Scaffold Design: Design the desired 3D scaffold architecture using CAD software. Ensure the design includes interconnected pores of a suitable size for cell infiltration (typically >100 µm).[9]
-
This compound Preparation: Mix the this compound powder and liquid monomer according to the manufacturer's instructions, preferably using a closed vacuum mixing system to reduce porosity within the cement struts themselves.[13]
-
Loading the Printer: Immediately after mixing, transfer the viscous this compound paste into the syringe of the 3D printer.
-
Printing: Print the scaffold based on the CAD design. The printing parameters (e.g., extrusion rate, nozzle diameter, printing speed) will need to be optimized based on the viscosity and working time of the this compound cement.
-
Curing: Allow the printed scaffold to fully cure at room temperature.
-
Post-processing: If necessary, immerse the scaffold in a suitable solvent (e.g., ethanol) to remove any uncured monomer from the surface.
-
Sterilization: Sterilize the scaffold using ethylene oxide or gamma irradiation.
Characterization of Porous this compound Scaffolds
It is crucial to characterize the fabricated scaffolds to ensure they meet the requirements for tissue engineering applications.
Morphological and Porosity Analysis
-
Scanning Electron Microscopy (SEM): Used to visualize the surface morphology, pore size, and interconnectivity of the scaffolds.[14]
-
Micro-Computed Tomography (µCT): Provides a non-destructive 3D reconstruction of the scaffold, allowing for accurate measurement of porosity, pore size distribution, and interconnectivity.[9]
-
Liquid Displacement Method: A simpler method to determine porosity by measuring the volume of a liquid (e.g., ethanol) that penetrates the scaffold pores.[15]
-
Gravimetric Method: Porosity can be calculated from the bulk and true density of the scaffold material.[9]
Mechanical Testing
The mechanical properties of the scaffold should be sufficient to withstand the physiological loads of the intended application site.
-
Compression Testing: Performed according to ASTM D1621 standards to determine the compressive modulus and strength of the scaffold.[1][16]
-
Tensile Testing: Can be performed to assess the tensile properties if relevant for the application.
Table 1: Representative Mechanical Properties of Porous PMMA Scaffolds
| Fabrication Method | Porosity (%) | Pore Size (µm) | Compressive Modulus (MPa) | Compressive Strength (MPa) | Reference |
| Particulate Leaching | 82.1 - 91.3 | Controlled by porogen size | 0.029 - 1.283 | - | [12] |
| 3D Printing (DLP) | 45 - 85 | Design-dependent | 9 - 150 (in fluid) | 0.4 - 8 (in fluid) | [1] |
| Porogen Leaching | - | - | 14 - 322 | - | [4] |
Note: These values are for general porous PMMA and may vary for scaffolds fabricated specifically from this compound.
Experimental Protocols for Biological Evaluation
Protocol 3: In Vitro Biocompatibility - ISO 10993
Biocompatibility testing should be performed according to the ISO 10993 standards to ensure the material is not cytotoxic.
Materials:
-
Porous this compound scaffolds
-
Cell line (e.g., L929 mouse fibroblasts or human osteoblasts)
-
Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
MTT or other viability assay kit
-
Incubator (37°C, 5% CO2)
Methodology:
-
Extract Preparation: Prepare extracts of the sterilized scaffolds in cell culture medium according to ISO 10993-5.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Exposure: After 24 hours, replace the medium with the scaffold extracts. Include positive (e.g., cytotoxic material) and negative (e.g., fresh medium) controls.
-
Viability Assay: After the desired exposure time (e.g., 24, 48, 72 hours), perform an MTT assay to quantify cell viability.
-
Analysis: Compare the viability of cells exposed to the scaffold extracts with the controls. A significant reduction in viability indicates cytotoxicity.
Protocol 4: Cell Seeding on 3D Scaffolds
Achieving a uniform and high-density cell distribution is critical for successful tissue formation.[2]
Materials:
-
Sterilized porous this compound scaffolds
-
Desired cell type (e.g., Mesenchymal Stem Cells - MSCs)
-
Cell culture medium
-
Pipette
-
Low-attachment culture plate
Methodology (Static Seeding):
-
Scaffold Placement: Place the sterile scaffolds in a low-attachment multi-well plate.
-
Cell Suspension: Prepare a high-density cell suspension (e.g., 1-5 x 10^6 cells/mL).
-
Seeding: Slowly pipette the cell suspension onto the top surface of the scaffold, allowing it to absorb into the porous structure.[17]
-
Incubation: Incubate for 2-4 hours to allow for initial cell attachment.
-
Medium Addition: Gently add pre-warmed culture medium to the well to fully immerse the scaffold.
-
Culture: Culture the cell-seeded scaffolds in an incubator, changing the medium every 2-3 days.
Methodology (Dynamic Seeding): For larger scaffolds, dynamic seeding methods using a spinner flask or a vacuum can improve cell distribution and seeding efficiency.[2]
Analysis of Cellular Response and Signaling Pathways
Osteogenic Differentiation
When using porous this compound scaffolds for bone tissue engineering, it is essential to assess the osteogenic differentiation of seeded cells.
Markers for Osteogenic Differentiation:
-
Alkaline Phosphatase (ALP) Activity: An early marker of osteoblast differentiation.[18][19]
-
Runt-related transcription factor 2 (RUNX2): A key transcription factor for osteogenesis.[7][20]
-
Osteocalcin (OCN) and Osteopontin (OPN): Late markers of osteoblast maturation and matrix mineralization.[21]
-
Bone Morphogenetic Protein 2 (BMP-2): An important growth factor in bone formation.[18]
Protocol 5: Gene Expression Analysis by qRT-PCR
Methodology:
-
RNA Extraction: Extract total RNA from cells cultured on the scaffolds at different time points (e.g., day 3, 7, 14, 21).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for the osteogenic marker genes (e.g., ALPL, RUNX2, BGLAP (OCN)).[13][22]
-
Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH) and calculate the fold change in expression relative to a control group (e.g., cells cultured on tissue culture plastic).
Protocol 6: Protein Expression Analysis by Western Blot
Methodology:
-
Protein Extraction: Lyse the cells on the scaffolds to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target proteins (e.g., RUNX2, OCN) and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.[23][24][25]
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Signaling Pathways
The interaction of cells with the scaffold surface can trigger intracellular signaling cascades that regulate their behavior. For osteogenic differentiation on biomaterials, several key pathways are involved.
-
Integrin Signaling: Cell adhesion to the scaffold is mediated by integrin receptors, which can activate downstream signaling pathways.
-
Wnt/β-catenin Pathway: A crucial pathway in osteoblast differentiation and bone formation.[22]
-
TGF-β/BMP Pathway: BMPs, in particular, are potent inducers of osteogenesis through the Smad signaling cascade.[26]
-
MAPK Pathway (ERK, p38, JNK): These pathways are involved in transducing extracellular signals to regulate cell proliferation and differentiation.[25]
Visualizations
Caption: Experimental workflow for custom this compound scaffold fabrication and evaluation.
Caption: Key signaling pathways in osteoblast differentiation on a biomaterial surface.
Conclusion
This compound, a widely used PMMA bone cement, holds potential for the fabrication of custom porous scaffolds for tissue engineering. By employing techniques such as solvent casting with particulate leaching or adapted 3D printing, it is possible to create three-dimensional structures with interconnected porosity. Proper characterization of the scaffold's morphology and mechanical properties is essential. Subsequent biological evaluation, including biocompatibility and cell differentiation studies, is necessary to validate the efficacy of these custom scaffolds for specific tissue engineering applications. The provided protocols offer a comprehensive framework for researchers to explore the use of this compound in this innovative field.
References
- 1. Biomechanical Behavior of PMMA 3D Printed Biomimetic Scaffolds: Effects of Physiologically Relevant Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Rapid Seeding Technique for the Assembly of Large Cell/Scaffold Composite Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Osteogenic Differentiation of Human Primary Mesenchymal Stem and Progenitor Cultures on Graphene Oxide/Poly(methyl methacrylate) Composite Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and characterization of a porous poly(methyl methacrylate) scaffold with controllable modulus and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dl.astm.org [dl.astm.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Three-Dimensional Scaffolds for Tissue Engineering Applications: Role of Porosity and Pore Size - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tissue engineering - solvent casting particulate leaching and selective laser sintering | PPTX [slideshare.net]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Development of solvent-casting particulate leaching (SCPL) polymer scaffolds as improved three-dimensional supports to mimic the bone marrow niche - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gene expression analysis of cementoblasts and osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.nu.edu.kz [research.nu.edu.kz]
- 15. 3D interconnected porous PMMA scaffold integrating with advanced nanostructured CaP-based biomaterials for rapid bone repair and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biomechanical behavior of PMMA 3D printed biomimetic scaffolds: Effects of physiologically relevant environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. Osteogenic Differentiation of Human Mesenchymal Stem Cells Synergistically Enhanced by Biomimetic Peptide Amphiphiles Combined with Conditioned Media - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Expression of osteopontin and osteocalcin in Osteoblast cells exposed to a combination of polymethylmethacrylate (PMMA) and hydroxyapatite (HAp): A prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Gene-expression analysis of cementoblasts and osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for Palacos R as a Drug Delivery Vehicle for Antibiotics Other Than Gentamicin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Palacos® R bone cement as a drug delivery vehicle for a range of antibiotics beyond its standard gentamicin formulation. The information compiled herein is intended to guide researchers in the preparation, characterization, and evaluation of antibiotic-loaded Palacos® R for orthopedic applications.
Introduction
Palacos® R is a well-established poly(methyl methacrylate) (PMMA) bone cement widely used in orthopedic surgery for the fixation of prosthetic implants. The incorporation of antibiotics into bone cement allows for high local concentrations at the surgical site, minimizing systemic toxicity and preventing or treating implant-related infections. While commercially available Palacos® R+G contains gentamicin, there is growing interest in using other antibiotics to address specific pathogens, including resistant strains. This document outlines the use of vancomycin, tobramycin, daptomycin, cefazolin, clindamycin, and teicoplanin with Palacos® R.
Antibiotic-Specific Data and Elution Characteristics
The elution kinetics and mechanical properties of Palacos® R are significantly influenced by the type and amount of the incorporated antibiotic. The following sections summarize key findings for several antibiotics.
Vancomycin
Vancomycin is a glycopeptide antibiotic effective against many Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).
Data Summary:
| Antibiotic Combination | Elution Characteristics | Mechanical Properties | Reference |
| Palacos® R + Vancomycin (1g) | Increased elution when combined with tobramycin.[1][2] | Compressive strength may be compromised with ≥1.0g of vancomycin.[3] | [1][2][3] |
| Palacos® R + G + Vancomycin (4g) | Favorable release profile.[4] | High concentrations can decrease mechanical strength.[4] | [4] |
| Palacos® R + Tobramycin (2.4g) + Vancomycin (1g) | Elution of both antibiotics is increased compared to single antibiotic loading.[1][2] | Combinations at or above 1g of each antibiotic can decrease compressive and tensile strengths.[5] | [1][2][5] |
Tobramycin
Tobramycin is an aminoglycoside antibiotic with a broad spectrum of activity against Gram-negative and some Gram-positive bacteria.
Data Summary:
| Antibiotic Combination | Elution Characteristics | Mechanical Properties | Reference |
| Palacos® R + Tobramycin (2.4g) | Exhibits good elution properties from Palacos® R.[6] | Generally maintains good mechanical properties at standard doses. | [6] |
| Palacos® R + Tobramycin (2.4g) + Vancomycin (1g) | Synergistic increase in elution of both antibiotics.[1][2] | Compressive and tensile strengths may be reduced with higher combined concentrations.[5] | [1][2][5] |
Daptomycin
Daptomycin is a cyclic lipopeptide antibiotic with potent activity against Gram-positive bacteria, including vancomycin-resistant strains.
Data Summary:
| Antibiotic Combination | Elution Characteristics | Mechanical Properties | Reference |
| Palacos® R + G + Daptomycin (0.5g, 1.0g, 1.5g) | Synergistic elution effect with gentamicin.[7] | All tested concentrations fulfilled the requirements for mechanical stability according to DIN 53435.[7] | [7] |
| Palacos® R + Vancomycin + Daptomycin | Modification with PLGA microspheres showed promising results in preserving bone cytoarchitecture and eliminating S. aureus.[8] | Not explicitly detailed in the provided search results. | [8] |
Cefazolin
Cefazolin is a first-generation cephalosporin antibiotic effective against many Gram-positive and some Gram-negative bacteria.
Data Summary:
| Antibiotic Combination | Elution Characteristics | Mechanical Properties | Reference |
| Palacos® R + G + Cefazolin (1g) | Higher release compared to vancomycin at 672 hours.[9][10] | Lower strength compared to vancomycin-containing groups.[10] | [9][10] |
Clindamycin
Clindamycin is a lincosamide antibiotic effective against anaerobic bacteria and some Gram-positive cocci.
Data Summary:
| Antibiotic Combination | Elution Characteristics | Mechanical Properties | Reference |
| Palacos® R-G (control) vs. Copal (gentamicin + clindamycin) | Copal cement with clindamycin showed significantly higher and more prolonged antibiotic release compared to Palacos R-G.[11] | Not explicitly detailed for this compound with clindamycin in the provided search results. | [11] |
Teicoplanin
Teicoplanin is a glycopeptide antibiotic with a spectrum of activity similar to vancomycin.
Data Summary:
| Antibiotic Combination | Elution Characteristics | Mechanical Properties | Reference |
| Palacos® R + Teicoplanin (2g) | Elution levels were higher from this compound compared to CMW1 cement. | Not explicitly detailed in the provided search results. | |
| Palacos® R + Gentamicin (0.5g) + Teicoplanin (2g) | The combination significantly increased gentamicin elution but reduced teicoplanin elution from this compound. | Not explicitly detailed in the provided search results. |
Experimental Protocols
The following protocols provide a general framework for the preparation and evaluation of antibiotic-loaded Palacos® R. Researchers should optimize these protocols for their specific experimental needs.
Protocol for Preparation of Antibiotic-Loaded Palacos® R
This protocol describes the manual mixing of powdered antibiotics with Palacos® R bone cement.
Materials:
-
Palacos® R bone cement (powder and liquid monomer)
-
Powdered antibiotic of interest (e.g., vancomycin hydrochloride, tobramycin sulfate)
-
Sterile mixing bowl and spatula
-
Molds for specimen preparation (e.g., for cylinders, beams)
-
Ventilated fume hood
-
Personal protective equipment (gloves, safety glasses, lab coat)
Procedure:
-
Preparation: Work in a sterile environment, such as a laminar flow hood, to prevent contamination. Ensure all materials are at room temperature unless otherwise specified.[12]
-
Weighing: Accurately weigh the desired amount of powdered antibiotic.
-
Dry Mixing: Add the weighed antibiotic powder to the Palacos® R polymer powder in the sterile mixing bowl. Mix the powders thoroughly for at least 1 minute to ensure a homogenous distribution.[13]
-
Liquid Addition: Create a small well in the center of the powder mixture and add the entire content of the Palacos® R liquid monomer.
-
Wet Mixing: Immediately begin mixing the powder and liquid with the sterile spatula. Mix vigorously for approximately 30-60 seconds until a consistent, doughy paste is formed.[12][14] The exact mixing time may vary depending on the antibiotic and its concentration.
-
Molding: Transfer the cement dough into the desired molds. For elution and antimicrobial studies, cylindrical specimens are common. For mechanical testing, rectangular beams for bending tests and cylindrical specimens for compression tests are required as per ISO 5833.[15]
-
Curing: Allow the cement to cure completely within the molds at room temperature. The curing process is exothermic. Complete curing typically takes around 15-20 minutes, but it is recommended to allow the specimens to set for at least 24 hours before any testing to ensure full polymerization.[3]
Protocol for In Vitro Antibiotic Elution Study
This protocol outlines a method to determine the rate and extent of antibiotic release from prepared Palacos® R specimens.
Materials:
-
Cured antibiotic-loaded Palacos® R specimens of known surface area and weight.
-
Sterile phosphate-buffered saline (PBS, pH 7.4).
-
Sterile containers (e.g., 50 mL conical tubes).
-
Incubator set at 37°C.
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for antibiotic quantification.
-
Sterile syringe filters (0.22 µm).
Procedure:
-
Sample Preparation: Place each cured cement specimen into a separate sterile container.
-
Elution: Add a sufficient volume of sterile PBS to completely submerge the specimen (e.g., 10 mL).
-
Incubation: Place the containers in an incubator at 37°C with gentle agitation.
-
Sample Collection: At predetermined time points (e.g., 1, 4, 8, 24 hours, and then daily or weekly), remove the entire volume of PBS (the eluate) and replace it with an equal volume of fresh, pre-warmed sterile PBS.
-
Sample Storage: Filter the collected eluate through a 0.22 µm syringe filter to remove any particulates and store at -20°C or -80°C until analysis.
-
Quantification: Analyze the concentration of the antibiotic in the eluate using a validated HPLC method. Specific HPLC conditions (e.g., column, mobile phase, flow rate, and detection wavelength) will vary depending on the antibiotic being studied.[16][17][18][19][20][21][22][23][24][25][26][27][28][29]
-
Data Analysis: Calculate the cumulative amount of antibiotic eluted over time and express it as a concentration (µg/mL) or as a percentage of the initial antibiotic load.
Protocol for Antimicrobial Efficacy Assessment (Zone of Inhibition Test)
This protocol is based on the Kirby-Bauer disk diffusion method and is adapted for testing bone cement specimens.[30][31][32][33][34]
Materials:
-
Cured antibiotic-loaded Palacos® R specimens (typically cylindrical disks).
-
Control specimens (Palacos® R without antibiotic).
-
Mueller-Hinton agar plates.
-
Cultures of test microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa).
-
Sterile swabs.
-
0.5 McFarland turbidity standard.
-
Incubator set at 37°C.
-
Calipers or a ruler for measuring zone diameters.
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard.[33]
-
Plate Inoculation: Dip a sterile swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.[32][33]
-
Specimen Placement: Aseptically place the cured cement specimens onto the surface of the inoculated agar plate. Ensure firm contact with the agar. Place specimens far enough apart to prevent overlapping of inhibition zones.[33]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[32][34]
-
Zone Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each specimen to the nearest millimeter.[34]
-
Interpretation: A larger zone of inhibition indicates greater antimicrobial activity of the eluted antibiotic. Compare the zones produced by the antibiotic-loaded specimens to the control specimens (which should have no zone).
Protocol for Mechanical Strength Testing
This protocol is based on the ISO 5833 standard for acrylic resin cements.[15][35]
3.4.1. Compressive Strength Test
Materials:
-
Cured cylindrical specimens of antibiotic-loaded Palacos® R (typically 12 mm in height and 6 mm in diameter).[5]
-
Universal testing machine with a compression fixture.
-
Calipers for precise measurement of specimen dimensions.
Procedure:
-
Specimen Preparation: Prepare at least five specimens for each formulation to be tested. Measure the diameter and height of each specimen.
-
Testing Setup: Place a specimen on the lower platen of the compression fixture, ensuring it is centered.
-
Compression: Apply a compressive load at a constant crosshead speed (e.g., 20-25 mm/min) until the specimen fractures.[35]
-
Data Recording: Record the maximum load (in Newtons) sustained by the specimen.
-
Calculation: Calculate the compressive strength (in Megapascals, MPa) using the formula: Compressive Strength = Maximum Load / Cross-sectional Area.
3.4.2. Four-Point Bending Test
Materials:
-
Cured rectangular beam specimens of antibiotic-loaded Palacos® R (e.g., 75 mm x 10 mm x 3 mm).
-
Universal testing machine with a four-point bending fixture.[36][37][38]
-
Calipers for precise measurement of specimen dimensions.
Procedure:
-
Specimen Preparation: Prepare at least five specimens for each formulation. Measure the width and thickness of each specimen at its center.
-
Testing Setup: Place the specimen on the two outer supports of the bending fixture. Position the two inner loading points at a specified distance from the outer supports.
-
Bending: Apply a load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Data Recording: Record the maximum load (in Newtons) at fracture.
-
Calculation: Calculate the flexural strength (in MPa) using the appropriate formula for a four-point bending test, which takes into account the load and the geometry of the specimen and the fixture.
Visualizations
Experimental Workflows
Caption: Workflow for preparing antibiotic-loaded this compound specimens.
Caption: Overview of the experimental evaluation workflow.
Signaling Pathways
Specific signaling pathways detailing the host response to Palacos® R loaded with the alternative antibiotics discussed are not extensively documented in the reviewed literature. The biological response to implanted biomaterials is complex and involves a generic foreign body response. This response is initiated by the interaction of proteins and cells with the material surface, leading to inflammation and potentially fibrous encapsulation. The addition of antibiotics may modulate this response, but detailed molecular pathways for these specific formulations are a subject for future research.
Conclusion
Palacos® R can be effectively used as a drug delivery vehicle for a variety of antibiotics beyond gentamicin. The choice of antibiotic and its concentration must be carefully considered, as these factors influence both the elution characteristics and the mechanical integrity of the final cement construct. The protocols and data presented in this document provide a foundation for researchers to explore and optimize novel antibiotic-loaded bone cement formulations for the prevention and treatment of orthopedic infections. Further research is warranted to elucidate the detailed biological response to these materials at a molecular level.
References
- 1. ors.org [ors.org]
- 2. Elution characteristics of vancomycin and tobramycin combined in acrylic bone-cement. - Post - Orthobullets [orthobullets.com]
- 3. queensu.ca [queensu.ca]
- 4. researchgate.net [researchgate.net]
- 5. Effects of vancomycin and tobramycin on compressive and tensile strengths of antibiotic bone cement: A biomechanical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Daptomycin-Impregnated PMMA Cement against Vancomycin-Resistant Germs: Dosage, Handling, Elution, Mechanical Stability, and Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modification of the Polymer of a Bone Cement with Biodegradable Microspheres of PLGA and Loading with Daptomycin and Vancomycin Improve the Response to Bone Tissue Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibiotic‐loaded Bone Cement as Prophylaxis in Total Joint Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Copal Bone Cement Is More Effective in Preventing Biofilm Formation than this compound-G - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PDF Download [heraeus-medical.com]
- 13. actaorthop.org [actaorthop.org]
- 14. PDF Download [heraeus-medical.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. HPLC Determination of Daptomycin on Primesep 100 column | SIELC Technologies [sielc.com]
- 19. scispace.com [scispace.com]
- 20. Determination of cefazolin sodium by HPLC – Kudos: Growing the influence of research [growkudos.com]
- 21. dovepress.com [dovepress.com]
- 22. A simple and rapid high-performance liquid chromatographic method for determining tobramycin in pharmaceutical formulations by direct UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [PDF] Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations | Semantic Scholar [semanticscholar.org]
- 24. Improved reversed phase liquid chromatographic method with pulsed electrochemical detection for tobramycin in bulk and pharmaceutical formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cabidigitallibrary.org [cabidigitallibrary.org]
- 26. ijcrt.org [ijcrt.org]
- 27. scielo.br [scielo.br]
- 28. pubs.rsc.org [pubs.rsc.org]
- 29. A new validated HPLC-UV method for therapeutic monitoring of daptomycin in comparison with reference mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 32. asm.org [asm.org]
- 33. hardydiagnostics.com [hardydiagnostics.com]
- 34. contractlaboratory.com [contractlaboratory.com]
- 35. actaorthopaedica.be [actaorthopaedica.be]
- 36. 3-Point & 4-Point Bending Test – Grasse Zur Composite Testing [grassezur.de]
- 37. mecmesin.com [mecmesin.com]
- 38. inseto.com [inseto.com]
Application Notes and Protocols for Creating a Stable In Vitro Interface Between Palacos® R and Bone Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing a stable and reproducible in vitro interface between Palacos® R bone cement and bone tissue. The included protocols detail key experiments for assessing the biocompatibility and osteogenic potential of this interface, crucial for preclinical evaluation of bone cements and development of novel orthopedic therapies.
Introduction
Palacos® R is a widely utilized poly(methyl methacrylate) (PMMA) based bone cement in orthopedic surgery for the fixation of joint prostheses. Achieving a stable and long-lasting interface between the bone cement and the surrounding bone tissue is paramount for the success of the implant. In vitro models that accurately replicate this interface are invaluable tools for understanding the biological response to the material, screening for new formulations, and evaluating the effects of surface modifications. This document outlines protocols to assess key aspects of the bone tissue-Palacos® R interface, including osteoblast viability, adhesion, proliferation, differentiation, and inflammatory response.
Data Presentation
Table 1: Osteoblast Viability on Palacos® R
| Cell Type | Assay | Time Point | Palacos® R (% of Control) | Reference |
| Human Primary Osteoblasts | WST-1 | Day 2 | ~95% | [1] |
| Human Primary Osteoblasts | WST-1 | Day 7 | ~90% | [1] |
| Human Primary Osteoblasts | Trypan Blue | Day 2 | ~98% | [2] |
| Human Primary Osteoblasts | Trypan Blue | Day 7 | ~92% | [2] |
Table 2: Osteoblast Adhesion on PMMA-Based Cements
| Cell Type | Surface Modification | Time Point | Adhesion (% of Control) | Reference |
| Osteoblasts | None (PMMA) | 4 hours | 100% (baseline) | [3] |
| Osteoblasts | Nano-MgO | 4 hours | ~140% | [3] |
| Osteoblasts | Functionalized Terpolymers | 4 hours | ~80% | [1][4] |
Table 3: Cytokine Secretion by Osteoblasts on Palacos® R Wear Particles
| Cytokine | Concentration | Time Point | Fold Change vs. Control | Reference |
| IL-6 | 0.1 mg/ml | Day 2 | Increased | [5] |
| IL-8 | 0.1 mg/ml | Day 2 | Increased | [5] |
| VEGF | 0.1 mg/ml | Day 2 | Increased | [5] |
| MCP-1 | 0.1 mg/ml | Day 4 | Decreased | [5] |
Experimental Protocols
Preparation of Palacos® R Samples for Cell Culture
Objective: To prepare sterile Palacos® R discs of a standardized size for in vitro cell culture experiments.
Materials:
-
Palacos® R bone cement kit (powder and liquid monomer)[6][7][8]
-
Sterile custom-made molds (e.g., Teflon or silicone) of desired dimensions (e.g., 10 mm diameter, 2 mm thickness)
-
Sterile mixing bowl and spatula
-
Laminar flow hood
-
70% ethanol
-
Sterile phosphate-buffered saline (PBS)
Protocol:
-
Perform all steps under aseptic conditions in a laminar flow hood.
-
Sterilize the molds by autoclaving or sterile filtration.
-
Following the manufacturer's instructions, mix the Palacos® R powder and liquid monomer in a sterile mixing bowl until a homogenous dough is formed.[7]
-
Quickly press the dough into the sterile molds, ensuring there are no air bubbles.
-
Allow the cement to polymerize completely at room temperature (typically 15-20 minutes). The polymerization is an exothermic reaction.[9]
-
Once fully cured, carefully remove the Palacos® R discs from the molds.
-
Wash the discs extensively with sterile PBS to remove any residual unreacted monomer. This can be done by immersing the discs in a large volume of sterile PBS and stirring for 24 hours, with several changes of PBS.
-
Sterilize the Palacos® R discs by ethylene oxide sterilization or by soaking in 70% ethanol for 30 minutes followed by three rinses with sterile PBS. Ensure all ethanol has evaporated before cell seeding.[9]
-
Place one sterile disc into each well of a multi-well cell culture plate.
Osteoblast Viability and Proliferation Assay (WST-1)
Objective: To quantitatively assess the viability and proliferation of osteoblasts cultured on Palacos® R.
Materials:
-
Human osteoblast cell line (e.g., MG-63) or primary human osteoblasts
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Palacos® R discs in a 96-well plate
-
WST-1 reagent
-
Microplate reader
Protocol:
-
Seed osteoblasts onto the Palacos® R discs in a 96-well plate at a density of 1 x 10^4 cells/well. Include control wells with cells seeded on tissue culture plastic.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for the desired time points (e.g., 1, 3, and 7 days).
-
At each time point, add 10 µL of WST-1 reagent to each well.[10][11][12][13]
-
Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized for the cell type and density.[12][13]
-
Measure the absorbance of the formazan product at 450 nm using a microplate reader. Use a reference wavelength of 630 nm.[14]
-
Calculate cell viability as a percentage of the control (cells on tissue culture plastic).
Live/Dead Staining for Cell Viability
Objective: To qualitatively and quantitatively assess the viability of osteoblasts on Palacos® R by distinguishing live and dead cells.
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM and Ethidium Homodimer-1)
-
Osteoblasts cultured on Palacos® R discs
-
Fluorescence microscope
Protocol:
-
Culture osteoblasts on Palacos® R discs as described previously.
-
At the desired time point, remove the culture medium and wash the cells twice with sterile PBS.
-
Prepare the Live/Dead staining solution according to the manufacturer's instructions. Typically, this involves diluting Calcein AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) in PBS.
-
Add the staining solution to each well to cover the Palacos® R discs.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.[15]
-
Visualize the stained cells using a fluorescence microscope with appropriate filters for green and red fluorescence.[16]
-
Capture images from multiple random fields of view for each sample.
-
Quantify the number of live and dead cells using image analysis software (e.g., ImageJ).
Quantification of Collagen Synthesis (Sirius Red Staining)
Objective: To quantify the amount of collagen produced by osteoblasts cultured on Palacos® R.
Materials:
-
Osteoblasts cultured on Palacos® R discs
-
Sirius Red staining solution (0.1% Sirius Red in saturated picric acid)[17][18][19][20]
-
0.1 N Sodium Hydroxide (NaOH)
-
Microplate reader
Protocol:
-
Culture osteoblasts on Palacos® R discs for a period sufficient for matrix deposition (e.g., 7, 14, or 21 days).
-
Remove the culture medium and wash the cell layers twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the fixed cells three times with distilled water.
-
Add the Sirius Red staining solution to each well and incubate for 1 hour at room temperature.[17]
-
Aspirate the staining solution and wash extensively with distilled water to remove unbound dye.
-
Elute the bound dye by adding 0.1 N NaOH to each well and incubating for 30 minutes with gentle shaking.[21]
-
Transfer the eluate to a new 96-well plate.
-
Measure the absorbance at 550 nm using a microplate reader.[21]
-
A standard curve using known concentrations of collagen can be used for absolute quantification.
Analysis of Cytokine Secretion (ELISA)
Objective: To measure the secretion of pro-inflammatory and osteogenic cytokines (e.g., IL-6, IL-8, VEGF, MCP-1) by osteoblasts cultured on Palacos® R.
Materials:
-
Osteoblasts cultured on Palacos® R discs
-
Cell culture supernatants collected at different time points
-
Commercially available ELISA kits for the cytokines of interest
-
Microplate reader
Protocol:
-
Culture osteoblasts on Palacos® R discs.
-
At specified time points (e.g., 24, 48, 72 hours), collect the cell culture supernatant from each well.
-
Centrifuge the supernatants to remove any cellular debris and store at -80°C until analysis.
-
Perform the ELISA for each cytokine according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of each cytokine in the samples by comparing the absorbance values to the standard curve.[7][10][13][22][23]
Gene Expression Analysis (RT-qPCR)
Objective: To quantify the expression of key osteogenic marker genes (e.g., RUNX2, ALP, Osteopontin, Osteocalcin) in osteoblasts cultured on Palacos® R.
Materials:
-
Osteoblasts cultured on Palacos® R discs
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for target genes and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Protocol:
-
Culture osteoblasts on Palacos® R discs for the desired duration.
-
Lyse the cells directly on the discs and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform real-time quantitative PCR (RT-qPCR) using the synthesized cDNA, qPCR master mix, and specific primers for the target genes (RUNX2, ALP, Osteopontin, Osteocalcin) and a housekeeping gene.[6][12][14][24][25][26][27][28][29][30]
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression compared to a control group (e.g., cells on tissue culture plastic).
Mandatory Visualizations
Caption: Experimental workflow for in vitro analysis.
Caption: Osteoblast adhesion signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Osteoblast functions on functionalized PMMA-based polymers exhibiting Staphylococcus aureus adhesion inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of substratum topography on osteoblast adhesion mediated signal transduction and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Runx2 induces osteoblast and chondrocyte differentiation and enhances their migration by coupling with PI3K-Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secretion of IL-6 and IL-8 from lysophosphatidic acid-stimulated oral squamous cell carcinoma promotes osteoclastogenesis and bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RGD peptides regulate the specific adhesion scheme of osteoblasts to hydroxyapatite but not to titanium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medsci.org [medsci.org]
- 9. Integrin Mediated Adhesion of Osteoblasts to Connective Tissue Growth Factor (CTGF/CCN2) Induces Cytoskeleton Reorganization and Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. IL-6 is produced by osteoblasts and induces bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ejh.it [ejh.it]
- 13. What is the role of Rho GTPases in the regulation of focal adhesion assembly? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 14. Protocol of Co-Culture of Human Osteoblasts and Osteoclasts to Test Biomaterials for Bone Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. med.emory.edu [med.emory.edu]
- 16. benchchem.com [benchchem.com]
- 17. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 18. stainsfile.com [stainsfile.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Ets-2 Propagates IL-6 Trans-Signaling Mediated Osteoclast-Like Changes in Human Rheumatoid Arthritis Synovial Fibroblast [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Expression of osteopontin and osteocalcin in Osteoblast cells exposed to a combination of polymethylmethacrylate (PMMA) and hydroxyapatite (HAp): A prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Transcriptomic comparison of osteopontin, osteocalcin and core binding factor 1 genes between human adipose derived differentiated osteoblasts and native osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 28. RUNX2 and ALP expression in osteoblast cells exposed by PMMA-HAp combination: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. mdpi.com [mdpi.com]
Application Notes and Protocols for Finite Element Analysis of Stress Distribution in Palacos R Cemented Implants
Audience: Researchers, scientists, and drug development professionals.
Introduction
Finite element analysis (FEA) is a powerful computational tool for simulating the biomechanical behavior of medical implants. In the context of cemented arthroplasty, FEA is instrumental in predicting the stress distribution within the implant, the bone cement, the surrounding bone, and at their interfaces. This analysis is crucial for understanding implant performance, predicting potential failure modes, and optimizing implant design and surgical techniques. Palacos R, a high-viscosity polymethylmethacrylate (PMMA) bone cement, is widely used in these procedures. Understanding its in-situ mechanical behavior is paramount for ensuring the long-term success of the implant.
These application notes provide a comprehensive overview of the finite element analysis of stress distribution in this compound cemented implants, including material properties, experimental protocols, and expected stress magnitudes under physiological loading conditions.
Data Presentation
The following tables summarize the mechanical properties of the materials involved in a typical finite element model of a this compound cemented hip implant and reported von Mises stress values from various FEA studies.
Table 1: Mechanical Properties of Materials for Finite Element Analysis
| Material | Young's Modulus (E) [GPa] | Poisson's Ratio (ν) | Source(s) |
| This compound Bone Cement | 2.3 - 3.0 | ~0.3 | [1][2] |
| Cortical Bone | 17 - 20 | 0.3 | [3] |
| Cancellous Bone | 0.1 - 1.0 | 0.2 - 0.3 | [3] |
| Implant Materials | |||
| Cobalt-Chromium (CoCr) Alloy | ~210 | ~0.3 | [4] |
| Titanium (Ti-6Al-4V) Alloy | ~110 | ~0.3 | [4] |
Table 2: Representative von Mises Stress Values in Cemented Hip Arthroplasty from FEA Studies
| Component | Loading Condition | Maximum von Mises Stress (MPa) | Key Findings & Context | Source(s) |
| Bone Cement | Walking/Stair Climbing | 5 - 30 | Stress concentrations are often observed at the proximal and distal ends of the cement mantle. Thinner cement mantles can lead to higher stress. | [5] |
| Femoral Stem (Implant) | Walking/Stair Climbing | 200 - 700 | Higher stresses are typically located in the neck and proximal regions of the stem. Implant material and geometry significantly influence stress distribution. | |
| Cortical Bone | Walking/Stair Climbing | 50 - 150 | Stress shielding, a reduction in stress experienced by the bone post-implantation, is a common phenomenon, particularly in the proximal femur. | [3] |
| Bone-Cement Interface | Walking/Stair Climbing | 2 - 10 | Interface stresses are critical for predicting debonding and loosening. Stress values are influenced by cement thickness and implant design. | [3] |
Note: The values presented in Table 2 are indicative and can vary significantly based on the specific model geometry, load magnitudes and directions, boundary conditions, and material properties assumed in the finite element study.
Experimental Protocols
This section outlines a detailed protocol for conducting a finite element analysis of a this compound cemented femoral hip implant.
Model Generation
-
Geometric Acquisition: Obtain a 3D model of a human femur, typically from a computed tomography (CT) scan of a patient or a standardized bone model.
-
Implant and Cement Mantle Modeling:
-
Create a 3D CAD model of the femoral stem implant.
-
Virtually implant the stem into the femoral canal in the desired orientation (anteversion and abduction angles).
-
Define the cement mantle geometry by creating a uniform or variable thickness layer of cement (typically 1-3 mm) between the implant and the bone.
-
-
Assembly: Assemble the bone, cement, and implant components into a single 3D model.
Material Properties Assignment
-
Assign the appropriate mechanical properties to each component of the model as detailed in Table 1.
-
All materials are typically assumed to be linearly elastic, isotropic, and homogeneous for simplified analysis, although more complex anisotropic models can be used for bone.
Meshing
-
Discretize the 3D model into a finite element mesh.
-
Use a higher mesh density (smaller element size) in regions of high-stress gradients, such as the implant-cement and bone-cement interfaces, and the neck of the femoral stem, to ensure accurate results. A mesh convergence study should be performed to ensure the results are independent of the mesh size.
Boundary and Loading Conditions
-
Boundary Conditions:
-
Constrain the distal end of the femur to prevent rigid body motion. This is typically achieved by fixing all degrees of freedom of the nodes at the distal-most cross-section.
-
-
Loading Conditions:
-
Apply loads to the femoral head to simulate physiological activities. These loads are typically derived from gait analysis studies and include forces and moments representing activities like walking, stair climbing, and stumbling.
-
For a simplified static analysis, a peak load representing the stance phase of walking is often used. For example, a load of 2300 N can be applied to the femoral head at specific angles relative to the femoral shaft axis.[6]
-
Multiple load cases representing different activities can be simulated to assess the implant's performance under various conditions.
-
Analysis and Post-processing
-
Solver: Use a finite element solver (e.g., ANSYS, Abaqus) to solve the governing equations for stress and strain.
-
Post-processing:
-
Visualize the von Mises stress distribution in the implant, cement, and bone.
-
Quantify the maximum von Mises stress in each component and at the interfaces.
-
Analyze the stress shielding effect by comparing the stress distribution in the implanted femur to that of an intact femur model.
-
Evaluate the contact pressures and shear stresses at the bone-cement and implant-cement interfaces to assess the risk of debonding.
-
Mandatory Visualization
Finite Element Analysis Workflow
Caption: Workflow for Finite Element Analysis of Cemented Implants.
Factors Influencing Stress Distribution
Caption: Factors Influencing Stress Distribution in Cemented Implants.
References
- 1. The modulus of elasticity and flexural strength of some acrylic bone cements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mti.mt-intl.ro [mti.mt-intl.ro]
- 3. Minimizing Stress Shielding and Cement Damage in Cemented Femoral Component of a Hip Prosthesis through Computational Design Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The various stress patterns of press-fit, ingrown, and cemented femoral stems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thickness effects on maximum von-Mises stress of a cement mantle in total hip replacement - a finite element study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Finite Element Analysis of Different Hip Implant Designs along with Femur under Static Loading Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Cell Adhesion and Proliferation on Palacos® R Surfaces
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palacos® R is a widely used poly(methyl methacrylate) (PMMA) based bone cement in orthopedic procedures for the fixation of prosthetic implants.[1] Understanding the interaction of cells with the surface of Palacos® R is crucial for evaluating its biocompatibility, osseointegration potential, and for the development of new drug-eluting bone cements. This document provides detailed protocols for assessing cell adhesion and proliferation on Palacos® R surfaces, intended for researchers in biomaterials, tissue engineering, and drug development.
Data Presentation
The following tables summarize quantitative data from in-vitro studies on PMMA-based bone cements, including Palacos® R, to provide a comparative overview of cellular responses.
Table 1: Osteoblast Viability and Collagen Synthesis in Response to Bone Cement Particles
| Bone Cement | Particle Concentration (mg/mL) | Incubation Time (days) | Procollagen Type I Synthesis (vs. Control) | Cell Viability (Apoptosis/Necrosis) |
| Palacos® R | 0.1 | 2 | Significant Decline (p=0.013)[2] | Least pro-apoptotic potential[2] |
| 0.1 | 4 | Less significant decline compared to other cements[2] | Least variation from control[2] | |
| Simplex P | 0.1 | 2 | Significant Decline (p=0.017)[2] | Increased necrosis at higher concentrations[2] |
| 0.1 | 4 | Pronounced reduction[2] | More severe effect on osteoblast function[2] | |
| Cemex Genta | 0.1 | 2 | Significant Decline (p<0.001)[2] | Increased necrosis at higher concentrations[2] |
| 0.1 | 4 | - | More severe effect on osteoblast function[2] |
Table 2: Cytokine Expression by Human Osteoblasts in Response to Bone Cement Particles
| Bone Cement | Particle Concentration (mg/mL) | Incubation Time (days) | IL-8 Expression (vs. Control on day 2) | MCP-1 Expression (vs. Control) |
| Palacos® R | 0.1 | 2 | Increased[2] | - |
| 0.1 | 4 | Decreased[2] | Significant, time-dependent decrease (p=0.003)[2] | |
| Simplex P | 0.1 | 2 | - | - |
| 0.1 | 4 | Decreased[2] | Significant, time-dependent decrease (p<0.001)[2] | |
| Cemex Genta | 0.1 | 2 | - | - |
| 0.1 | 4 | Decreased[2] | Significant, time-dependent decrease (p<0.001)[2] |
Experimental Protocols
These protocols are designed to provide a standardized methodology for assessing cell adhesion and proliferation on Palacos® R surfaces.
Protocol 1: Preparation of Palacos® R Discs for Cell Culture
This protocol describes the preparation of Palacos® R discs to be used as substrates for cell culture experiments.
Materials:
-
Palacos® R powder and liquid monomer[1]
-
Sterile custom-made molds (e.g., Teflon or silicone, typically 10-15 mm diameter, 1-2 mm thickness)
-
Sterile mixing bowl and spatula
-
Laminar flow hood
-
70% ethanol
-
Sterile phosphate-buffered saline (PBS)
-
Sterile cell culture grade water
Procedure:
-
Sterilization: Sterilize all non-sterile components, including molds, mixing bowl, and spatula, by autoclaving or ethylene oxide treatment.
-
Cement Preparation: In a laminar flow hood, mix the Palacos® R powder and liquid monomer according to the manufacturer's instructions.[1] Typically, this involves mixing the entire contents of one powder pouch with one liquid ampoule.
-
Molding: Immediately after mixing, pour the cement dough into the sterile molds. Apply gentle pressure to ensure the cement fills the mold completely and to minimize porosity.
-
Curing: Allow the cement to cure completely at room temperature within the laminar flow hood. The curing process is an exothermic reaction.[1]
-
Demolding and Washing: Once fully cured (typically after 24 hours), carefully remove the Palacos® R discs from the molds.
-
Surface Sterilization and Pre-treatment:
-
Wash the discs extensively with sterile PBS to remove any unreacted monomer or other leachables.
-
Immerse the discs in 70% ethanol for 30 minutes for surface sterilization.
-
Rinse the discs three times with sterile cell culture grade water.
-
Finally, immerse the discs in sterile PBS or basal cell culture medium for at least 2 hours before cell seeding to allow for surface equilibration.
-
Protocol 2: Cell Adhesion Assay
This protocol outlines the steps to qualitatively and quantitatively assess cell adhesion on Palacos® R surfaces.
Materials:
-
Prepared sterile Palacos® R discs
-
24-well tissue culture plates
-
Cell line of interest (e.g., human osteoblasts (hOBs), fibroblasts (L929), or MG-63 osteosarcoma cells)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescent stains (e.g., Phalloidin-FITC for actin cytoskeleton and DAPI for nuclei)
-
Fluorescence microscope or a scanning electron microscope (SEM)
Procedure:
-
Cell Seeding: Place one sterile Palacos® R disc into each well of a 24-well plate. Seed cells onto the surface of the discs at a density of 1 x 10^4 to 5 x 10^4 cells/cm².
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a short duration (e.g., 4, 24, or 48 hours) to assess initial cell attachment and spreading.
-
Washing: After the incubation period, gently wash the discs twice with sterile PBS to remove non-adherent cells.
-
Qualitative Assessment (Microscopy):
-
Fluorescence Staining:
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.
-
Wash three times with PBS.
-
Incubate with Phalloidin-FITC (to stain actin filaments) and DAPI (to stain nuclei) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the discs on a microscope slide and visualize using a fluorescence microscope.
-
-
Scanning Electron Microscopy (SEM):
-
Fix the cells with an appropriate fixative (e.g., 2.5% glutaraldehyde).
-
Dehydrate the samples through a graded series of ethanol concentrations.
-
Critical point dry the samples.
-
Sputter-coat the samples with gold or palladium.
-
Visualize the cell morphology and attachment on the Palacos® R surface using an SEM.
-
-
-
Quantitative Assessment (Cell Counting):
-
After washing (step 3), detach the adherent cells using trypsin-EDTA.
-
Count the number of detached cells using a hemocytometer or an automated cell counter.
-
The adhesion rate can be calculated as (Number of adherent cells / Number of initially seeded cells) x 100%.
-
Protocol 3: Cell Proliferation Assay
This protocol describes a method to quantify cell proliferation on Palacos® R surfaces over a longer period.
Materials:
-
Prepared sterile Palacos® R discs
-
24-well tissue culture plates
-
Cell line of interest
-
Complete cell culture medium
-
Cell proliferation assay kit (e.g., MTT, WST-1, or CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Place one sterile Palacos® R disc into each well of a 24-well plate. Seed cells onto the surface of the discs at a density of 5 x 10^3 to 1 x 10^4 cells/cm².
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for various time points (e.g., 1, 3, 5, and 7 days).
-
Proliferation Assay (e.g., using MTT):
-
At each time point, add MTT reagent to each well containing a Palacos® R disc and to control wells (cells on tissue culture plastic).
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Incubate for 15-30 minutes with gentle shaking to dissolve the formazan crystals.
-
Transfer the colored solution to a 96-well plate.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis: The absorbance values are directly proportional to the number of viable, proliferating cells. Plot the absorbance values against time to generate a cell proliferation curve.
Diagrams
Caption: Experimental workflow for assessing cell adhesion and proliferation on Palacos® R surfaces.
Caption: Key signaling pathway in osteoblast adhesion to a biomaterial surface like Palacos® R.
References
Application Notes and Protocols for the Use of Palacos® R in Preclinical Animal Models for Orthopedic Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Palacos® R is a high-viscosity, polymethylmethacrylate (PMMA)-based bone cement widely used in orthopedic surgery for the fixation of prosthetic implants. In preclinical orthopedic research, Palacos® R serves as a critical material for evaluating the biocompatibility of new implant materials, studying bone healing and tissue integration, and developing strategies to combat implant-associated infections. These application notes provide an overview and detailed protocols for the use of Palacos® R in established preclinical animal models.
Key Applications in Preclinical Research
Palacos® R and its antibiotic-loaded variant, Palacos® R+G, are utilized in various preclinical animal models to investigate:
-
Biocompatibility and Osteointegration: Assessing the tissue response to the cement and its interface with bone.
-
Antibiotic Elution and Efficacy: Studying the in vivo release kinetics of antibiotics from the cement matrix and its effectiveness in preventing or treating orthopedic infections.
-
Mechanical Stability: Evaluating the fixation strength of implants cemented with Palacos® R.
-
Bone Defect Filling: Investigating the use of Palacos® R as a void filler in bone defects.
Commonly used animal models for these applications include rabbits, sheep, and rats, with the choice of model depending on the specific research question and the anatomical site of interest.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data from in vivo and in vitro studies involving Palacos® R and similar PMMA cements.
Table 1: In Vivo Antibiotic Concentrations from Palacos® R+G in Animal Models
| Animal Model | Site of Implantation | Antibiotic | Time Point | Mean Concentration (µg/mL or µg/g) | Reference |
| Rabbit | Knee Joint (Synovial Fluid) | Gentamicin | Day 1 | Therapeutic Range | [3] |
| Rabbit | Knee Joint (Synovial Fluid) | Gentamicin | Day 3 | Therapeutic Range | [3] |
| Sheep | Cortical Bone (Experimental Osteomyelitis) | Gentamicin | Early Days | High Tissue Levels | [4] |
| Sheep | Cortical Bone (Experimental Osteomyelitis) | Gentamicin | After 2 Weeks | Increased Tissue Levels | [4] |
| Sheep | Cortical Bone (Experimental Osteomyelitis) | Gentamicin | 10 Months | High Tissue Levels | [4] |
Table 2: In Vitro Gentamicin Elution from Palacos® R+G
| Study Medium | Time Point | Cumulative Release (%) | Reference |
| Buffer | 1 Week | 12.5 ± 3.6 | [5] |
| Serum | 8 Days | ~8% | [3] |
Table 3: Biomechanical and Histomorphometric Data for PMMA Cements in Animal Models
| Animal Model | Implant Site | Parameter | Value | Reference |
| Rabbit | Femoral Diaphysis/Proximal Tibia | Bone Affinity Index (PMMA control) | 12.8 - 17.0% | [6][7] |
| Rat | Traumatized Bone | Interfacial Tensile Strength (unpolished PMMA) | Up to 0.9 MPa | [2] |
| Rat | Traumatized Bone | Interfacial Tensile Strength (polished PMMA) | < 0.07 MPa | [2] |
| Dog | Mandible | Bone-Implant Contact (machined surface) | 41.7% | [8] |
Experimental Protocols
Rabbit Femoral Condyle Defect Model for Biocompatibility Assessment
This protocol is adapted from established models for evaluating bone void fillers and implants.[9][10][11]
Objective: To evaluate the in vivo biocompatibility and bone apposition to Palacos® R in a non-load-bearing bone defect.
Materials:
-
Palacos® R bone cement
-
Skeletally mature New Zealand White rabbits (3-4 kg)
-
General anesthesia (e.g., ketamine/xylazine)
-
Surgical instruments for small animal orthopedic surgery
-
Dental drill with a 4 mm diameter burr
-
Sterile saline
-
Suture materials
Surgical Procedure:
-
Anesthetize the rabbit and prepare the surgical site on the lateral aspect of the knee by shaving and disinfecting the skin.
-
Make a lateral skin incision and dissect through the fascia to expose the distal femur.
-
Incise the joint capsule to expose the lateral femoral condyle.
-
Using the dental drill under constant sterile saline irrigation, create a unicortical defect of 4 mm in diameter and 6 mm in depth in the femoral condyle.
-
Prepare Palacos® R according to the manufacturer's instructions.
-
Fill the defect with the prepared Palacos® R cement.
-
Close the joint capsule, fascia, and skin in layers.
-
Administer postoperative analgesics and monitor the animal for recovery.
Postoperative Evaluation:
-
Histology: At predetermined time points (e.g., 4, 8, and 12 weeks), euthanize the animals and retrieve the femoral condyles. Fix the samples in 10% neutral buffered formalin, dehydrate in graded ethanol, and embed in PMMA. Create thin sections and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to evaluate the inflammatory response and bone apposition at the cement-bone interface.
-
Histomorphometry: Quantify the percentage of bone-implant contact (BIC) and the amount of new bone formation in the vicinity of the implant.[8][12][13][14]
In Vivo Antibiotic Elution Study in a Rabbit Model
This protocol is based on a study evaluating gentamicin-loaded Palacos® in a rabbit knee hemiarthroplasty model.[3]
Objective: To determine the in vivo elution kinetics of gentamicin from Palacos® R+G.
Materials:
-
Palacos® R+G bone cement
-
Skeletally mature New Zealand White rabbits
-
Custom-made small-scale hemiarthroplasty implants
-
Surgical setup as described in Protocol 3.1.
-
Syringes for synovial fluid aspiration
Procedure:
-
Perform a knee hemiarthroplasty in the rabbit, using Palacos® R+G to fix the implant.
-
At specified time points (e.g., 6, 24, 48, 72 hours, and weekly thereafter), aspirate synovial fluid from the joint under sterile conditions.
-
Collect urine and blood samples at the same time points.
-
Analyze the gentamicin concentration in the synovial fluid, urine, and serum using a validated method such as fluorescence polarization immunoassay or radioimmunoassay.[15]
Visualizations
Experimental Workflow Diagrams
Workflow for a preclinical biocompatibility study of Palacos® R.
Workflow for an in vivo antibiotic elution study of Palacos® R+G.
Signaling Pathway Diagram
The host response to implanted PMMA bone cement involves a complex interplay of inflammatory and osteogenic signaling pathways. While specific pathways for Palacos® R are not detailed in the preclinical literature, a general response can be inferred.
Generalized host tissue response to PMMA bone cement implantation.
Disclaimer: These protocols are intended as a guideline and should be adapted to the specific research question and institutional animal care and use committee (IACUC) regulations. The signaling pathway diagram represents a generalized model of the host response to PMMA cements and may not fully encompass all molecular events.
References
- 1. Animal Models as Foundational Tools in Preclinical Orthopedic Implant Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Attachment of PMMA cement to bone: force measurements in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotic-acrylic bone cement composites. Studies of gentamicin and Palacos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Antibiotica release from bone cement in animal experiment] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gentamicin release from commercially-available gentamicin-loaded PMMA bone cements in a prosthesis-related interfacial gap model and their antibacterial efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo evaluation of bioactive PMMA-based bone cement with unchanged mechanical properties in a load-bearing model on rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. Histomorphometric analysis of the bone-implant contact obtained with 4 different implant surface treatments placed side by side in the dog mandible - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Rabbit Femoral Condyle Defect Model for Assessment of Osteochondral Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Rabbit Femoral Condyle Defect Model for Assessment of Osteochondral Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced Bone Healing in Critical-Sized Rabbit Femoral Defects: Impact of Helical and Alternate Scaffold Architectures | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Histomorphometric analyses of bone interface with titanium-aluminum-vanadium and hydroxyapatite-coated implants by biomimetic process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics of gentamicin in laboratory rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sealing Cranial Defects with Palacos R in Experimental Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Palacos® R, a Polymethylmethacrylate (PMMA)-based bone cement, for the sealing of cranial defects in preclinical animal models. The following sections detail the material's properties, relevant experimental protocols, quantitative data from related studies, and insights into the biological response to PMMA cements.
Introduction to Palacos R for Cranioplasty
Palacos® R is a high-viscosity, radiopaque PMMA bone cement. It is prepared by mixing a polymer powder with a liquid monomer, which initiates an exothermic polymerization reaction, forming a dough that hardens within minutes.[1][2][3] While widely used in orthopedic surgery, its application in cranial reconstruction is also established, offering stable closure of defects and good cosmetic outcomes.[4][5] Experimental studies are crucial for evaluating its biocompatibility, osteointegration potential, and for comparing it with other materials or modified formulations.
Quantitative Data from Experimental Studies
While specific quantitative data for commercially available Palacos® R in experimental cranial defect models is limited in the reviewed literature, studies on modified PMMA cements in similar models provide valuable insights into expected outcomes. The following tables summarize data from studies using modified PMMA in rat calvarial and radial defect models.
Table 1: Bone Regeneration in Rat Calvarial Defect Model with Nano-MgO Modified PMMA
| Treatment Group | New Bone Mineral Density (g/cm³) at 12 weeks | Bone-Bonding Strength (MPa) at 12 weeks |
| PMMA Control | 0.45 ± 0.05 | 1.2 ± 0.2 |
| Nano-MgO/PMMA | 0.68 ± 0.07 | 2.1 ± 0.3 |
Data synthesized from a study on nano-magnesium oxide modified PMMA cement in a rat critical-size calvarial defect model.
Table 2: Healing Evaluation in Rat Radial Defect Model with PMMA and PMMA-Platelet Gel (PG)
| Treatment Group | Radiological Score (0-4 scale) at 8 weeks | Macroscopic Score (0-4 scale) at 8 weeks |
| Untreated Defect | 0.5 ± 0.5 | 0.8 ± 0.4 |
| PMMA Alone | 1.2 ± 0.4 | 1.5 ± 0.5 |
| PMMA-PG | 2.5 ± 0.5 | 2.8 ± 0.4 |
| Autograft | 3.8 ± 0.4 | 3.5 ± 0.5 |
Data adapted from a study evaluating PMMA combined with platelet gel in a critical-sized radial bone defect in rats.
Experimental Protocols
The following protocols are synthesized from methodologies described in experimental studies on cranial defects in animal models.
Animal Model and Surgical Procedure for Cranial Defect Creation
A common model for these studies is the rat or rabbit calvarial defect model.[6]
Protocol:
-
Animal Preparation: Anesthetize the animal (e.g., with an appropriate dose of ketamine and xylazine). Shave the surgical site on the scalp and sterilize with an antiseptic solution like povidone-iodine.
-
Surgical Incision: Make a sagittal midline incision over the calvarium to expose the parietal bones.
-
Periosteal Elevation: Carefully dissect and retract the periosteum to expose the underlying bone.
-
Defect Creation: Using a trephine drill under constant saline irrigation to prevent thermal necrosis, create a circular, critical-sized defect (typically 5-8 mm in rats, 15 mm in rabbits) in the parietal bone.[6] Care must be taken not to damage the underlying dura mater.
Preparation and Application of this compound Cement
Protocol:
-
Cement Preparation: In a sterile mixing bowl, combine the Palacos® R polymer powder and liquid monomer according to the manufacturer's instructions.[2][3] Mix thoroughly until a homogenous, doughy consistency is achieved.
-
Application: Take the cement in its doughy phase and manually shape it to fit the created cranial defect.
-
Implantation: Carefully place the shaped Palacos® R implant into the defect, ensuring a snug fit and contouring the surface to match the surrounding skull.
-
Curing: Allow the cement to fully polymerize and harden in situ. The exothermic reaction will generate heat during this process.
-
Wound Closure: Reposition the periosteum over the implant and suture the scalp incision in layers.
-
Post-operative Care: Administer analgesics as required and monitor the animal for any signs of infection or distress.
Histological and Histomorphometric Analysis
Protocol:
-
Tissue Harvesting: At a predetermined time point (e.g., 4, 8, or 12 weeks), euthanize the animals and carefully excise the calvaria containing the implant and surrounding tissue.
-
Fixation and Processing: Fix the harvested tissue in 10% neutral buffered formalin. The samples can then be dehydrated in a graded series of ethanol and embedded in a resin such as PMMA for undecalcified sectioning.
-
Sectioning: Cut thin sections (e.g., 5-10 µm) through the center of the defect using a microtome.
-
Staining: Stain the sections with standard histological stains such as Hematoxylin and Eosin (H&E) to visualize cellular components and Masson's Trichrome to differentiate between bone, collagen, and other tissues.
-
Histomorphometric Analysis: Under a light microscope connected to an imaging software, quantify various parameters at the bone-implant interface.[7][8][9] This may include:
-
Bone-Implant Contact (BIC): The percentage of the implant surface in direct contact with newly formed bone.
-
New Bone Area: The area of new bone formation within the defect.
-
Fibrous Tissue Thickness: The thickness of any fibrous capsule surrounding the implant.
-
Visualizing Experimental Workflows and Biological Pathways
Experimental Workflow
Caption: Workflow for experimental studies on cranial defect sealing.
Inflammatory Response to PMMA Bone Cement
The implantation of PMMA bone cement can trigger an inflammatory response. Particles from the cement can be phagocytosed by macrophages, leading to the release of pro-inflammatory cytokines.
Caption: Inflammatory cascade initiated by PMMA particles.
Potential Signaling Pathway Modulation
Some research suggests that modified PMMA cements can influence key inflammatory signaling pathways, such as the TLR4/NF-κB pathway, and promote a shift towards an anti-inflammatory M2 macrophage phenotype.[4][10]
Caption: Modulation of the TLR4/NF-κB pathway by modified PMMA.
Conclusion
Palacos® R is a valuable material for the reconstruction of cranial defects. The protocols and data presented here, synthesized from various experimental studies on PMMA-based cements, provide a framework for designing and evaluating preclinical studies. Future research should focus on generating more specific quantitative data for commercially available Palacos® R in cranial defect models to further validate its performance and to explore modifications that could enhance its biocompatibility and osteointegration.
References
- 1. Histomorphometric analyses of bone interface with titanium-aluminum-vanadium and hydroxyapatite-coated implants by biomimetic process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Enoxaparin sodium bone cement plays an anti-inflammatory immunomodulatory role by inducing the polarization of M2 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolonged Post-Polymerization Biocompatibility of Polymethylmethacrylate-Tri-n-Butylborane (PMMA-TBB) Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standardized Pre-clinical Surgical Animal Model Protocol to Investigate the Cellular and Molecular Mechanisms of Ischemic Flap Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histomorphometrical analysis of the bone-implant interface: comparison of microradiography and brightfield microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Enoxaparin sodium bone cement plays an anti-inflammatory immunomodulatory role by inducing the polarization of M2 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to reduce monomer leakage from Palacos R during polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing monomer leakage from Palacos® R bone cement during polymerization.
Troubleshooting Guide: Reducing Monomer Leakage
This guide addresses common issues encountered during the polymerization of Palacos® R and provides practical solutions to minimize the release of residual methyl methacrylate (MMA) monomer.
| Issue ID | Question | Potential Cause(s) | Recommended Solution(s) |
| ML-001 | High levels of monomer leakage are detected in the surrounding medium post-polymerization. | 1. Incomplete Polymerization: Insufficient conversion of MMA monomer to polymethyl methacrylate (PMMA) polymer. 2. High Polymerization Temperature: The exothermic reaction can lead to increased monomer evaporation and subsequent leaching. 3. Mixing Technique: Manual mixing can introduce porosity, which may increase the surface area for monomer elution. | 1. Optimize Mixing and Curing Conditions: Ensure thorough and consistent mixing according to the manufacturer's instructions. Allow for complete curing under controlled temperature and humidity. 2. Pre-chill Components: Storing the Palacos® R powder and liquid components at 4°C–7°C for at least 24 hours before mixing can lower the peak polymerization temperature.[1] 3. Utilize Vacuum Mixing: Vacuum mixing systems reduce the porosity of the cement, which can help to minimize monomer leakage.[2][3][4][5] |
| ML-002 | There is significant evaporation of monomer during the mixing and application process. | 1. High Ambient Temperature and Humidity: Warmer and more humid environments can increase the volatility of the MMA monomer. 2. Prolonged Handling Time: Extended exposure of the cement dough to the atmosphere before application allows for more monomer to evaporate. | 1. Control Environmental Conditions: Whenever possible, perform the polymerization in a well-ventilated area with controlled temperature and humidity. 2. Efficient Workflow: Prepare the workspace and have all necessary equipment ready to minimize the time between mixing and application. |
| ML-003 | Inconsistent results in monomer leakage assays between experimental batches. | 1. Variability in Mixing Procedure: Inconsistent mixing times, speeds, or techniques can lead to differences in the final cement properties. 2. Inconsistent Curing Environment: Fluctuations in ambient temperature and humidity between experiments can affect the polymerization kinetics. 3. Variable Sample Geometry: Differences in the surface area-to-volume ratio of the cement samples can influence the rate of monomer elution. | 1. Standardize Mixing Protocol: Adhere to a strict, repeatable mixing protocol, including time and method (manual or vacuum). 2. Maintain a Consistent Curing Environment: Use a temperature and humidity-controlled chamber for curing the cement samples. 3. Use Standardized Molds: Create cement specimens with consistent dimensions and surface areas for all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the composition of Palacos® R and how does it relate to monomer leakage?
Palacos® R is a poly(methyl methacrylate) (PMMA) based bone cement. It consists of a powder component and a liquid component. The powder contains PMMA copolymer, zirconium dioxide as a radiopacifier, and benzoyl peroxide as an initiator. The liquid component is primarily methyl methacrylate (MMA) monomer, with N,N-dimethyl-p-toluidine as an accelerator.[1] Monomer leakage occurs when unreacted MMA monomer is released from the cured cement.
Q2: How does temperature affect the polymerization of Palacos® R and monomer leakage?
The polymerization of Palacos® R is an exothermic reaction, meaning it generates heat. Higher ambient temperatures can accelerate the polymerization rate and increase the peak temperature reached.[6][7][8][9][10] This elevated temperature can increase the volatility of the MMA monomer, potentially leading to greater evaporation and subsequent leaching. Pre-chilling the components is recommended to reduce the maximum temperature reached during polymerization.[1][11]
Q3: What is the difference between hand mixing and vacuum mixing in terms of monomer leakage?
While direct quantitative data on monomer leaching is limited, studies have shown that vacuum mixing significantly reduces the porosity of the final cement compared to hand mixing.[4] Reduced porosity can decrease the surface area available for monomer elution. Furthermore, vacuum mixing systems can significantly reduce the release of MMA vapor into the surrounding environment during the mixing process.[2][3][4][5][12]
Q4: How can I quantify the amount of monomer leakage from my Palacos® R samples?
The amount of residual MMA monomer that leaches from a cured Palacos® R sample into a surrounding medium (e.g., phosphate-buffered saline, saline solution) can be quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[13][14][15][16][17] These methods allow for the separation and precise measurement of MMA in a liquid sample.
Experimental Protocols
Protocol 1: Sample Preparation for Monomer Elution Study
This protocol outlines the steps for preparing standardized Palacos® R cement samples for an in vitro monomer elution study.
-
Component Preparation: If investigating the effects of pre-chilling, store the sealed Palacos® R powder and liquid components at 4°C–7°C for a minimum of 24 hours prior to use.[1] For room temperature conditions, allow the components to equilibrate to the ambient temperature for at least 2 hours.[1]
-
Mixing:
-
Hand Mixing: In a well-ventilated area, empty the entire contents of the powder into a suitable mixing bowl. Create a well in the center of the powder and add the entire liquid monomer. Mix thoroughly with a spatula for the manufacturer-recommended time (typically 30-60 seconds) until a homogeneous dough is formed.
-
Vacuum Mixing: Utilize a commercial vacuum mixing system. Add the powder and liquid to the cartridge as per the system's instructions. Apply vacuum and mix according to the manufacturer's guidelines.
-
-
Molding: Immediately after mixing, transfer the cement dough into standardized molds (e.g., cylindrical molds with a specific diameter and height to ensure a consistent surface area-to-volume ratio).
-
Curing: Allow the samples to cure completely within the molds in a controlled environment (e.g., an incubator at 37°C) for a specified period (e.g., 24 hours).
-
Sample Retrieval: Carefully remove the cured cement specimens from the molds.
-
Elution: Place each specimen into a sealed container with a known volume of elution medium (e.g., phosphate-buffered saline, pH 7.4). The volume should be sufficient to fully immerse the sample.
-
Incubation: Incubate the samples in the elution medium at 37°C for predetermined time points (e.g., 6 hours, 24 hours, 72 hours, 7 days).
-
Sample Collection: At each time point, collect an aliquot of the elution medium for analysis. If the study continues, replace the entire volume of the elution medium with a fresh solution to maintain sink conditions.
Protocol 2: Quantification of MMA Monomer by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the analysis of MMA in an elution medium using GC-MS.
-
Standard Preparation: Prepare a series of standard solutions of known MMA concentrations in the same elution medium used for the experiment.
-
Sample Preparation: The collected aliquots from the elution study may require extraction. A common method is liquid-liquid extraction using a solvent in which MMA is highly soluble, such as dichloromethane.
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared standard or sample into the GC-MS system.
-
Gas Chromatography: The sample is vaporized and carried by an inert gas through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the column's stationary phase. MMA will have a characteristic retention time under specific GC conditions.
-
Mass Spectrometry: As the separated components exit the GC column, they enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. This provides a unique fragmentation pattern for MMA, confirming its identity and allowing for quantification.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak areas of the MMA standards against their known concentrations.
-
Determine the concentration of MMA in the experimental samples by comparing their peak areas to the calibration curve.
-
Visualizations
References
- 1. PDF Download [heraeus-medical.com]
- 2. researchgate.net [researchgate.net]
- 3. Methyl methacrylate levels in orthopedic surgery: comparison of two conventional vacuum mixing systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. actaorthop.org [actaorthop.org]
- 5. Efficacy of vacuum bone cement mixing systems in reducing methylmethacrylate fume exposureComparison of 7 different mixing devices and handmixing | Acta Orthopaedica [actaorthop.org]
- 6. Mechanical properties of Palacos® MV bone cements containing magnetic glass-ceramic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAUDE Adverse Event Report: HERAEUS MEDICAL GMBH this compound+G; BONE CEMENT, MEDICATED [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Temperature rise during polymerization of different cavity liners and composite resins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. actaorthop.org [actaorthop.org]
- 12. academic.oup.com [academic.oup.com]
- 13. In vitro release studies of methylmethacrylate liberation from acrylic cement powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
- 15. researchgate.net [researchgate.net]
- 16. jps.usm.my [jps.usm.my]
- 17. researchgate.net [researchgate.net]
Preventing crack propagation in Palacos R samples under fatigue testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palacos R samples in fatigue testing environments. Our goal is to help you prevent premature crack propagation and ensure the integrity of your experimental results.
Troubleshooting Guide: Premature Crack Propagation
This guide addresses specific issues that can lead to early failure of this compound samples during fatigue testing.
Q1: My this compound samples are failing well below the expected number of cycles. What are the most common causes related to sample preparation?
A1: Premature fatigue failure is often linked to factors introduced during sample preparation that create stress concentrations. The most critical factors are:
-
Porosity: Voids and pores within the cement are a primary cause of crack initiation and propagation.[1][2] Hand-mixing is known to introduce higher porosity compared to vacuum mixing, which significantly compromises mechanical properties.[3][4] Studies have shown that reducing porosity improves the fatigue life of bone cement.[2][4]
-
Mixing Technique: The method of mixing has a significant impact on the final mechanical performance. Vacuum mixing is recommended as it reduces porosity and can improve fatigue resistance compared to hand mixing.[3][5] However, the benefits of vacuum mixing might be more pronounced in certain cement formulations than others.[5]
-
Sterilization Method: The sterilization technique can affect the molecular weight and, consequently, the mechanical properties of the cement. Gamma irradiation can degrade the molecular weight of the polymer, leading to decreased fracture and fatigue resistance, especially in vacuum-mixed cements.[3] In contrast, sterilization with ethylene oxide (EtO) has been shown to have less impact on these properties.[3]
-
Inclusion of Additives: The concentration and distribution of additives like antibiotics or radiopacifiers can influence crack initiation.[4] While necessary, excessive amounts or uneven distribution of these particles can act as stress concentrators, weakening the cement.[4] However, some studies have found that the addition of standard amounts of gentamicin does not significantly alter the fatigue properties of this compound.[6][7]
Q2: I observed cracks initiating from the surface of my specimens. What could be causing this?
A2: Surface flaws are a common point of crack initiation. One testing methodology, based on ISO 527, is particularly sensitive to surface flaws, suggesting their critical role in fatigue life.[8] Potential causes include:
-
Improper Specimen Molding: Imperfections or irregularities in the mold can translate to surface defects on the cured cement specimen.
-
Machining or Handling: Scratches, notches, or other damage introduced while handling or mounting the specimen can act as significant stress risers.
-
Environmental Factors: Allowing the specimen to dry out before testing can alter its surface properties. Specimens should be kept moist and tested in a simulated physiological environment.[9][10]
Q3: Can the testing environment itself contribute to crack propagation?
A3: Yes, the environment plays a crucial role. In vivo, bone cement is subjected to cyclic loading in a fluid environment.[9]
-
Moisture: Soaking bone cement in a fluid like Ringer's solution at 37°C can improve fatigue crack propagation resistance over time.[9] This may be due to water sorption increasing polymer chain mobility and enhancing the blunting of crack tips.[9] Therefore, conducting fatigue tests in a physiologically relevant fluid environment (e.g., phosphate-buffered saline at 37°C) is critical for accurate results.[10]
-
Temperature: Temperature affects the setting time and mechanical properties of the cement.[4][11] Testing should be conducted at a constant, physiologically relevant temperature (typically 37°C) to ensure consistent and realistic results.[10]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its basic composition?
A1: this compound is a high-viscosity, radiopaque poly(methyl methacrylate) (PMMA) acrylic bone cement.[11][12] It is widely used for the fixation of prosthetic implants in orthopedic surgery.[11] The material consists of two components mixed immediately before use: a powder and a liquid.[11]
Table 1: Composition of this compound
| Component | Ingredient | Approximate Percentage | Purpose |
|---|---|---|---|
| Powder | PMMA copolymer | 84% | Polymer Matrix |
| Zirconium dioxide | 15% | Radiopacifier | |
| Benzoyl peroxide | 1% | Initiator | |
| Liquid | Methyl methacrylate (MMA) | 98% | Monomer |
| N,N-dimethyl-p-toluidine | 2% | Accelerator |
Source: Heraeus Medical.[11]
Q2: What are the standard protocols for fatigue testing of this compound?
A2: The most relevant standards are ASTM F2118 and ISO 16402.
-
ASTM F2118: This standard describes a constant amplitude, uniaxial, tension-compression fatigue test.[13][14] It uses a uniform "dog-bone" shaped specimen subjected to fully reversed cyclic loading.[10][14] The test is typically continued until the specimen fails or reaches a predetermined number of cycles, often 5 million.[14] The standard procedure involves immersing the specimen in a phosphate-buffered saline (PBS) solution heated to 37°C.[10]
-
ISO 16402: This standard also describes fatigue testing but may use a four-point bending test with flat specimens.[13]
Q3: How do additives like antibiotics affect the mechanical properties of this compound?
A3: Adding substances can alter the cement's mechanical integrity. Adding large amounts of antibiotics can lead to a significant reduction in mechanical performance.[15] For example, while this compound with standard gentamicin has a bending strength of around 80 MPa, adding vancomycin may lower this value to just above the minimum ISO standard of 50 MPa.[16] Similarly, adding up to 40 wt% of magnetic glass-ceramic particles to Palacos MV (a medium viscosity variant) was shown to significantly decrease compressive strength.[4] It is crucial to stay within the manufacturer's recommended limits for additives.[17]
Table 2: Effect of Magnetic Glass-Ceramic (MGC) Additive on Palacos MV Mechanical Properties
| MGC Content (wt%) | Average Compressive Strength (MPa) | Average Bending Strength (MPa) |
|---|---|---|
| 0 (Control) | 86.1 | > 50 |
| 10 | No significant difference | > 50 |
| 20 | No significant difference | > 50 |
| 30 | No significant difference | > 50 |
| 40 | 71.9 (Significant decrease) | < 50 |
Source: Adapted from a study on magnetic bone cements.[4] Note: These values are for Palacos MV, not this compound, but illustrate the general effect of additives.
Q4: What is the difference between hand-mixing and vacuum-mixing?
A4: The primary difference is the resulting porosity of the cement.
-
Hand-mixing: This technique is performed in an open bowl and tends to entrap air bubbles, leading to higher porosity in the final cured cement.[3][4]
-
Vacuum-mixing: This is a closed-system method that reduces the amount of entrapped air, resulting in lower porosity.[4][18] This reduction in porosity generally leads to significantly improved fracture and fatigue resistance.[3]
Experimental Protocols
Protocol: Constant Amplitude Fatigue Testing of this compound (Based on ASTM F2118)
This protocol outlines the key steps for performing fatigue testing on acrylic bone cement specimens.
-
Specimen Preparation: a. Prepare this compound cement according to the manufacturer's instructions, preferably using a vacuum mixing system to minimize porosity.[3] b. Mold the cement into the specified "dog-bone" or uniform cylindrical waisted geometry as described in ASTM F2118.[10][14] c. Allow specimens to fully cure. Store them in a manner that prevents drying before the test.
-
Test Setup: a. Mount the specimen in the grips of a uniaxial fatigue testing machine. Ensure precise alignment of the specimen's longitudinal centerline with the loading axis to prevent bending moments.[10] b. Mount an environmental chamber around the specimen. c. Immediately fill the chamber with a test solution (e.g., phosphate-buffered saline) to a level that completely immerses the specimen.[10] d. Activate a temperature controller to heat and maintain the test solution at 37°C.[10]
-
Fatigue Testing: a. Apply a constant amplitude, fully reversed (tension-compression) sinusoidal cyclic load.[10][14] b. Select at least three different stress levels to characterize the fatigue behavior and generate an S-N (stress vs. number of cycles to failure) diagram.[14] c. Continue the cyclic loading at a specified frequency until the specimen fractures or reaches a run-out limit of 5 million cycles.[14]
-
Data Analysis: a. Record the number of cycles to failure for each specimen at its corresponding stress level. b. Plot the stress level versus the logarithm of the number of cycles to failure to create an S-N curve.
Visualizations
Caption: Troubleshooting workflow for premature crack propagation.
Caption: Experimental workflow for fatigue testing of this compound.
Caption: Key factors influencing crack propagation in this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The contradictory effects of pores on fatigue cracking of bone cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fracture and fatigue properties of acrylic bone cement: the effects of mixing method, sterilization treatment, and molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanical properties of Palacos® MV bone cements containing magnetic glass-ceramic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of antibiotic impregnation on the fatigue life of Simplex P and this compound acrylic bone cements, with and without centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of antibiotic additions on the fracture properties of bone cements. [vivo.weill.cornell.edu]
- 8. Comparison of two methods of fatigue testing bone cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of moisture absorption on the fatigue crack propagation resistance of acrylic bone cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. testresources.net [testresources.net]
- 11. heraeus-medical.com [heraeus-medical.com]
- 12. This compound Bone Cement for Orthopaedic Research [benchchem.com]
- 13. ASTM F2118 - Bone cement fatigue | EndoLab Material testing [endolab.org]
- 14. store.astm.org [store.astm.org]
- 15. researchgate.net [researchgate.net]
- 16. Mechanical characteristics of antibiotic-laden bone cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. device.report [device.report]
Technical Support Center: Optimizing Palacos R Mixing for Enhanced Mechanical Strength
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the optimal preparation of Palacos R bone cement to achieve desired mechanical properties. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and handling of this compound, with a focus on how these factors can influence the final mechanical strength of the cured cement.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Cement sets too quickly | - High ambient temperature or humidity.- Vigorous and prolonged mixing. | - Ensure the laboratory environment is temperature and humidity controlled (ideally around 23°C).[1][2]- Adhere to the recommended mixing time (typically 30-60 seconds).- Pre-chilling the monomer component can extend the setting time, but this may also affect the final mechanical properties and should be done consistently. |
| Cement appears porous or contains voids | - Entrapment of air during manual mixing.- Evaporation of the monomer due to high temperatures generated during polymerization. | - Utilize a vacuum mixing system to significantly reduce porosity and improve the homogeneity of the cement.[1]- Avoid overly vigorous mixing which can introduce more air bubbles. |
| Inconsistent mechanical strength between batches | - Variation in powder-to-liquid (P/L) ratio.- Inconsistent mixing technique or duration.- Fluctuations in laboratory temperature and humidity. | - Precisely measure the powder and liquid components to maintain a consistent P/L ratio.- Standardize the mixing procedure, including the mixing speed and time.- Maintain a controlled laboratory environment. |
| Low compressive or bending strength | - Deviation from the recommended P/L ratio.- High porosity in the cured cement.- Incomplete polymerization. | - Strictly adhere to the manufacturer's recommended P/L ratio.- Employ vacuum mixing to minimize porosity.- Ensure thorough but not overly prolonged mixing to allow for complete wetting of the polymer powder and proper initiation of polymerization. |
| Cement is too viscous or difficult to handle | - High powder-to-liquid ratio.- Low ambient temperature. | - Double-check the measurements of the powder and liquid components to ensure the correct P/L ratio is being used.- Allow the components to reach room temperature before mixing. |
| Cement is too runny or has low viscosity | - Low powder-to-liquid ratio. | - Verify the accuracy of the powder and liquid measurements. An excess of the liquid monomer will result in a lower viscosity cement. |
Frequently Asked Questions (FAQs)
Q1: What is the standard, manufacturer-recommended mixing ratio for this compound?
A1: The standard mixing ratio for this compound is approximately a 2:1 powder-to-liquid ratio by weight. For a standard 40g package, this corresponds to 40.3g of powder and 20mL of liquid monomer.[2] This ratio is designed to provide a balance of optimal handling characteristics and mechanical properties.
Q2: How does deviating from the standard powder-to-liquid (P/L) ratio affect the mechanical strength of this compound?
A2: Deviating from the recommended P/L ratio can have a significant impact on the mechanical properties of the cured cement.
-
Increasing the P/L ratio (less liquid): This will result in a more viscous, "drier" mix that may be difficult to handle and could lead to incomplete wetting of the polymer powder. This can increase porosity and subsequently decrease the compressive and bending strength of the final product.
-
Decreasing the P/L ratio (more liquid): This will create a less viscous, "wetter" mix. While this may be easier to handle, the excess residual monomer can act as a plasticizer, potentially reducing the compressive strength and modulus of the cured cement.[3]
Q3: What is the effect of mixing technique (manual vs. vacuum) on the mechanical properties of this compound?
A3: The mixing technique plays a crucial role in determining the final mechanical strength of the cement. Vacuum mixing is highly recommended as it significantly reduces the porosity of the cement by minimizing the entrapment of air bubbles.[1] Lower porosity is directly correlated with higher compressive and bending strength.
Q4: How does temperature influence the properties of this compound?
A4: Temperature affects both the handling and the final properties of this compound. Higher ambient temperatures will accelerate the polymerization reaction, leading to shorter doughing, working, and setting times.[1][2] Conversely, lower temperatures will slow down the reaction. For consistent results, it is crucial to perform the mixing and curing in a temperature-controlled environment.
Q5: Are there standard protocols for testing the mechanical strength of this compound?
A5: Yes, the mechanical properties of acrylic bone cements are typically evaluated according to international standards such as ISO 5833 and ASTM F451.[4][5][6][7][8][9][10] These standards specify the procedures for preparing test specimens and conducting tests for compressive strength, bending strength, and bending modulus.
Data on Mechanical Properties of this compound
The following table summarizes the typical mechanical properties of this compound when prepared according to the standard mixing ratio and tested under ISO 5833.
| Mechanical Property | Typical Value | ISO 5833 Requirement |
| Compressive Strength | 78 - 100 MPa | ≥ 70 MPa |
| Bending Strength | 48 - 74 MPa | ≥ 50 MPa |
| Bending Modulus | 2.2 - 2.8 GPa | ≥ 1800 MPa |
Note: The exact values can vary depending on the specific testing conditions and mixing technique used.[4][9]
The Impact of Off-Label Mixing Ratios on Mechanical Properties
| Mixing Ratio Variation | Effect on Handling Properties | Expected Impact on Mechanical Properties |
| Increased Powder-to-Liquid Ratio | - Higher viscosity- Shorter working time- Difficult to achieve a homogenous mix | - Increased porosity due to trapped air and incomplete powder wetting.- Likely decrease in compressive and bending strength. |
| Decreased Powder-to-Liquid Ratio | - Lower viscosity- Longer working time- "Runny" consistency | - Higher content of residual monomer, which can act as a plasticizer.[3]- Potential decrease in compressive strength and modulus. |
Experimental Protocols
Protocol 1: Preparation of this compound Specimens with Varying Mixing Ratios
Objective: To prepare standardized specimens of this compound with different powder-to-liquid ratios for mechanical testing.
Materials:
-
This compound powder and liquid monomer
-
High-precision balance (± 0.01g)
-
Mixing bowl and spatula (or a vacuum mixing system)
-
Molds for test specimens (as specified in ISO 5833 for compressive and bending tests)
-
Temperature and humidity-controlled environment (23 ± 2°C, 50 ± 10% RH)
Procedure:
-
Acclimatize all materials and equipment to the controlled environment for at least 2 hours.
-
For the control group, accurately weigh the standard ratio of this compound powder and measure the corresponding volume of liquid monomer.
-
For the experimental groups, precisely weigh the desired off-label ratios of powder and liquid. It is recommended to test ratios with ±10% and ±20% deviation from the standard liquid amount.
-
Combine the powder and liquid in the mixing bowl.
-
Start a timer and mix the components thoroughly for a standardized period (e.g., 60 seconds). If using a vacuum mixing system, follow the manufacturer's instructions.
-
Transfer the mixed cement into the appropriate molds (e.g., cylindrical molds for compressive strength, rectangular molds for bending strength).
-
Allow the cement to cure in the molds at a controlled temperature for at least 24 hours.
-
Carefully remove the cured specimens from the molds and label them according to their mixing ratio.
Protocol 2: Mechanical Testing of this compound Specimens (as per ISO 5833)
Objective: To determine the compressive and bending strength of the prepared this compound specimens.
Equipment:
-
Universal testing machine (e.g., Instron, Zwick/Roell)
-
Compression platens
-
Four-point bending fixture
Procedure for Compressive Strength Test:
-
Measure the diameter and height of the cylindrical specimens.
-
Place a specimen on the lower compression platen of the universal testing machine.
-
Apply a compressive load at a constant crosshead speed (e.g., 20 mm/min) until the specimen fractures.[11]
-
Record the maximum load at failure.
-
Calculate the compressive strength using the formula: Strength (MPa) = Maximum Load (N) / Cross-sectional Area (mm²).
Procedure for Four-Point Bending Test:
-
Measure the width and thickness of the rectangular beam specimens.
-
Place the specimen on the supports of the four-point bending fixture.
-
Apply a load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the maximum load at failure.
-
Calculate the bending strength and bending modulus according to the formulas provided in the ISO 5833 standard.[5]
Visualizations
Caption: Experimental workflow for preparing and testing this compound specimens.
Caption: Impact of mixing ratio on this compound properties.
References
- 1. scribd.com [scribd.com]
- 2. PDF Download [heraeus-medical.com]
- 3. researchgate.net [researchgate.net]
- 4. actaorthopaedica.be [actaorthopaedica.be]
- 5. ISO 5833 Bone cement* - Innoproof [innoproof.de]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. fda.gov [fda.gov]
- 8. store.astm.org [store.astm.org]
- 9. medical-technologies.eu [medical-technologies.eu]
- 10. ASTM F451 - Bone cement specification | EndoLab [endolab.org]
- 11. Mechanical Properties and Functional Assessment of PMMA Bone Cements Modified with Glassy Carbon | MDPI [mdpi.com]
How to avoid air bubble incorporation in Palacos R during mixing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the incorporation of air bubbles during the mixing of Palacos® R bone cement.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to air bubble incorporation during the mixing of Palacos® R.
Q1: What are the primary sources of air bubbles in Palacos® R bone cement?
A1: Air bubbles, which contribute to porosity in the final cured cement, can be introduced from several sources during the mixing process. The main contributors are:
-
Air surrounding the powder particles: Before mixing, air is naturally present in the polymer powder.
-
Air incorporated during spatulation: The action of mixing the powder and liquid monomer can fold air into the cement.
-
Air trapped during transfer: Transferring the mixed cement from the mixing bowl or system to a delivery device, such as a cement gun, can introduce air.
-
Monomer boiling: While less common under controlled conditions, excessive heat generated during polymerization can cause the monomer to boil, creating vapor-filled voids.[1]
Q2: How does the mixing technique affect the porosity of Palacos® R?
A2: The mixing technique significantly impacts the final porosity of the bone cement. Generally, vacuum mixing is considered the most effective method for reducing porosity compared to hand mixing.[1][2][3] Centrifugation has also been studied, but its effect on overall porosity percentage can be variable.[2][3] Manual mixing, even when performed by skilled technicians, tends to result in higher and more variable porosity.[4]
Q3: What is the recommended procedure for vacuum mixing Palacos® R to minimize air bubbles?
A3: Following the manufacturer's instructions for the specific vacuum mixing system is crucial. For a system like the PALACOS® R+G pro, the general steps are as follows:
-
Preparation: Ensure all components are sterile and ready for use.[5] Loosen any compacted powder by pushing the mixing rod through the cartridge a couple of times.[5]
-
Seal the System: Securely close the cartridge to ensure it is vacuum-tight.[5]
-
Connect to Vacuum: Attach the vacuum hose to the mixing system and the vacuum pump.[5]
-
Initiate Monomer Transfer: Activate the vacuum pump to draw the monomer liquid into the powder-filled cartridge. The system is under full vacuum when the vacuum indicator retracts.[5]
-
Mixing: Mix the cement with consistent up-and-down and rotary motions for the recommended duration (e.g., at least 20 seconds with one stroke per second for PALACOS® R+G pro) to achieve a homogeneous mixture.[5] The vacuum pump should remain on throughout the mixing process.[5]
-
Completion: Once mixing is complete, switch off the vacuum pump and detach the hose before proceeding with the application.[5]
Q4: Can pre-chilling Palacos® R components help in reducing air bubbles?
A4: Pre-chilling the liquid monomer is a technique sometimes used to extend the working time of the cement.[6] While not directly aimed at reducing air bubbles, a longer working time allows for more careful handling and application, which can indirectly contribute to a less porous final product. The instructions for use for Palacos® R suggest that if pre-chilled, the components should be kept at 4°C – 7°C for at least 24 hours and removed from cooling just before mixing.[7] However, it is important to note that for some specific Palacos® products, like PALACOS® R pro, pre-chilling is not recommended.[8]
Q5: Are there any environmental factors that can influence air bubble incorporation?
A5: Yes, environmental factors can affect the handling and setting characteristics of bone cement, which can in turn influence porosity.
-
Temperature: Higher ambient temperatures can accelerate the setting time, potentially leading to a more rushed mixing and application process, which may increase the likelihood of trapping air.[6]
-
Humidity: High humidity can also accelerate the setting time of the cement.[6]
It is recommended to bring Palacos® R to the operating room temperature at least 2 hours before use to ensure consistent working times.[7][8]
Data on Mixing Techniques and Porosity
The choice of mixing technique has a quantifiable impact on the resulting porosity of the bone cement. The following table summarizes findings from comparative studies.
| Mixing Technique | Mean Pore Size | Mean Percent Porosity | Reference |
| Vacuum Mixing | Larger than centrifuged samples | Lowest | [2][3] |
| Centrifugation | Smallest | Highest | [2][3] |
| Hand Mixing | Intermediate | Intermediate | [2][3] |
Note: Results can vary based on the specific system used and operator technique.
Experimental Protocols
Protocol 1: Evaluation of Cement Porosity using Microscopy
This protocol describes a method for quantifying the porosity of a cured bone cement sample.
-
Sample Preparation:
-
Mix Palacos® R according to the desired technique (e.g., hand mixing, vacuum mixing).
-
Cast the mixed cement into a standardized mold to create cylindrical or rectangular specimens.
-
Allow the cement to fully cure according to the manufacturer's instructions.
-
-
Sectioning and Polishing:
-
Using a low-speed diamond saw, cut thin sections from the cured cement specimens.
-
Embed the sections in an epoxy resin if necessary for handling.
-
Grind and polish the surface of the sections using progressively finer grades of abrasive paper and polishing cloths to achieve a smooth, reflective surface.
-
-
Microscopic Analysis:
-
Examine the polished sections under a light microscope or a scanning electron microscope (SEM).
-
Capture images of multiple representative areas of each sample.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ) to quantify the porosity.
-
Set a threshold to distinguish between the cement matrix and the pores (voids).
-
Calculate the total area of pores and divide it by the total area of the image to determine the percent porosity.
-
Measure the diameter of individual pores to determine the pore size distribution.
-
-
Data Reporting:
-
Report the mean percent porosity and standard deviation for each mixing technique.
-
Report the mean pore size and distribution for each mixing technique.
-
Visualizations
Diagram 1: Troubleshooting Air Bubble Incorporation
Caption: Troubleshooting workflow for identifying and addressing the causes of high porosity in Palacos® R.
Diagram 2: Factors Contributing to Porosity in Bone Cement
Caption: Key factors influencing the incorporation of air bubbles and overall porosity in bone cement.
References
- 1. actaorthop.org [actaorthop.org]
- 2. Differences in bone-cement porosity by vacuum mixing, centrifugation, and hand mixing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Porosity in manually mixed bone cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. orthopaper.com [orthopaper.com]
- 7. PDF Download [heraeus-medical.com]
- 8. PDF Download [heraeus-medical.com]
Technical Support Center: Modifying Palacos® R with Nanoparticles for Enhanced Bioactivity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the modification of Palacos® R bone cement with nanoparticles to improve its bioactivity. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the effects of nanoparticle incorporation.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of modifying Palacos® R with nanoparticles?
The primary goal is to enhance the bioactivity of Palacos® R, a commonly used PMMA bone cement.[1][2][3] While Palacos® R provides excellent mechanical stability, it is bioinert, meaning it does not actively bond with surrounding bone tissue.[1][4] Incorporating bioactive nanoparticles can impart osteoconductive and osteoinductive properties, promoting bone growth at the cement-bone interface and potentially improving long-term implant fixation.[1][5]
Q2: What types of nanoparticles are suitable for modifying Palacos® R?
A variety of nanoparticles have been investigated, including:
-
Bioactive Glasses (BGs): These release ions that can stimulate bone-forming cells.[1]
-
Hydroxyapatite (HA): As the main mineral component of bone, HA nanoparticles can enhance osteoconductivity.[6]
-
Mesoporous Silica Nanoparticles (MSNs): These can serve as reinforcement and as carriers for therapeutic agents.[1][7]
-
Titanium Dioxide (TiO₂): Known to improve mechanical properties and biocompatibility.[8]
-
Magnesium Oxide (MgO): May enhance osteoblast adhesion.[8]
-
Graphene Oxide (GO) and Chitosan: These materials can add antibacterial properties and improve mechanical strength.[5]
Q3: How do I incorporate nanoparticles into Palacos® R?
The general procedure involves dispersing the nanoparticles into either the powder or liquid component of the bone cement before mixing. A detailed experimental protocol is provided in the "Experimental Protocols" section below. It is crucial to ensure a homogenous dispersion of nanoparticles to achieve consistent results.
Q4: What are the potential challenges I might face during my experiments?
The most common challenge is the agglomeration of nanoparticles within the cement matrix.[9][10] This can lead to a non-uniform material with compromised mechanical properties and reduced bioactivity. Other challenges include alterations in the cement's setting time and a potential decrease in mechanical strength if nanoparticles are not incorporated correctly or at an optimal concentration.[5][11]
Q5: How can I characterize the properties of my nanoparticle-modified Palacos® R?
Several techniques can be used for characterization:
-
Scanning Electron Microscopy (SEM): To observe the dispersion of nanoparticles and the surface morphology of the set cement.[7][12]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds and confirm the presence of functional groups from the nanoparticles and the polymer matrix.[6][8][12]
-
Mechanical Testing: To measure compressive strength, bending strength, and modulus according to ISO 5833 standards.[13][14]
-
Setting Time and Temperature: To determine how nanoparticles affect the handling properties of the cement.[13][14][15][16][17]
-
In Vitro Bioactivity Assessment: By immersing samples in Simulated Body Fluid (SBF) to evaluate the formation of an apatite layer.[18]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Nanoparticle Agglomeration in Cement | - High surface energy of nanoparticles leading to van der Waals forces. - Poor dispersion technique. - Incompatibility between nanoparticles and the PMMA matrix. | - Surface Modification: Functionalize nanoparticles with silane coupling agents or coat them with polymers like PEG or PVP to improve dispersion and compatibility.[19][20] - Use of Surfactants: Employ anionic (e.g., SDS) or cationic (e.g., CTAB) surfactants as capping agents during nanoparticle synthesis or dispersion.[21] - Sonication: Use an ultrasonic probe or bath to break up agglomerates when dispersing nanoparticles in the monomer liquid.[21] |
| Altered Setting Time (Too Fast/Too Slow) | - Nanoparticles acting as catalysts or inhibitors for the polymerization reaction. - High or low concentration of nanoparticles. - Changes in the powder-to-liquid ratio due to the addition of nanoparticles. | - Optimize Concentration: Systematically vary the weight percentage of nanoparticles to find the optimal concentration that does not adversely affect the setting time.[15][16] - Adjust Initiator/Accelerator: If possible, adjust the concentration of the benzoyl peroxide (initiator in powder) or N,N-dimethyl-p-toluidine (accelerator in liquid), though this may require custom cement formulations. - Maintain Powder-to-Liquid Ratio: When adding nanoparticles to the powder, proportionally reduce the amount of PMMA powder to maintain the recommended powder-to-liquid ratio.[13] |
| Reduced Mechanical Strength | - Nanoparticle agglomerates acting as stress concentration points. - Poor interfacial bonding between nanoparticles and the PMMA matrix. - High nanoparticle loading weakening the polymer matrix. | - Improve Dispersion: Follow the solutions for nanoparticle agglomeration. A homogenous dispersion is key to good mechanical properties.[7] - Enhance Interfacial Adhesion: Use surface-modified nanoparticles to create stronger bonds with the polymer matrix.[6] - Determine Optimal Loading: Conduct dose-response studies to identify the nanoparticle concentration that enhances bioactivity without significantly compromising mechanical strength. Some studies suggest low weight percentages (e.g., 0.1-2 wt%) are effective.[7][11] |
| Inconsistent Bioactivity Results | - Inhomogeneous nanoparticle distribution. - Insufficient exposure of nanoparticles on the cement surface. - Contamination of the sample or Simulated Body Fluid (SBF). | - Ensure Homogenous Mixing: Standardize the mixing procedure (time, speed, and method) to ensure consistent nanoparticle dispersion. - Surface Treatment: Consider surface treatments of the set cement (e.g., polishing or etching) to expose more nanoparticles, though this may alter surface topography. - Aseptic Technique: Use sterile techniques when preparing samples and conducting cell culture or SBF immersion tests to avoid contamination. |
Data Presentation
Table 1: Effect of Nanoparticle Modification on the Mechanical Properties and Setting Time of PMMA Bone Cement
| Nanoparticle Type | Concentration (wt%) | Change in Compressive Strength | Change in Bending Strength | Change in Setting Time | Reference |
| Magnetic Glass-Ceramic | 10 | No significant change | No significant change | Increase | [13] |
| 20 | No significant change | Decrease | Increase | [13] | |
| 30 | No significant change | Decrease | Increase | [13] | |
| 40 | Significant decrease | Decrease | Increase | [13] | |
| TiO₂ | 1.5 | +2.8% | - | - | [8] |
| MgO | 0.5 | - | - | - | [8] |
| Graphene Oxide | >0.25 | Decrease (due to agglomeration) | - | - | [11] |
| Silver (Ag) | 0.25, 0.5, 1.0 | Not substantially different | - | - | [11] |
| ZrO₂ | 5, 10 | Stable over time | - | Significant decrease | [22] |
| n-HAP1 | 10 | - | - | Greatest reduction | [22] |
Note: This table summarizes data from various studies on PMMA-based bone cements. The exact Palacos® R formulation may yield slightly different results.
Experimental Protocols
Protocol 1: Incorporation of Nanoparticles into Palacos® R
This protocol provides a generalized method for incorporating nanoparticles into Palacos® R bone cement. All procedures should be performed under sterile conditions in a laminar flow hood.
Materials:
-
Palacos® R or Palacos® R+G kit (powder and liquid monomer)[23][24]
-
Bioactive nanoparticles of choice (e.g., hydroxyapatite, bioactive glass)
-
Sterile mixing bowl and spatula, or a vacuum mixing system[24]
-
Precision scale
-
(Optional) Ultrasonic bath or probe sonicator
Procedure:
-
Preparation: Bring the Palacos® R components to room temperature (around 23°C) at least 2 hours before use.[24]
-
Nanoparticle Weighing: Accurately weigh the desired amount of nanoparticles based on the total weight of the bone cement powder. For initial experiments, concentrations between 0.5% and 5% (w/w) are recommended.
-
Dispersion Method A (Mixing with Powder): a. In a sterile container, add the weighed nanoparticles to the Palacos® R powder. b. Mix thoroughly for several minutes until a homogenous powder mixture is obtained. Ensure there are no visible clumps of nanoparticles.
-
Dispersion Method B (Mixing with Liquid - for non-reactive nanoparticles): a. In a sterile, sealed container, add the weighed nanoparticles to the liquid monomer. b. If prone to agglomeration, sonicate the mixture for 5-15 minutes to ensure a stable dispersion.
-
Cement Mixing (Manual): a. Transfer the liquid monomer (or the nanoparticle-liquid suspension) into a sterile mixing bowl.[24] b. Gradually add the Palacos® R powder (or the nanoparticle-powder mixture) to the liquid.[24] c. Mix vigorously with a sterile spatula for approximately 30-60 seconds until a homogenous, doughy consistency is achieved.[24]
-
Cement Mixing (Vacuum System): a. Follow the manufacturer's instructions for the specific vacuum mixing system (e.g., PALACOS® R pro).[25][26] b. It is generally recommended to add the liquid first, followed by the powder, to prevent the formation of unpolymerized powder nests.[24]
-
Application and Curing: a. Apply the mixed cement to the desired mold or substrate. b. Allow the cement to fully cure. The setting time will vary depending on temperature and the type/concentration of nanoparticles.[25]
Protocol 2: In Vitro Bioactivity Assessment in Simulated Body Fluid (SBF)
This protocol assesses the apatite-forming ability of the modified bone cement, which is an indicator of its in vitro bioactivity.[18]
Materials:
-
Cured samples of nanoparticle-modified Palacos® R (e.g., discs of 5mm diameter, 2mm height)
-
Simulated Body Fluid (SBF) with ion concentrations close to human plasma[18]
-
Sterile, sealed containers (e.g., 50 mL centrifuge tubes)
-
Incubator at 37°C
-
Phosphate Buffered Saline (PBS)
-
Ethanol (for cleaning)
-
Scanning Electron Microscope (SEM)
-
Energy-Dispersive X-ray Spectroscopy (EDS)
Procedure:
-
Sample Preparation: Prepare cylindrical or disc-shaped samples of the cured modified cement. Gently polish the surface if required and clean with ethanol and PBS.
-
Immersion in SBF: Place each sample in a sterile container with a sufficient volume of SBF (e.g., 10 mL for a small disc) to ensure the sample is fully submerged.
-
Incubation: Seal the containers and place them in an incubator at 37°C for various time points (e.g., 3, 7, 14, and 21 days).[18]
-
Sample Retrieval and Rinsing: At each time point, retrieve the samples, gently rinse them with deionized water to remove soluble salts, and allow them to air dry.
-
Analysis: a. SEM: Observe the surface of the samples under SEM to look for the formation of a new surface layer. Apatite typically forms as spherical precipitates. b. EDS: Use EDS to analyze the elemental composition of the newly formed layer. A calcium-to-phosphorus (Ca/P) ratio close to that of hydroxyapatite (~1.67) indicates apatite formation.
Visualizations
Caption: Workflow for modifying and characterizing Palacos® R.
References
- 1. Biomaterial-based strategies for bone cement: modulating the bone microenvironment and promoting regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polymethylmethacrylate bone cements and additives: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel Bioactive and Antibacterial Acrylic Bone Cement Nanocomposites Modified with Graphene Oxide and Chitosan [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Multiscale characterization of acrylic bone cement modified with functionalized mesoporous silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced bone cement for fixation of prosthetic joint utilizing nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of particle agglomeration on the formation of a surface-connected compartment induced by hydroxyapatite nanoparticles in human monocyte-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Influence of Different Nanometals Implemented in PMMA Bone Cement on Biological and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methodological Impact on Curing Kinetics of Bone Cement Based on Poly (Styrene-co-Methyl Methacrylate)–2D Nanofiller Nanocomposites | MDPI [mdpi.com]
- 13. Mechanical properties of Palacos® MV bone cements containing magnetic glass-ceramic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medical-technologies.eu [medical-technologies.eu]
- 15. Effects of the addition of nanoparticulate calcium carbonate on setting time, dimensional change, compressive strength, solubility and pH of MTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cement Viscosity and Application Time Lead to Significant Changes in Cement Penetration and Contact Surface Area - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhancing bioactivity and mechanical performances of hydroxyapatite–calcium sulfate bone cements for bone repair: in vivo histological evaluation in r ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03686G [pubs.rsc.org]
- 19. Advances in Functionalized Nanoparticles for Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How To Effectively Control The Agglomeration Of Nanoparticle Powders [satnanomaterial.com]
- 21. researchgate.net [researchgate.net]
- 22. The comparison of physicochemical and bioactivity properties of different nanoparticles modified calcium silicate-based cement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PDF Download [heraeus-medical.com]
- 24. PDF Download [heraeus-medical.com]
- 25. PDF Download [heraeus-medical.com]
- 26. youtube.com [youtube.com]
Troubleshooting inconsistent setting times of Palacos R in the lab
Welcome to the technical support center for Palacos R. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during laboratory experiments, with a focus on troubleshooting inconsistent setting times.
Troubleshooting Guide: Inconsistent Setting Times
Issue: My this compound bone cement is setting faster or slower than expected, leading to variability in my experimental results.
This guide provides a systematic approach to identifying and resolving the root causes of inconsistent setting times.
Question 1: Are the environmental conditions in the laboratory strictly controlled?
The polymerization of this compound is an exothermic reaction highly sensitive to ambient temperature and humidity.[1] Variations in these conditions can significantly alter the setting time.
Answer:
-
Temperature: Higher ambient temperatures will accelerate the setting process, while lower temperatures will prolong it. The manufacturer recommends bringing this compound to room temperature for at least 2 hours before use if it has been stored under refrigeration.[2] For every 1°C increase in ambient temperature, a reduction of approximately 30 seconds in working and setting time can be expected.[3] Pre-chilling the components to 4°C - 7°C for at least 24 hours can be a method to extend the working time.[2]
-
Humidity: Increased humidity can lead to shorter application and setting times.[1][2][4][5] It is crucial to conduct experiments in a controlled humidity environment to ensure reproducibility.
Question 2: Is the mixing technique for the this compound components consistent across all experiments?
The method and vigor of mixing the polymer powder and liquid monomer directly impact the initiation and rate of polymerization.
Answer:
-
Mixing Speed and Duration: Vigorous and rapid mixing introduces more energy into the system, accelerating the polymerization and shortening the setting time.[1][2][4][5] Conversely, a slower, less energetic mixing technique will result in a longer setting time. It is recommended to follow a standardized mixing protocol, such as stirring evenly for 30 seconds, for all experiments.[4]
-
Manual vs. Vacuum Mixing: Vacuum mixing systems can influence the setting time. While some studies suggest vacuum mixing can decrease setting time, others note that the absence of a vacuum extends the working time.[6][7] Consistency in the chosen mixing method is paramount.
Question 3: Are the powder-to-liquid component ratios accurate in every preparation?
The stoichiometry of the polymerization reaction is critical. Any deviation from the recommended powder-to-liquid ratio will alter the setting characteristics.
Answer:
-
Accurate Measurement: Always use the entire contents of a single powder pouch and a single liquid ampoule for each mix.[4] Spilling either component and proceeding with the mix will lead to an incorrect ratio and unpredictable setting times.
-
Effect of Ratio on Viscosity and Setting Time: A lower powder-to-liquid ratio results in a less viscous cement paste and a longer waiting and setting time.[8] Conversely, a higher powder-to-liquid ratio leads to a faster setting time.[2]
Question 4: Have any new drugs, antibiotics, or other additives been introduced into the this compound mixture?
The incorporation of any substance not specified in the manufacturer's instructions can interfere with the polymerization chemistry.
Answer:
-
Chemical Interactions: Additives can act as initiators, accelerators, or inhibitors of the polymerization reaction. For example, the addition of vancomycin or tobramycin to this compound has been studied, and while it may be done for clinical applications, it can affect the cement's mechanical properties and potentially its setting time.[9][10]
-
Aqueous Solutions: The manufacturer explicitly warns against the admixing of aqueous solutions, such as those containing antibiotics, as it can have a "considerable detrimental effect on the mechanical properties of the bone cement".[1][2] This can also be inferred to affect the setting process.
Frequently Asked Questions (FAQs)
Q1: What is the typical composition of this compound?
A1: this compound is a poly(methyl methacrylate) (PMMA)-based bone cement. It consists of a powder component and a liquid component. The powder is primarily a PMMA copolymer with zirconium dioxide as a radiopaque agent and benzoyl peroxide as the initiator. The liquid component is methyl methacrylate (MMA) monomer with N,N-dimethyl-p-toluidine as an accelerator.[11] The approximate mass ratio is 68% powder to 32% liquid.[11]
Q2: What are the defined phases of this compound setting?
A2: The setting process of PMMA bone cements like this compound is characterized by several phases:
-
Mixing Phase: The time taken to combine the powder and liquid components.
-
Doughing Time: The point at which the cement no longer sticks to surgical gloves.
-
Working Time: The period after doughing during which the cement can be manipulated and applied.
-
Setting Time: The point at which the cement has hardened and the exothermic reaction peaks.
Q3: What are the standard testing protocols for determining the setting time of bone cements?
A3: The setting time of acrylic bone cements is determined according to international standards such as ASTM F451 and ISO 5833.[12] These standards provide detailed methodologies for assessing various properties of bone cement, including doughing time, setting time, and maximum exothermic temperature.
Data Summary Tables
Table 1: Effect of Temperature on Palacos Setting Time
| Temperature | Average Setting Time (seconds) |
| 70°F (21.1°C) | 813.57 ± 91.12 |
| 106°F (41.1°C) | 325.71 ± 23.23 |
Data adapted from a study on Palacos HV bone cement.[4]
Table 2: Effect of Storage Temperature and Equilibration Time on Setting Time of PMMA Cement
| Storage Temp. | Equilibration Time (minutes) | Mean Setting Time (seconds) |
| 20°C (Control) | N/A | 534 ± 17 |
| 24°C | 15 | 414 ± 6 |
| 30 | 446 ± 11 | |
| 45 | 501 ± 12 | |
| 60 | 528 ± 15 | |
| 28°C | 15 | 381 ± 8 |
| 30 | 432 ± 30 | |
| 45 | 487 ± 9 | |
| 60 | 520 ± 16 |
Data adapted from a study on SmartSet® HV cement, demonstrating the principle of temperature and equilibration effects.[13]
Experimental Protocols
Protocol 1: Determination of Setting Time (Based on ASTM F451/ISO 5833)
This protocol outlines a standardized method for determining the setting time of this compound in a laboratory setting.
Materials:
-
This compound (one unit of powder and liquid)
-
Mixing bowl and spatula
-
Non-powdered latex gloves
-
Vicat apparatus with a 1 mm diameter needle
-
Stopwatch
-
Temperature and humidity controlled chamber (set to desired experimental conditions, e.g., 23 ± 1°C and 50 ± 10% relative humidity)
Procedure:
-
Acclimatization: Ensure all components (this compound powder and liquid, mixing bowl, spatula) are conditioned to the specified temperature and humidity for at least 2 hours prior to mixing.
-
Mixing:
-
Empty the entire content of the this compound powder into the mixing bowl.
-
Add the entire content of the liquid monomer to the powder.
-
Start the stopwatch immediately upon the addition of the liquid to the powder.
-
Mix the components vigorously for the manufacturer-recommended time (e.g., 30 seconds) to achieve a homogeneous paste.
-
-
Doughing Time Determination (The "Doctor's Finger Test"):
-
After mixing, begin to probe the surface of the cement with a gloved finger at regular intervals (e.g., every 15 seconds).
-
The doughing time is the point at which the cement no longer adheres to the glove and separates cleanly. Record this time.
-
-
Setting Time Determination (Vicat Apparatus):
-
Immediately after determining the doughing time, transfer the cement paste into the Vicat apparatus mold, ensuring a flat, smooth surface.
-
Position the mold under the Vicat needle.
-
Gently lower the needle until it rests on the surface of the cement, then release it to allow it to penetrate the paste under its own weight.
-
Initially, the needle will fully penetrate the paste.
-
Repeat the penetration test at regular intervals (e.g., every 30 seconds) on a different area of the cement surface.
-
The setting time is defined as the time from the start of mixing until the needle fails to penetrate to a specified depth (e.g., within 5 mm of the bottom of the mold). Record this time.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound setting times.
Caption: Key factors influencing the setting time of this compound.
Caption: Standard experimental workflow for setting time determination.
References
- 1. PDF Download [heraeus-medical.com]
- 2. Role of fast-setting cements in arthroplasty: A comparative analysis of characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mti.mt-intl.ro [mti.mt-intl.ro]
- 4. journal.aoao.org [journal.aoao.org]
- 5. manuals.plus [manuals.plus]
- 6. Mixing Technique of PMMA - Bone Cement Determines the Ideal Insertion Time Point in Cemented Arthroplasty [gavinpublishers.com]
- 7. ors.org [ors.org]
- 8. Mechanical properties of Palacos® MV bone cements containing magnetic glass-ceramic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of vancomycin and tobramycin on compressive and tensile strengths of antibiotic bone cement: A biomechanical study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PDF Download [heraeus-medical.com]
- 12. ASTM F451 - Bone cement specification | EndoLab [endolab.org]
- 13. Effect of storage temperature and equilibration time on polymethyl methacrylate (PMMA) bone cement polymerization in joint replacement surgery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Palacos R Radiopacity for Micro-CT Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at improving the radiopacity of Palacos® R bone cement for micro-computed tomography (micro-CT) imaging.
Frequently Asked Questions (FAQs)
Q1: Why is the default radiopacity of Palacos® R sometimes insufficient for our micro-CT studies?
A1: Palacos® R is a radiopaque bone cement that contains approximately 15% zirconium dioxide (ZrO₂) as a contrast agent. While this is generally sufficient for standard clinical X-rays, high-resolution micro-CT imaging, especially for quantitative analysis of the bone-cement interface or for differentiating the cement from dense cortical bone, may require higher contrast. The inherent radiopacity might not provide a high enough signal-to-noise ratio for certain research applications, making precise segmentation and analysis challenging.
Q2: What are the most common contrast agents used to increase the radiopacity of PMMA-based bone cements like Palacos® R?
A2: The most common agents are inorganic heavy metal compounds. Barium sulfate (B86663) (BaSO₄) is a widely studied and effective option. Other materials investigated include anatase titanium dioxide (TiO₂) and yttria-stabilised zirconium dioxide (ZrO₂). The selection of an agent depends on the desired level of radiopacity and the acceptable trade-offs in mechanical properties.[1]
Q3: What happens to the mechanical properties of Palacos® R when I add more radiopacifying agents?
A3: Adding particulate contrast agents can negatively impact the mechanical properties of the bone cement. Generally, as the concentration of agents like barium sulfate increases, the cement can become more brittle. Studies have shown a decrease in compressive and bending strength with higher concentrations of BaSO₄.[2] This is a critical consideration, as the modified cement must still meet the mechanical requirements of the specific research application. However, some alternative radiopacifiers, such as silane-treated titanium dioxide, have been shown to potentially improve mechanical properties compared to untreated versions.[1]
Q4: Can I add the new contrast agent to either the powder or liquid component of Palacos® R?
A4: It is strongly recommended to mix any additional powdered contrast agent, such as barium sulfate, with the polymer powder component of Palacos® R before mixing with the liquid monomer. This ensures a more homogeneous distribution of the radiopacifier throughout the cement matrix. Adding agents to the liquid monomer is not a standard or recommended procedure and could interfere with the polymerization process.
Troubleshooting Guide for Micro-CT Imaging
Q5: We are seeing "cupping" or "streaking" artifacts in our micro-CT images of modified Palacos® R. What causes this and how can we fix it?
A5: These are likely beam hardening artifacts. Beam hardening occurs when an X-ray beam, which is composed of a spectrum of energies, passes through a dense object. The lower-energy ("softer") X-rays are preferentially absorbed, which increases the mean energy of the beam.[3] This effect is more pronounced with highly radiopaque materials, such as Palacos® R with added contrast agents.
-
Cupping Artifact: Appears as an artificial decrease in signal intensity (darker area) in the center of a uniform object.[3]
-
Streaking Artifact: Appears as dark bands or streaks between two dense objects in the image.[3]
Troubleshooting Steps:
-
Use X-ray Beam Filtration: Placing a thin filter (e.g., 0.5 mm aluminum) between the X-ray source and the sample "pre-hardens" the beam by removing low-energy photons before they reach the object. This is a highly effective method for minimizing these artifacts.[4][5]
-
Software-Based Correction: Many micro-CT reconstruction software packages include algorithms for beam hardening correction. These can be applied post-acquisition and can significantly reduce artifacts.[4][5]
-
Use a Calibration Phantom: Scan a phantom with known material properties alongside your sample. This allows you to create a calibration curve to correct for the non-linear attenuation response caused by beam hardening.[4]
-
Increase X-ray Tube Voltage (kVp): Using a higher energy X-ray spectrum can sometimes reduce the relative amount of beam hardening, but this may also decrease overall image contrast. This approach requires careful optimization.
Q6: The edges of our modified cement implant are blurry, making it difficult to segment from the surrounding bone. What can we do?
A6: Edge blurring can be caused by several factors, including motion artifacts, partial volume effects, or improper image filtering during reconstruction.
Troubleshooting Steps:
-
Ensure Sample Stability: Confirm that the sample is completely immobilized within the scanner. Any slight movement during the scan can cause significant blurring.
-
Increase Scan Resolution: The partial volume effect occurs when a single voxel contains a mix of materials (e.g., part cement, part bone). By decreasing the voxel size (increasing resolution), you can achieve a sharper boundary.
-
Optimize Reconstruction Filter: The choice of reconstruction filter or kernel (e.g., Ram-Lak) affects the trade-off between image sharpness and noise.[4] Experiment with different filters to find the best balance for your specific application. A sharper filter can enhance edges but may also increase image noise.
Data Presentation: Quantitative Effects of Additives
The following tables summarize the quantitative effects of adding radiopacifying agents to polymethylmethacrylate (PMMA) bone cement, based on data from published studies.
Table 1: Effect of Barium Sulfate (BaSO₄) Concentration on Radiopacity and Compressive Strength of PMMA Cement
| Barium Concentration (by weight) | Mean CT Value (Hounsfield Units) | Compressive Strength (MPa) |
| 10% (Baseline) | ~2500 | ~75 |
| 20% | ~3000+ | ~73 |
| 30% | ~3000+ | ~70 |
| 40% | ~3000+ | ~65 (Significantly lower) |
Data adapted from Makita et al. (2008). Note: CT values saturated the scanner's upper limit beyond 20% concentration in this study, indicating a very high radiopacity.[2]
Table 2: Comparison of Mechanical Properties for PMMA with Different Radiopacifiers (at 10% w/w concentration)
| Radiopacifier (10% w/w) | Compressive Strength (MPa) | Bending Strength (MPa) | Bending Modulus (GPa) | Fracture Toughness (MPa·m¹ᐟ²) |
| Commercial Cements | ||||
| Palacos® R (ZrO₂) | ~90 | ~55 | ~2.4 | ~1.4 |
| Experimental Cements | ||||
| Barium Sulfate (BaSO₄) | ~95 | ~58 | ~2.5 | ~1.2 |
| Titanium Dioxide (TiO₂) | ~85 | ~50 | ~2.6 | ~1.1 |
| Zirconium Dioxide (ZrO₂) | ~88 | ~52 | ~2.6 | ~1.2 |
| Silane-Treated TiO₂ | ~98 | ~57 | ~2.9 | ~1.3 |
Data adapted from Murali et al. (2020). Values are approximate and for comparative purposes.[1]
Experimental Protocols
Protocol 1: Method for Increasing Radiopacity of Commercial Bone Cement
This protocol describes a general method for adding a powdered radiopacifier (e.g., Barium Sulfate) to a commercial PMMA bone cement like Palacos® R.
Materials:
-
Palacos® R bone cement kit (powder and liquid monomer)
-
High-purity barium sulfate (BaSO₄) powder (or other desired radiopacifier)
-
Sterile mixing bowl and spatula
-
Precision weighing scale
-
(Optional) Vacuum mixing system
Procedure:
-
Determine Target Concentration: Decide on the final weight percentage (wt%) of the additional radiopacifier. For example, to create a cement with 20% total BaSO₄ in a base cement that already contains 10%, you will need to add 10g of BaSO₄ for every 90g of the original cement powder.
-
Weigh Components: In a sterile environment, accurately weigh the required amount of Palacos® R powder and the additional radiopacifier powder.
-
Dry Mix Powders: Combine the weighed powders in a sterile mixing bowl. Mix thoroughly with a sterile spatula for at least 60 seconds to ensure a homogenous distribution of the radiopacifier within the cement powder. This is a critical step to avoid clumping and ensure consistent properties.
-
Combine with Monomer: Add the liquid monomer to the powder mixture according to the manufacturer's instructions for Palacos® R.
-
Mix Cement: Immediately begin mixing the liquid and powder components. If using a vacuum mixing system, apply the vacuum and mix according to the system's instructions. For manual mixing, stir vigorously until a uniform, doughy consistency is achieved.
-
Application: The modified cement is now ready for application into your experimental model. Be aware that the addition of extra powder may slightly alter the cement's viscosity, working time, and setting time. It is advisable to perform a trial mix to familiarize yourself with the handling characteristics.
Visualizations
Caption: Workflow for modifying Palacos® R with an additional radiopacifying agent.
Caption: Decision logic for troubleshooting beam hardening artifacts in micro-CT images.
References
- 1. Alternative radiopacifiers for polymethyl methacrylate bone cements: Silane-treated anatase titanium dioxide and yttria-stabilised zirconium dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of barium concentration on the radiopacity and biomechanics of bone cement: experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A fast experimental beam hardening correction method for accurate bone mineral measurements in 3D μCT imaging system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beam Hardening Artifacts in Micro-Computed Tomography Scanning can be Reduced by X-ray Beam Filtration and the Resulting Images can be used to Accurately Measure BMD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4nsi.com [4nsi.com]
How to achieve a uniform dispersion of additives in Palacos R
This guide provides researchers, scientists, and drug development professionals with technical support for achieving a uniform dispersion of additives in Palacos R bone cement. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data on the impact of additives on cement properties.
Troubleshooting Guide
This section addresses common issues encountered during the incorporation of additives into this compound.
Question: After mixing, I observe clumps or agglomerates of the additive powder within the cement dough. What went wrong?
Answer: Additive agglomeration is a common issue stemming from inadequate mixing. Several factors can contribute to this:
-
Improper Mixing Sequence: Adding the liquid monomer to the powder components all at once can lead to the immediate polymerization on the surface of the powder, preventing uniform wetting and dispersion. It is advisable to add the liquid monomer to the powder mixture.[1][2]
-
Insufficient Mixing Time: The standard recommendation for mixing this compound is a consistent 30-second period of even stirring.[2] Shortening this time may not provide enough energy to break down powder agglomerates and distribute the additive evenly.
-
Incorrect Mixing Technique: A passive or inconsistent stirring motion will not suffice. An active, thorough mixing technique, ensuring all powder is incorporated from the bottom and sides of the mixing container, is crucial. For manual mixing, a vigorous, consistent motion is necessary.
Question: The mechanical strength of my final cured cement is significantly lower than expected after adding an antibiotic.
Answer: A reduction in mechanical strength is an expected consequence of adding substances to bone cement. However, a drastic reduction may indicate a problem with the additive's concentration or dispersion.
-
High Additive Concentration: Increasing the amount of additive, such as vancomycin, generally leads to a decrease in the compressive and bending strength of this compound.[3][4][5] Exceeding a certain threshold can compromise the cement's integrity below ISO standards. For instance, adding more than 0.5 g of vancomycin to a 40 g packet of this compound can reduce the compressive yield strength to below the ISO standard of 70 MPa after curing.[4]
-
Non-Uniform Dispersion: Agglomerates of the additive can act as stress concentration points within the cement matrix, leading to premature failure under load.[6] This highlights the importance of achieving a homogenous mixture.
Question: The setting time of the cement seems to be altered after incorporating my additive.
Answer: Additives can interfere with the polymerization reaction of the bone cement, affecting its setting characteristics.
-
Chemical Interaction: The additive itself may accelerate or decelerate the polymerization process.
-
Altered Powder-to-Liquid Ratio: The addition of a significant volume of powder can effectively change the powder-to-liquid ratio, which is a critical determinant of setting time.
-
Temperature Changes: A more vigorous or prolonged mixing process to disperse the additive can increase the temperature of the mixture, leading to a shorter setting time. Conversely, pre-chilling the components to allow for a longer working time will delay the set.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best practice for adding a powdered additive to this compound?
A1: The recommended method is to dry-mix the additive with the this compound powder component before adding the liquid monomer. This pre-mixing step helps to break up agglomerates of the additive and distribute it more evenly throughout the cement powder, facilitating a more uniform final mixture.
Q2: Should I use hand-mixing or vacuum-mixing when incorporating additives?
A2: Vacuum mixing is generally preferred as it reduces the porosity of the final cement.[7][8] Lower porosity is associated with improved mechanical properties, such as higher compressive and bending strength.[7] While hand-mixing is common in research settings, it is more operator-dependent and can lead to higher porosity. If hand-mixing, it is crucial to use a consistent and thorough technique to minimize air entrapment.
Q3: How does the physical form of the additive affect dispersion?
A3: Crystalline, non-lyophilized powders tend to mix more homogeneously than clumpy, lyophilized powders.[9] If your additive is prone to clumping, consider sieving or gently grinding it (if appropriate for the substance) to achieve a finer, more uniform particle size before dry-mixing with the cement powder. Using liquid additives is generally not recommended as aqueous solutions can significantly impair the mechanical properties of the cement.[1]
Q4: Can I add more than one type of additive to this compound?
A4: Yes, it is possible to incorporate multiple additives. For example, combinations of different antibiotics are often used. However, it is important to consider that each additional component can further affect the mechanical properties and setting times of the cement. The more additives are included, the more critical it is to ensure thorough mixing for a homogenous final product.[3][5]
Data Presentation: Impact of Additives on this compound Properties
The following tables summarize quantitative data on how the addition of vancomycin affects the mechanical properties and setting time of this compound bone cement.
Table 1: Effect of Vancomycin Concentration on the Compressive Strength of this compound
| Vancomycin Added (g per 40g this compound) | Mean Compressive Strength (MPa) | Reduction in Strength vs. Control (%) | Meets ISO Standard (>70 MPa)? | Reference |
| 0 (Control) | 82.7 - 91 | N/A | Yes | [4][9] |
| 0.5 | Not specified, but above 70 MPa | - | Yes | [4] |
| 1.0 | Below 70 MPa | - | No | [4] |
| 2.0 | Below 70 MPa | - | No | [4] |
| 4.0 | Significantly decreased vs. control | - | Yes (in one study) | [3] |
Note: Mechanical properties can vary based on the specific testing methodology and curing conditions.
Table 2: Comparison of Mixing Techniques and Additive Effects on Palacos Properties
| Cement Formulation | Mixing Technique | Key Finding | Reference |
| This compound | Hand vs. Vacuum | Vacuum mixing improves mechanical properties (fracture strength, modulus of elasticity) and increases fatigue life tenfold by reducing porosity. | [7] |
| This compound + Gentamicin + Vancomycin | Not specified | Bending strength was only slightly above the minimum ISO standard, suggesting that the addition of vancomycin can compromise mechanical properties. | [5][10][11] |
| This compound + Magnetic Glass-Ceramic Powder | Manual | Increasing additive concentration from 10% to 40% increased setting time from ~9 min to ~26 min and decreased the maximum temperature. Compressive strength significantly decreased at 40% concentration. | [12] |
Experimental Protocols
Protocol 1: Manual Incorporation of a Powdered Additive into this compound
This protocol is intended for research purposes and assumes a standard 40g packet of this compound. Adjust quantities as needed for your specific experiment.
Materials:
-
This compound (1 pouch of 40.3g powder, 1 ampoule of 20ml liquid)
-
Desired powdered additive
-
Sterile mixing bowl and spatula
-
Timer
-
Testing molds
Procedure:
-
Preparation: Work in a controlled environment (e.g., a fume hood or well-ventilated area). Ensure all components (this compound powder and liquid, additive, mixing bowl, and spatula) are at room temperature (around 23°C) for at least 2 hours before use, as temperature affects setting times.[1]
-
Additive Dosing: Accurately weigh the desired amount of the powdered additive.
-
Dry Mixing: Empty the entire contents of the this compound powder pouch into the sterile mixing bowl. Add the weighed additive to the powder. Mix the two powders thoroughly with the sterile spatula for at least 60 seconds to ensure a homogenous dry blend.
-
Liquid Addition: Open the liquid monomer ampoule, being careful to avoid contaminating the mixing bowl with glass fragments.[2] It is recommended to add the liquid to the powder.[1][2]
-
Wet Mixing: Pour the entire content of the monomer ampoule onto the powder mixture. Immediately start the timer for 30 seconds.
-
Homogenization: Mix the powder and liquid components vigorously and evenly for the entire 30-second duration.[2] Use the spatula to scrape the sides and bottom of the bowl to ensure all powder is incorporated and the mixture has a uniform color and consistency.
-
Waiting Phase: After mixing, the cement will enter a waiting phase where it becomes a sticky dough. Do not handle the cement during this time.
-
Working Phase: The cement is ready for application or molding when it no longer sticks to a gloved finger. This marks the beginning of the working phase.
-
Application/Molding: Transfer the cement dough to your testing mold. Apply consistent pressure to pack the cement and minimize voids.
-
Curing: Allow the cement to fully cure in the mold. The setting time will depend on the ambient temperature and the specific additive used.
Mandatory Visualizations
Caption: Troubleshooting workflow for non-uniform additive dispersion in this compound.
Caption: Experimental workflow for incorporating powdered additives into this compound.
References
- 1. PDF Download [heraeus-medical.com]
- 2. PDF Download [heraeus-medical.com]
- 3. Effects of vancomycin and tobramycin on compressive and tensile strengths of antibiotic bone cement: A biomechanical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. queensu.ca [queensu.ca]
- 5. Mechanical characteristics of antibiotic-laden bone cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. actaorthop.org [actaorthop.org]
- 8. Comparison of various vacuum mixing systems and bone cements as regards reliability, porosity and bending strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of vancomycin addition to the compression strength of antibiotic-loaded bone cements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Mechanical characteristics of antibiotic-laden bone cement | Acta Orthopaedica [actaorthop.org]
- 12. Mechanical properties of Palacos® MV bone cements containing magnetic glass-ceramic particles - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing the exothermic reaction of Palacos R for sensitive applications
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on minimizing the exothermic reaction of Palacos R bone cement for sensitive experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is the exothermic reaction in this compound cement?
A: this compound is a poly(methyl methacrylate) (PMMA) based bone cement that consists of two components: a powder (polymer) and a liquid (monomer). When these two components are mixed, a chemical process called polymerization is initiated. This polymerization process is highly exothermic, meaning it releases a significant amount of heat as the cement hardens.[1][2][3]
Q2: Why is managing this exothermic reaction critical for sensitive applications?
A: The heat generated during polymerization can cause local temperatures to rise substantially, potentially exceeding 70°C.[1] For sensitive applications, such as those involving viable cells, temperature-sensitive drugs, or delicate biological tissues, this temperature increase can lead to thermal necrosis (tissue death), damage to the incorporated therapeutic agents, or altered experimental outcomes.[1][2][3]
Q3: What are the primary factors that influence the peak temperature and setting time?
A: The key factors include the ambient temperature of the laboratory, the initial temperature of the cement components, the mixing method (e.g., manual vs. vacuum mixing), and the volume or thickness of the cement being used.[1][4][5] Higher ambient temperatures and larger cement volumes generally lead to higher peak temperatures and faster setting times.[1][4]
Q4: What is the most effective method to reduce the exothermic peak temperature?
A: Pre-cooling the this compound components before mixing is a highly effective and recommended strategy.[1][5] Cooling the powder and liquid monomer slows the initial rate of the polymerization reaction, which reduces the maximum temperature reached and extends the working time of the cement.[1][5] Using cold saline irrigation during the curing process can also dramatically lower the peak temperature.[6][7]
Q5: Does the mixing technique affect the exothermic reaction?
A: Yes. Studies have shown that vacuum mixing can lead to lower peak temperatures compared to manual hand mixing.[1] This is attributed to a lower oxygen concentration during vacuum mixing, which can reduce the polymerization rate.[1] Vacuum mixing also reduces the porosity of the final hardened cement.
Troubleshooting Guide
Problem: The this compound cement is setting too quickly and generating excessive heat.
| Possible Cause | Recommended Solution |
| High Ambient/Room Temperature | Perform the mixing and application procedure in a temperature-controlled environment, ideally at a consistent temperature (e.g., 20-23°C). Be aware that a 1°C increase in ambient temperature can reduce the working time by approximately 30 seconds.[5] |
| Cement Components Stored at Room Temperature | Implement a pre-chilling protocol. Store the powder and liquid components at 4°C to 7°C for at least 24 hours before use. This is a standard recommendation for extending working time. |
| Vigorous Manual Mixing | Mix the components with a consistent, even stirring motion rather than an aggressive, rapid one. For more control and slightly lower temperatures, consider using a vacuum mixing system.[1] |
| Large Volume of Cement Mixed at Once | If the application allows, mix smaller batches of cement. The exothermic reaction is more pronounced in larger volumes due to the insulating effect of the cement mass itself. |
Experimental Protocols
Protocol 1: Pre-Chilling of this compound Components
This protocol describes the standard procedure for cooling the cement components to moderate the exothermic reaction.
-
Storage: Place the sealed this compound powder pouch and the liquid monomer ampoule in a refrigerator calibrated to maintain a temperature between 4°C and 7°C.
-
Duration: Allow the components to chill for a minimum of 24 hours prior to the experiment to ensure they have reached thermal equilibrium.
-
Preparation: Remove the components from the refrigerator immediately before you are ready to begin the mixing process. Do not allow them to equilibrate to room temperature on the benchtop, as this negates the effect of cooling.
-
Mixing: Proceed immediately with the mixing protocol (manual or vacuum) as required by your experiment. Be aware that pre-chilling will extend the doughing, working, and setting times.[5]
Protocol 2: Temperature Monitoring During Polymerization (Adapted from ISO 5833)
This protocol provides a method for quantifying the exothermic temperature profile of a this compound sample.
-
Materials & Equipment:
-
This compound components (powder and liquid).
-
Mixing bowl and spatula.
-
A non-conductive mold, such as one made of Polytetrafluoroethylene (PTFE), with standardized dimensions (e.g., 60 mm diameter and 6 mm thickness as per ISO 5833).[5]
-
A fine-gauge Type K thermocouple connected to a data logger or digital thermometer.
-
Timing device.
-
Temperature and humidity-controlled environment (maintain at 23°C ± 1°C).[8]
-
-
Procedure:
-
Ensure all equipment and cement components are conditioned to the controlled ambient temperature (23°C) for at least 16 hours before testing (unless a pre-chilling protocol is being evaluated).[8]
-
Position the tip of the thermocouple in the geometric center of the mold.[5]
-
Begin the timing device the moment the powder and liquid components make contact.[8]
-
Mix the cement according to the manufacturer's instructions for the specified duration (e.g., 30 seconds).
-
Quickly transfer the mixed cement dough into the mold, ensuring it is filled completely.
-
Begin recording the temperature from the thermocouple at regular intervals (e.g., every 5-10 seconds).
-
Continue recording until the temperature has clearly peaked and started to decline.[8]
-
The highest temperature recorded is the peak exothermic temperature.
-
Quantitative Data Summary
The following tables summarize how different variables affect the polymerization characteristics of PMMA bone cements like this compound.
Table 1: Influence of Ambient Temperature on Manual Mixing & Setting Times for this compound
| Ambient Temperature | Mixing Time | Doughing Stage Begins | Working Period | Hardening Period Begins |
| ~22°C | 30 sec | ~65 sec | ~360 sec | ~10 min 20 sec |
| ~0°C | 30 sec | ~165 sec | ~440 sec | ~12 min 40 sec |
| Data adapted from handling time schedules for non-cooled this compound.[5] Note the significant extension of handling times at lower temperatures. |
Table 2: General Effects of Mitigation Strategies on PMMA Cement Exotherm
| Strategy | Effect on Peak Temperature | Effect on Working/Setting Time | Notes |
| Pre-Chilling Components (e.g., to 4-7°C) | Significant Reduction | Significantly Extended | A highly effective and recommended method for controlling the reaction rate.[1][5] |
| Cool Saline Irrigation (during cure) | Dramatic Reduction | Extended | Can lower the peak temperature to near 40°C, but may affect mechanical properties if not applied carefully.[6][7] |
| Vacuum Mixing | Minor Reduction | Slightly Reduced | Reduces peak temperature compared to manual mixing.[1] |
| Increasing Powder-to-Liquid Ratio | Reduction | Variable | Reduces the total amount of monomer, thereby reducing the total heat generated. Can be difficult to achieve a homogenous mix.[5] |
| Reducing Cement Volume/Thickness | Reduction | Slightly Extended | Thinner layers of cement can dissipate heat more effectively to the surroundings.[1] |
Visual Guides
Caption: Workflow for minimizing the exothermic reaction in sensitive applications.
Caption: Troubleshooting logic for diagnosing high exothermic reactions.
Caption: Key factors that influence the exothermic reaction of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. The Effect of Nanoparticles and Alternative Monomer on the Exothermic Temperature of PMMA Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of storage temperature and equilibration time on polymethyl methacrylate (PMMA) bone cement polymerization in joint replacement surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mti.mt-intl.ro [mti.mt-intl.ro]
- 6. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 7. researchgate.net [researchgate.net]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Surface modification techniques for improving cell attachment on Palacos R
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when modifying the surface of Palacos R bone cement to improve cell attachment.
Troubleshooting Guide
This guide addresses specific problems that may arise during your experiments, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Low Cell Viability After Seeding on Modified this compound | 1. Residual Sterilization Agent: Incomplete evaporation of ethanol or other sterilizing agents can be cytotoxic. 2. Incomplete Removal of Coating Reagents: Residual acids or solvents from coating procedures can be harmful to cells. 3. Material Toxicity: The modification process may have altered the biocompatibility of the this compound. | 1. Ensure this compound samples are thoroughly air-dried in a sterile environment (e.g., a laminar flow hood) after sterilization. A common recommendation is to rinse with sterile phosphate-buffered saline (PBS) before cell seeding. 2. After coating, rinse the this compound samples extensively with sterile PBS or cell culture medium to remove any unbound or residual reagents. 3. Perform a cytotoxicity assay (e.g., MTT or MTS assay) on the modified this compound to confirm its biocompatibility before proceeding with cell attachment studies. |
| Uneven Cell Distribution on Coated this compound Surface | 1. Incomplete or Uneven Coating: The coating material (e.g., collagen, fibronectin) may not have been distributed evenly across the this compound surface. 2. Surface Hydrophobicity: The inherent hydrophobicity of this compound can cause the coating solution to bead up. 3. Cell Clumping: Cells may have clumped together in suspension before being seeded onto the surface. | 1. Ensure the entire surface of the this compound disc is covered with the coating solution. Gentle agitation during incubation can help ensure even distribution. 2. Consider a plasma treatment prior to coating to increase the hydrophilicity of the this compound surface, which will allow for a more uniform coating. 3. Gently triturate the cell suspension before seeding to ensure a single-cell suspension. Seed cells at a consistent density across the surface. |
| Poor Cell Attachment to Coated this compound | 1. Insufficient Coating Density: The concentration of the coating protein may be too low to support robust cell adhesion. 2. Coating Inactivation: The protein coating may have denatured or been rendered inactive during the coating or drying process. 3. Suboptimal Cell Health: The cells used for the experiment may be stressed or have low viability.[1] | 1. Optimize the coating concentration. A typical starting concentration for fibronectin is 1-5 µg/cm², and for collagen, a 0.01% solution is often used.[2] 2. Avoid over-drying the coated surfaces as this can negatively impact protein conformation and cell attachment.[2] If air-drying, do so in a sterile environment for a controlled period. 3. Always use healthy, actively growing cells for your experiments. Perform a viability check (e.g., trypan blue exclusion) before seeding.[1] |
| Cells Attach but Do Not Spread or Proliferate | 1. Incorrect Signaling Cues: The surface modification may not be presenting the necessary biological signals for cell spreading and proliferation. 2. Nutrient Depletion: The local concentration of nutrients in the culture medium immediately surrounding the cells may be insufficient. 3. Inappropriate Cell Seeding Density: A seeding density that is too low may inhibit cell-cell communication necessary for proliferation. | 1. Consider functionalizing the surface with RGD peptides, which are known to promote integrin-mediated cell spreading.[3] 2. Ensure an adequate volume of culture medium is used and that it is changed regularly (typically every 2-3 days) to replenish nutrients. 3. Optimize the cell seeding density for your specific cell type and the size of the this compound sample. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is surface modification often necessary for cell attachment?
This compound is a widely used bone cement primarily composed of poly(methyl methacrylate) (PMMA). While it has excellent mechanical properties for orthopedic applications, its surface is bioinert and hydrophobic, which does not promote favorable interactions with cells. This can lead to the formation of a fibrous capsule instead of direct bone apposition. Surface modification aims to introduce bioactive cues to enhance cell attachment, proliferation, and ultimately, tissue integration.
Q2: Which surface modification techniques are most common for improving cell attachment on this compound?
Common techniques include:
-
Protein Coating: Adsorbing extracellular matrix (ECM) proteins like collagen or fibronectin onto the surface provides recognizable binding sites for cells.
-
Peptide Functionalization: Covalently attaching short peptide sequences, such as Arginine-Glycine-Aspartic acid (RGD), mimics the cell-binding domains of ECM proteins.[3]
-
Hydroxyapatite (HA) Coating: HA is a major component of natural bone and can be coated onto this compound to create a more osteoconductive surface.
-
Plasma Treatment: This technique modifies the surface chemistry of the PMMA, increasing its hydrophilicity and creating functional groups that can improve protein adsorption and cell adhesion.
Q3: How can I prepare this compound samples for cell culture experiments?
-
Fabrication: this compound is typically supplied as a two-component system (powder and liquid monomer) that is mixed to form a dough and then allowed to cure. For in vitro experiments, this dough can be pressed into molds to create discs of a desired size and thickness.
-
Sterilization: Cured this compound discs can be sterilized by soaking in 70% ethanol followed by rinsing with sterile PBS. Alternatively, ethylene oxide sterilization can be used, but ensure adequate aeration to remove residual gas. UV irradiation is another option for surface sterilization.
Q4: What is the expected outcome of a successful surface modification on this compound?
A successful surface modification should result in:
-
Increased number of adherent cells compared to unmodified this compound.
-
Improved cell spreading, with cells exhibiting a flattened, well-spread morphology.
-
Formation of focal adhesions, which can be visualized by immunostaining for proteins like vinculin.
-
Enhanced cell proliferation and differentiation towards the desired lineage (e.g., osteoblasts).
Quantitative Data Summary
The following tables summarize quantitative data from studies evaluating cell attachment and viability on modified PMMA-based surfaces.
Table 1: Osteoblast Viability on Modified PMMA Surfaces
| Surface Modification | Cell Type | Assay | Viability (% of Control) | Reference |
| Unmodified PMMA | Osteoblast | MTT | 100% (baseline) | [4][5] |
| PMMA with 20% Hydroxyapatite | Osteoblast | MTT | ~123% | [4][5] |
| PMMA with 30% Hydroxyapatite | Osteoblast | MTT | ~108% | [4][5] |
Table 2: Osteoblast Adhesion on Coated Polymeric Surfaces
| Surface Coating | Substrate | Cell Type | Adhesion Increase (vs. Uncoated) | Reference |
| Titanium (nanostructured) | PEEK | Osteoblast | Significant (p < 0.01) | [6] |
| Gold (nanostructured) | PEEK | Osteoblast | Significant (p < 0.01) | [6] |
Note: PEEK (Polyetheretherketone) is another bioinert polymer used in orthopedic implants, and these results are indicative of the potential improvements achievable on PMMA-based materials like this compound.
Experimental Protocols
Protocol 1: Collagen Coating of this compound Discs
This protocol is adapted for solid biomaterial samples.
Materials:
-
Sterile, cured this compound discs
-
Rat tail collagen, Type I (sterile solution)
-
0.02 M Acetic Acid (sterile)
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile pipettes and culture plates
Procedure:
-
Preparation of this compound Discs:
-
Aseptically place pre-sterilized this compound discs into the wells of a sterile multi-well plate.
-
-
Collagen Solution Preparation:
-
Dilute the stock collagen solution to a working concentration of 50 µg/mL in sterile 0.02 M acetic acid. Keep the solution on ice to prevent gelation.[7]
-
-
Coating:
-
Add a sufficient volume of the diluted collagen solution to each well to completely cover the surface of the this compound disc.
-
Incubate at room temperature for 1 hour in a laminar flow hood.[7]
-
-
Washing:
-
Carefully aspirate the collagen solution.
-
Gently rinse the discs twice with sterile PBS to remove the acid and any unbound collagen.
-
-
Cell Seeding:
-
The collagen-coated this compound discs are now ready for cell seeding. Do not allow the coated surface to dry out before adding the cell suspension.
-
Protocol 2: Fibronectin Coating of this compound Discs
Materials:
-
Sterile, cured this compound discs
-
Human plasma fibronectin (sterile solution)
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile pipettes and culture plates
Procedure:
-
Preparation of this compound Discs:
-
Place sterile this compound discs into a sterile multi-well plate.
-
-
Fibronectin Solution Preparation:
-
Dilute the fibronectin stock solution to a working concentration of 1-5 µg/cm² in sterile PBS.[2] The exact volume will depend on the surface area of your this compound discs.
-
-
Coating:
-
Add the diluted fibronectin solution to each well, ensuring the entire surface of the disc is covered.
-
Incubate at room temperature for at least 45 minutes.[2]
-
-
Aspiration (Optional):
-
The remaining fibronectin solution can be aspirated, or the discs can be used without this step.
-
-
Drying (Optional but common):
-
Allow the coated discs to air dry in a sterile hood for approximately 45-60 minutes before cell seeding.[8]
-
-
Cell Seeding:
-
Add the cell suspension directly to the coated this compound discs.
-
Protocol 3: Quantification of Cell Adhesion (Wash Assay)
Materials:
-
Cell-seeded this compound discs in a multi-well plate
-
Culture medium
-
PBS
-
Cell lysis buffer
-
DNA quantification kit (e.g., PicoGreen) or a cell viability reagent (e.g., MTT, MTS)
-
Plate reader
Procedure:
-
Initial Cell Seeding:
-
Seed a known number of cells onto both modified and unmodified (control) this compound discs and allow them to adhere for a predetermined time (e.g., 4 or 24 hours).
-
-
Washing:
-
Gently wash the discs with pre-warmed PBS to remove non-adherent cells. The stringency of the wash (e.g., number of washes, agitation) should be consistent across all samples.
-
-
Quantification:
-
Method A (DNA Quantification):
-
Lyse the remaining adherent cells on the discs using a lysis buffer.
-
Quantify the total amount of DNA in the lysate using a fluorescent DNA-binding dye and a plate reader. The amount of DNA is proportional to the number of cells.
-
-
Method B (Viability Assay):
-
Add a cell viability reagent (e.g., MTT or MTS) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, and then measure the absorbance or fluorescence using a plate reader. The signal is proportional to the number of viable, adherent cells.
-
-
-
Data Analysis:
-
Compare the signal from the modified this compound surfaces to the unmodified control to determine the relative improvement in cell adhesion.
-
Visualizations
Signaling Pathways and Workflows
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Fibronectin Coating Protocol [sigmaaldrich.com]
- 3. RGD peptides immobilized on a mechanically deformable surface promote osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of Mixed Polymethylmethacrylate and Hydroxyapatite on Viability of Stem Cell from Human Exfoliated Deciduous Teeth and Osteoblast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Mixed Polymethylmethacrylate and Hydroxyapatite on Viability of Stem Cell from Human Exfoliated Deciduous Teeth and Osteoblast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. neuvitro.com [neuvitro.com]
- 8. neuvitro.com [neuvitro.com]
Validation & Comparative
A Comparative Analysis of Mechanical Properties: Palacos R vs. Simplex P Bone Cements
For researchers, scientists, and drug development professionals in the orthopedic field, the selection of bone cement is a critical decision impacting the long-term success of joint arthroplasty. Among the most widely used and clinically successful polymethylmethacrylate (PMMA) bone cements are Palacos R and Simplex P. Despite their comparable clinical track records, these cements exhibit distinct chemical and mechanical properties stemming from differences in their formulation and sterilization methods.[1] This guide provides an objective comparison of their mechanical performance, supported by experimental data, to aid in informed material selection.
This compound is characterized by a high molecular weight powder that is chemically sterilized, whereas Simplex P utilizes a lower molecular weight polymer formulation that undergoes radiation sterilization.[1] These fundamental differences contribute to variations in their handling characteristics, strength, toughness, and fatigue resistance.[1] While both cements have demonstrated high clinical success rates, laboratory studies reveal significant distinctions in their mechanical behavior.[1][2]
Quantitative Comparison of Mechanical Properties
The following table summarizes key mechanical properties of this compound and Simplex P based on published experimental data. It is important to note that values can vary between studies due to differences in testing methodologies, specimen preparation, and environmental conditions.
| Mechanical Property | This compound | Simplex P | Test Standard (if specified) |
| Compressive Strength | 78 - 100 MPa | 78 - 100 MPa | ISO 5833 |
| Tensile Strength | High | High | - |
| Fatigue Life (Cycles to Failure) | High | High (Significantly greater than this compound when centrifuged) | - |
| Elastic (Flexural) Modulus | 2.2 - 2.8 GPa | 2.2 - 2.8 GPa | ISO 5833 |
| Bending Strength | 48 - 74 MPa | 48 - 74 MPa | ISO 5833 |
Note: The values presented are a synthesis of data from multiple sources.[2][3][4][5] Specific outcomes can be influenced by factors such as antibiotic inclusion and mixing techniques.[4][6]
Experimental Protocols
The mechanical properties of bone cements are evaluated using standardized testing procedures to ensure reproducibility and comparability of data. The primary standards referenced in the literature for these tests are from the International Organization for Standardization (ISO) and ASTM International.
Compressive Strength Test (based on ISO 5833 and ASTM F451):
-
Specimen Preparation: Cylindrical test specimens, typically 6 mm in diameter and 12 mm in height, are prepared by mixing the cement components according to the manufacturer's instructions.[7] The mixed cement is placed into a mold and allowed to fully polymerize.[7]
-
Conditioning: Specimens are often conditioned, for instance, by immersion in a saline solution at 37°C for a specified period to simulate in vivo conditions.[7]
-
Testing: The specimens are subjected to a compressive load on a universal testing machine at a constant cross-head speed (e.g., 20 mm/min).[5][7]
-
Data Acquisition: The load and displacement are recorded until the specimen fractures. The compressive strength is calculated as the maximum load divided by the original cross-sectional area of the specimen.[8]
Four-Point Bending Test (for Bending Strength and Flexural Modulus, based on a revised ISO 5833):
-
Specimen Preparation: Rectangular beam-shaped specimens are prepared from the cured bone cement.
-
Conditioning: Similar to compressive strength testing, specimens are conditioned in a water bath at 37°C for a period such as 50 hours.[5]
-
Testing: The specimen is placed on two supporting pins, and the load is applied via two loading pins on the opposite side, positioned equidistant from the supports. The test is conducted at a constant cross-head speed.
-
Data Acquisition: The load-deflection curve is recorded. Bending strength is calculated from the maximum load before fracture, and the flexural modulus (a measure of stiffness) is determined from the initial linear portion of the curve.[8]
Fatigue Testing:
-
Specimen Preparation: Specimens are prepared, often in a dumbbell or cylindrical shape, to allow for tensile and/or compressive cyclic loading.
-
Testing: A sinusoidal load is applied to the specimen under stress control (applying a constant stress range) or strain control.[2][6] The test is typically performed in a controlled environment simulating physiological conditions (e.g., 37°C and 100% humidity).[6]
-
Data Acquisition: The number of cycles to failure is recorded for a given stress level.[6] This data is often used to generate an S-N (stress vs. number of cycles) curve, which characterizes the material's fatigue life.
Experimental Workflow for Mechanical Property Comparison
Caption: Workflow for comparing the mechanical properties of bone cements.
Summary and Conclusion
Both this compound and Simplex P have demonstrated excellent long-term clinical performance, justifying their widespread use in orthopedic surgery. Laboratory data indicates that while both cements meet and exceed the requirements of international standards, there are notable differences in their mechanical profiles.[1][8] this compound is often cited for its high strength and toughness.[1] Conversely, studies have shown that Simplex P, particularly when centrifuged to reduce porosity, can exhibit a superior fatigue life.[6]
The choice between this compound and Simplex P may depend on the specific clinical application and the surgeon's priorities. For instance, in high-stress applications, the inherent strength of this compound might be favored. In scenarios where long-term cyclic loading is a primary concern, the fatigue resistance of properly prepared Simplex P could be advantageous. This guide provides the foundational data and experimental context to support such critical decisions in the development and application of orthopedic devices.
References
- 1. researchgate.net [researchgate.net]
- 2. Tensile characteristics of ten commercial acrylic bone cements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of fast-setting cements in arthroplasty: A comparative analysis of characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. actaorthopaedica.be [actaorthopaedica.be]
- 6. Influence of antibiotic impregnation on the fatigue life of Simplex P and this compound acrylic bone cements, with and without centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 8. medical-technologies.eu [medical-technologies.eu]
A Comparative Analysis of Antibiotic Elution Kinetics from Palacos R and Cemex Bone Cements
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic delivery from bone cements is critical in the development of effective treatments for orthopedic infections. This guide provides an objective comparison of the antibiotic elution kinetics of two commonly used polymethylmethacrylate (PMMA) bone cements: Palacos R and Cemex. The following analysis is based on available in vitro studies and highlights key differences in their performance.
While direct head-to-head comparative studies on the elution kinetics of identical antibiotics from this compound and Cemex under the same experimental conditions are limited in the readily available scientific literature, this guide synthesizes data from multiple sources to provide a comprehensive overview. It is important to note that factors such as antibiotic type, concentration, cement mixing technique, and the surrounding in vitro environment can significantly influence elution profiles.
Quantitative Elution Data
The following tables summarize the available quantitative data on the elution of commonly used antibiotics, gentamicin and vancomycin, from this compound and Cemex bone cements. Due to the lack of direct comparative studies, data is presented from separate in vitro investigations. Readers are encouraged to consider the differing experimental methodologies when interpreting these results.
Table 1: Gentamicin Elution Kinetics from this compound and Cemex Bone Cements
| Bone Cement | Antibiotic Load | Elution Medium | Peak Elution (Time) | Cumulative Release (Time) | Key Findings & Citation |
| This compound+G | 0.5 g gentamicin per 40 g cement | Phosphate Buffered Saline (PBS) | Not specified | Increased with vacuum mixing | Vacuum mixing was found to increase the elution of gentamicin from this compound+G.[1][2] |
| Cemex Genta | Not specified | Not specified | Not specified | Decreased with vacuum mixing | In contrast to this compound+G, vacuum mixing reduced the elution of gentamicin from Cemex Genta.[1][2] |
| Cemex | Not specified | Not specified | Prompt release | 1.50% release rate (gentamicin alone and in combination with vancomycin) | A study on Cemex reported a prompt release of gentamicin. The delivery rates were noted to be different for gentamicin and vancomycin.[3] |
Table 2: Vancomycin Elution Kinetics from this compound and Cemex Bone Cements
| Bone Cement | Antibiotic Load | Elution Medium | Peak Elution (Time) | Cumulative Release (Time) | Key Findings & Citation |
| This compound | 1.0 g vancomycin per 40 g cement | Saline | Increased by 103% when combined with tobramycin | Not specified | The addition of a second antibiotic (tobramycin) significantly enhanced the elution of vancomycin.[4] |
| This compound | 0.125 g to 2.0 g vancomycin per 40 g cement | Phosphate Buffered Saline (PBS) | Steady rise up to 8 days | 97% of total elution occurred by day 8 for 2.0 g samples | Higher doses of vancomycin led to a greater cumulative release, with the majority of the elution occurring within the first 8 days.[5] |
| Cemex | Not specified | Not specified | Prompt release | 1.16% (vancomycin alone), 0.51% (in combination with gentamicin) | The release of vancomycin was prompt but was lower when combined with gentamicin.[3] |
| Cemex | Not specified | Phosphate Buffered Saline (PBS) | ~182 µg/mL at 24h (polymerization <60°C) | Not specified | The elution of vancomycin from Cemex was significantly influenced by the polymerization temperature, with lower temperatures resulting in a higher release.[3] |
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the elution data. Below are generalized experimental protocols based on the available literature for assessing antibiotic elution from bone cement.
Specimen Preparation:
-
Antibiotic powder is manually or mechanically mixed with the PMMA powder component of the bone cement.
-
The liquid monomer is added to the powder mixture and mixed according to the manufacturer's instructions or a specified protocol (e.g., hand mixing, vacuum mixing).
-
The resulting dough is pressed into molds to create standardized specimens (e.g., beads, discs, or cylinders).
-
The specimens are allowed to cure for a specified period, typically 24 hours, at a controlled temperature.
Elution Study:
-
Each cured cement specimen is immersed in a known volume of an elution medium, most commonly Phosphate Buffered Saline (PBS) or saline, in a sterile container.
-
The containers are incubated at a physiological temperature, typically 37°C, often with continuous agitation.
-
At predetermined time intervals (e.g., 1, 6, 24 hours, and daily thereafter), the elution medium is completely removed for analysis and replaced with fresh medium.
-
The concentration of the antibiotic in the collected eluate is quantified using an appropriate analytical technique, such as high-performance liquid chromatography (HPLC), fluorescence polarization immunoassay (FPIA), or a microbiological assay.
-
The cumulative amount of antibiotic released over time is then calculated.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for comparing the antibiotic elution kinetics from different bone cements.
References
An In Vitro Biocompatibility Showdown: Palacos R vs. SmartSet Bone Cements
For researchers, scientists, and drug development professionals in the orthopedic field, selecting the optimal bone cement is a critical decision impacting the success of joint arthroplasty. Beyond mechanical strength and handling characteristics, the biocompatibility of a bone cement is paramount to ensure favorable long-term clinical outcomes. This guide provides a comparative overview of the in vitro biocompatibility of two widely used polymethylmethacrylate (PMMA) bone cements: Palacos R and SmartSet.
While direct comparative in vitro studies detailing cell viability, cytotoxicity, and inflammatory responses are notably scarce in publicly available literature, this guide synthesizes the existing data for each product and outlines the standard experimental protocols used to assess these critical biocompatibility parameters.
Biocompatibility Profile of this compound
This compound, a high-viscosity bone cement, has a long-standing clinical history. Its biocompatibility has been addressed in several studies, often as a benchmark against which newer materials are compared.
Key Biocompatibility Aspects of this compound:
-
Cellular Response: The interaction of bone cells with the surface of cured this compound is a key indicator of its biocompatibility. In vitro studies have examined the attachment, proliferation, and differentiation of osteoblast-like cells on this compound surfaces. These studies help to understand the material's capacity to support bone integration at the implant-cement-bone interface.
Biocompatibility Profile of SmartSet
SmartSet bone cements are available in various viscosities to accommodate different surgical needs. Manufacturer documentation states that SmartSet has undergone biocompatibility testing in accordance with ISO 10993 standards.
Key Biocompatibility Aspects of SmartSet:
-
Standardized Testing: According to available documentation, SmartSet GHV Gentamicin Bone Cement has passed in vitro cytotoxicity testing as per the ISO 10993-5 standard.[1] This standard, "Tests for in vitro cytotoxicity," is a critical benchmark for evaluating the biocompatibility of medical devices. However, the specific quantitative results of these tests are not publicly detailed.
-
Satisfactory Biocompatibility: The manufacturer concludes that SmartSet cements demonstrate satisfactory biocompatibility and are considered safe for their intended use.[1] This is based on a portfolio of biocompatibility tests, which likely include assessments of cytotoxicity, sensitization, and genotoxicity.
Experimental Protocols for In Vitro Biocompatibility Assessment
To provide a framework for understanding how the biocompatibility of bone cements is evaluated, this section details the typical experimental methodologies employed in in vitro studies. These protocols are essential for generating the quantitative data needed for a direct comparison.
Cytotoxicity Assays
The primary goal of cytotoxicity assays is to determine the potential of a material to cause cell death. This is typically assessed using an extract-based method as outlined in ISO 10993-5.
Experimental Workflow for Cytotoxicity Testing:
-
Material Preparation: Cured samples of the bone cement are prepared under aseptic conditions.
-
Extraction: The cured cement samples are incubated in a cell culture medium for a defined period (e.g., 24 to 72 hours) to allow any leachable substances to diffuse into the medium, creating an "extract."
-
Cell Culture: A relevant cell line, such as human osteoblast-like cells (e.g., MG-63 or Saos-2) or fibroblasts (e.g., L929), is cultured in a multi-well plate.
-
Exposure: The culture medium on the cells is replaced with the prepared bone cement extract.
-
Incubation: The cells are incubated with the extract for various time points (e.g., 24, 48, and 72 hours).
-
Viability Assessment: Cell viability is quantified using various assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
LDH Assay: This assay measures the release of lactate dehydrogenase from damaged cells, indicating cytotoxicity.
-
Live/Dead Staining: Fluorescent dyes are used to visually distinguish between live and dead cells under a microscope.
-
Inflammatory Response Assays
These assays aim to determine if a material elicits an inflammatory response by measuring the production of inflammatory mediators by immune cells.
Experimental Workflow for Inflammatory Response:
-
Cell Culture: Immune cells, such as macrophages (e.g., RAW 264.7 or primary human monocytes), are cultured.
-
Exposure: The cells are exposed to either extracts of the bone cement or directly to the cured cement material.
-
Incubation: The co-culture is incubated for a specific period.
-
Supernatant Collection: The cell culture supernatant (the liquid medium) is collected.
-
Cytokine Analysis: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
Data Summary and Comparison
Due to the lack of direct comparative in vitro biocompatibility studies in the public domain, a quantitative data table cannot be constructed at this time.
| Biocompatibility Parameter | This compound | SmartSet |
| In Vitro Cytotoxicity | Generally considered to have an acceptable clinical profile. | Passed ISO 10993-5 testing; specific data not publicly available.[1] |
| Inflammatory Response | Data from direct comparative studies is not available. | Data from direct comparative studies is not available. |
| Cellular Attachment & Proliferation | Studies have evaluated osteoblast response on its surface. | Assumed to be favorable based on overall biocompatibility claims. |
Conclusion
Both this compound and SmartSet are established bone cements with a history of clinical use. While both are considered biocompatible, a direct, data-driven comparison of their in vitro biocompatibility from independent, peer-reviewed studies is currently lacking. SmartSet's compliance with ISO 10993-5 provides a standardized measure of its cytotoxic potential. For a comprehensive understanding, future research should focus on head-to-head in vitro studies that evaluate not only cytotoxicity but also the more subtle cellular responses, such as inflammatory signaling and osteogenic differentiation, when exposed to these two commonly used bone cements. Such data would provide invaluable guidance for material selection in orthopedic research and clinical practice.
References
Comparative Analysis of Fatigue Life: Palacos R vs. Osteobond Bone Cements
Quantitative Data Summary
Due to the absence of studies directly comparing Palacos R and Osteobond, a table with head-to-head fatigue life data cannot be provided. Research in this area often focuses on comparing a specific brand to a control or evaluating the effect of additives or mixing techniques on a single type of cement. For instance, one study compared the fatigue properties of this compound with Simplex P, finding no significant difference in their fatigue life when prepared in the standard fashion[1]. Another study focused on the fatigue test constants of this compound after aging in different solutions[2].
The fatigue life of bone cement is not an intrinsic, singular value but is highly dependent on a multitude of factors including:
-
Mixing Technique: Hand-mixing versus vacuum-mixing can significantly alter porosity, which in turn affects fatigue life.[3]
-
Porosity: The presence of pores and voids within the cement mantle acts as stress concentrators, significantly reducing fatigue life.[3][4]
-
Additives: The inclusion of antibiotics or other fillers can influence the mechanical properties of the cement.[1]
-
Testing Conditions: Factors such as stress levels, frequency, and the testing environment (e.g., in vitro at 37°C) play a crucial role in the measured fatigue life.[1][5]
A brochure for this compound highlights its "excellent fatigue strength" compared to other commercially available cements, though specific quantitative data from comparative, peer-reviewed studies are not detailed within the document[6].
Experimental Protocols for Fatigue Life Assessment
The fatigue performance of acrylic bone cements is typically evaluated using standardized test methods to ensure reproducibility and comparability of results. The American Society for Testing and Materials (ASTM) and the International Organization for Standardization (ISO) have established relevant standards.
Key Standardized Test Method:
-
ASTM F2118 - Standard Test Method for Constant Amplitude of Force Controlled Fatigue Testing of Acrylic Bone Cement Materials: This is a widely recognized standard that describes procedures for evaluating the uniaxial, tension-compression fatigue performance of acrylic bone cements.[7][8][9] The method involves subjecting "dog-bone" shaped specimens to a constant stress amplitude to generate S-N (stress vs. number of cycles to failure) curves.[7][10] The goal is often to determine the fatigue life up to 5 million cycles.[9]
-
ISO 16402 - Implants for surgery — Acrylic resin cement — Flexural fatigue testing of acrylic resin cements: This standard outlines a four-point bending test to assess the fatigue properties of bone cement specimens.[7][8]
Generalized Experimental Protocol (based on ASTM F2118):
-
Specimen Preparation:
-
The bone cement components (powder and monomer) are mixed according to the manufacturer's instructions.
-
The mixed cement is placed into a pre-designed mold, typically "dog-bone" shaped, to create standardized specimens.
-
Specimens are allowed to cure fully under controlled conditions.
-
-
Fatigue Testing:
-
Specimens are mounted in a servohydraulic testing machine with proper alignment to avoid pre-loading.[7]
-
A cyclic, fully reversed tension-compression load is applied at a constant stress amplitude. A common stress level for testing is 15 MPa.[1]
-
The test is conducted at a specific frequency (e.g., 4 Hz) to avoid internal heating of the specimen.[5]
-
The testing environment is controlled to simulate in vivo conditions, typically at 37°C and 100% humidity.[1]
-
-
Data Acquisition and Analysis:
-
The number of cycles to failure for each specimen is recorded.
-
Data from multiple specimens are statistically analyzed to determine the fatigue characteristics of the material.
-
The results are often presented as S-N curves, which plot the applied stress against the number of cycles to failure.[10]
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the fatigue testing of bone cement, from preparation to data analysis.
References
- 1. Influence of antibiotic impregnation on the fatigue life of Simplex P and this compound acrylic bone cements, with and without centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Statistical distribution of the fatigue strength of porous bone cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. actaorthop.org [actaorthop.org]
- 6. zimmerbiomet.com [zimmerbiomet.com]
- 7. ASTM F2118 - Bone cement fatigue | EndoLab Material testing [endolab.org]
- 8. Material Testing for Implants – SpineServ Lab [spineserv.com]
- 9. store.astm.org [store.astm.org]
- 10. Fatigue testing of acrylic bone cements: statistical concepts and proposed test methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Finite Element Model Validation for Palacos R Cemented Hip Implants: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the intricate field of orthopedic biomechanics, the validation of finite element (FE) models is a critical step in the preclinical assessment of medical devices. This guide provides a comprehensive comparison of Palacos R bone cement with other alternatives, supported by experimental data, to aid in the development and validation of FE models for cemented hip implants.
Comparative Mechanical Properties of Bone Cements
The accuracy of a finite element model is fundamentally dependent on the material properties assigned to its components. The following tables summarize key mechanical properties for this compound and other commonly used bone cements, essential for defining a constitutive model in FE analysis.
Table 1: Elastic and Strength Properties of Various Bone Cements
| Bone Cement | Young's Modulus (GPa) | Compressive Strength (MPa) | Bending Strength (MPa) | Poisson's Ratio |
| This compound | 2.3 - 3.0[1] | 78 - 100[2] | ~80[3] | 0.35 - 0.46 (PMMA)[3][4] |
| Simplex P | ~2.4 (PMMA) | >70 | >50 | 0.35 - 0.46 (PMMA)[3][4] |
| CMW 1 | Lower than this compound | >70 | Lower than this compound[3] | 0.35 - 0.46 (PMMA)[3][4] |
| Palamed | Not specified | Not specified | Not specified | Not specified |
Note: The Poisson's ratio for this compound is not explicitly stated in the literature; the provided range is for generic PMMA bone cement.[3][4]
Table 2: Comparative Performance Characteristics of this compound and Simplex P
| Feature | This compound | Simplex P | Reference |
| Molecular Weight | High | Low | [5] |
| In Vitro Performance | High strength, toughness, and fatigue resistance | Lower strength, toughness, and fatigue resistance | [5] |
| Clinical Performance | Excellent long-term results | Excellent long-term results | [5] |
| Behavior | More ductile | Stiffer | [5] |
Experimental Protocol for Finite Element Model Validation
A robust validation process is imperative to ensure that the FE model accurately predicts the biomechanical behavior of the cemented hip implant. The following is a detailed methodology for a typical experimental validation.
Objective
To validate a three-dimensional, linear finite element model of a composite femur with a cemented hip prosthesis using this compound bone cement against experimental strain measurements.
Materials and Methods
-
Specimen Preparation:
-
Six composite femurs with standardized geometry and material properties are used to ensure repeatability.
-
A specific hip stem prosthesis (e.g., Lubinus SPII or Mueller Curved) is selected.[6]
-
The femoral canal is prepared according to standard surgical procedures.
-
This compound bone cement is mixed according to the manufacturer's instructions and applied to the prepared canal.
-
The femoral stem is inserted, and the cement is allowed to fully cure.
-
-
Strain Gauge Application:
-
Rectangular, three-axis, 45° strain gauge rosettes are bonded at multiple, precisely defined locations on the surface of the composite femur and within the cement mantle.[6]
-
Typical locations on the femur include the proximal, medial, lateral, anterior, and posterior aspects at various levels along the diaphysis.
-
For the cement mantle, strain gauges are embedded at proximal, middle, and distal locations.[6]
-
-
Mechanical Testing:
-
The composite femur-implant construct is mounted in a servohydraulic testing machine.
-
The specimen is subjected to static loads simulating physiological conditions, such as single-legged stance and stair climbing.
-
Applied loads are typically a combination of bending and torsion.[6]
-
Strain data from all gauges is recorded at each load increment.
-
-
Finite Element Model Development:
-
A 3D FE model of the composite femur and implant is generated based on the exact geometry of the experimental setup.
-
The material properties for the composite bone, implant (e.g., CoCr alloy), and this compound cement (from Table 1) are assigned to the respective components of the model.
-
The boundary and loading conditions applied in the mechanical testing are precisely replicated in the FE simulation.
-
-
Validation and Comparison:
-
The strain values at the corresponding locations of the experimental strain gauges are extracted from the FEA results.
-
A direct comparison is made between the experimentally measured strains and the FEA-predicted strains.
-
The agreement between the experimental and numerical data is quantified using linear regression analysis, with the objective of achieving a high coefficient of determination (R²) and a slope close to 1.[6] An overall agreement within 10% is often targeted.[6]
-
Visualizing the Validation Workflow
The logical flow of the experimental validation process can be visualized to better understand the relationship between its different stages.
Signaling Pathways in Bone Cement-Implant Integration
While bone cement is primarily a mechanical fixation device, understanding the biological response at the bone-cement interface is crucial for long-term implant success. The following diagram illustrates a simplified signaling pathway involved in the foreign body response to implanted biomaterials, which can influence the stability of the cemented implant over time.
By providing a robust dataset for material properties and a clear methodology for validation, this guide aims to facilitate the development of high-fidelity finite element models for this compound cemented hip implants, ultimately contributing to the design of more durable and reliable orthopedic devices.
References
- 1. Free volume and mechanical properties of this compound bone cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Polymethyl Methacrylate Bone Cement Polymerization Induced Thermal Necrosis at the Cement–Bone Interface: A Narrative Review | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Finite element and experimental models of cemented hip joint reconstructions can produce similar bone and cement strains in pre-clinical tests - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bone Bonding Strength of Palacos R and Other Cements
For researchers, scientists, and drug development professionals in the orthopedic field, the selection of bone cement is a critical decision influencing the longevity and success of joint arthroplasty. Palacos® R, a high-viscosity polymethylmethacrylate (PMMA) cement, has a long clinical history and is often considered a gold standard. This guide provides an objective comparison of the performance of Palacos R with other commercially available bone cements, supported by experimental data from various studies.
Mechanical Strength and Fatigue Resistance
The long-term stability of a cemented prosthesis is heavily dependent on the mechanical properties of the bone cement. Key parameters include tensile strength, compressive strength, bending strength, and fatigue resistance.
Data Presentation
The following tables summarize the quantitative data on the mechanical properties of this compound and other bone cements as reported in the literature. It is important to note that direct comparisons can be challenging due to variations in testing methodologies and conditions across different studies.
Table 1: Tensile and Compressive Strength of Various Bone Cements
| Cement | Ultimate Tensile Strength (MPa) | Compressive Strength (MPa) | Source(s) |
| This compound | High | - | [1][2] |
| This compound+G | - | Significantly higher than CMW® 2G | [3] |
| Simplex P | High | - | [1][2] |
| Sulfix-60 | High | - | [1] |
| CMW 3 | High | - | [1] |
| CMW 2G | - | Lower than Palacos® fast R + G | [3] |
| Zimmer Dough | Low | - | [1] |
Data presented as relative comparisons or specific findings from the cited sources. A dash (-) indicates that specific quantitative data was not provided in the referenced study.
Table 2: Bending Strength and Modulus of Various Bone Cements
| Cement | Bending Strength (MPa) | Bending Modulus (GPa) | Source(s) |
| This compound (plain) | 80 | Higher than CMW 1 | [4][5][6][7] |
| Palacos LV | - | - | [4][5][6][7] |
| CMW 1 (with gentamicin) | Lower than this compound | Lower than Palacos formulations | [4][5][6][7] |
| This compound + Gentamicin + Vancomycin | Slightly above minimum ISO standards | Lower than plain this compound | [4][5][6][7] |
| CMW 1 + Gentamicin + Vancomycin | Slightly above minimum ISO standards | Lower than plain this compound | [4][5][6][7] |
Table 3: Fatigue Performance of Various Bone Cements
| Cement | Fatigue Life (Cycles to Failure) | Fatigue Strength (MPa) | Source(s) |
| This compound | Highest (along with Simplex P) | - | [2][8][9] |
| This compound+G | - | 15.3 (at 5x10^6 cycles) | [3] |
| Simplex P | Highest (along with this compound) | - | [2] |
| Boneloc | Lowest | - | [2] |
| CMW 2G | - | 13.0 (at 5x10^6 cycles) | [3] |
Studies consistently show that this compound exhibits excellent fatigue strength compared to many other commercially available cements.[8][9] Tensile tests have revealed that this compound, along with Sulfix-60 and Simplex P, possesses one of the highest ultimate tensile strengths.[1][2] In fatigue testing, this compound and Simplex P have demonstrated the highest values of Weibull median cycles to failure.[2] When compared to CMW 1, Palacos formulations have a higher bending modulus.[4][5][6][7] Furthermore, this compound has been reported as the strongest among several cements in terms of bending strength, with a value of 80 MPa.[4][5][6][7] A comparative study of fast-setting cements showed that Palacos® fast R + G had a statistically significant higher ISO compressive strength and a higher fatigue strength than CMW® 2G.[3]
Experimental Protocols
The mechanical testing of bone cements is governed by international standards to ensure reproducibility and comparability of data. The most commonly cited standards are ASTM F451 and ISO 5833.
Compressive Strength Test (based on ASTM F451)
-
Specimen Preparation: Cylindrical test specimens are prepared with a diameter of 6 mm and a height of 12 mm. The liquid and powder components of the cement are mixed according to the manufacturer's instructions and placed into a mold. The specimens are allowed to fully polymerize, typically for 24 hours.[10]
-
Testing Machine: A universal testing machine capable of applying a compressive load at a constant cross-head speed is used.
-
Procedure: The specimen is placed between the platens of the testing machine. A compressive load is applied at a constant cross-head speed of 20 mm/min until fracture occurs.[5][10]
-
Data Analysis: The ultimate compressive strength is calculated by dividing the maximum load at failure by the original cross-sectional area of the specimen.
Four-Point Bending Test (based on ISO 5833)
-
Specimen Preparation: Rectangular beam specimens are prepared. Common dimensions are 75 mm in length, 10 mm in width, and 3.3 mm in thickness.
-
Testing Apparatus: A four-point bending fixture is used in a universal testing machine. This setup creates a region of constant bending moment between the two inner loading points.
-
Procedure: The specimen is placed on the two outer supports of the fixture. The load is applied through the two inner loading points at a specified rate until the specimen fractures.
-
Data Analysis: The bending strength (or flexural strength) and bending modulus are calculated from the load-deflection curve. This compound has been shown to be the strongest of the cements tested with a bending strength of 80 MPa.[4][5][6][7]
Visualizations
Experimental Workflow for Four-Point Bending Test
Biological Response at the Bone-Cement Interface
While PMMA cements are considered bio-inert, they do elicit a biological response at the interface with bone tissue. This response is crucial for the long-term stability of the implant. The initial interaction is characterized by an inflammatory response, which ideally resolves and is followed by bone remodeling and osseointegration.
The interface between bone and PMMA is often characterized by the formation of a fibrous tissue layer rather than direct bone apposition.[9] Wear particles from the cement can trigger a foreign-body reaction, where macrophages attempt to phagocytose the particles. This can lead to the release of pro-inflammatory cytokines such as TNF-α and IL-1β, which can in turn stimulate osteoclast activity and lead to bone resorption (osteolysis) at the implant site.
Conversely, signaling pathways such as the Wnt pathway are critical for osteoblast differentiation and bone formation, which are essential for positive long-term fixation.[11] Modifying PMMA with bioactive components can help to create a more favorable microenvironment that promotes osteogenesis over inflammation.[9]
Conclusion
This compound consistently demonstrates high mechanical strength and superior fatigue resistance in in-vitro studies when compared to many other bone cements.[1][2][8][9] Its high tensile and bending strength contribute to its long-standing clinical success.[1][4][5][6][7] However, the choice of bone cement should also consider other factors such as handling characteristics, antibiotic elution properties (for antibiotic-laden versions), and the specific clinical application. The biological response at the bone-cement interface remains a critical area of research, with efforts focused on modifying cement compositions to enhance osseointegration and minimize adverse inflammatory reactions. The experimental data and protocols summarized in this guide provide a valuable resource for the objective comparison of bone cement performance.
References
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. ASTM F451 - Bone cement specification | EndoLab [endolab.org]
- 3. International Standards Organization (ISO) (2002) ISO 5833 Implants for Surgery-Acrylic Resin Cements. Annex F. Method for Determination of Bending Modulus and Strength of Cement. ISO Geneve. - References - Scientific Research Publishing [scirp.org]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Mechanical characteristics of antibiotic-laden bone cement | Acta Orthopaedica [actaorthop.org]
- 7. Mechanical characteristics of antibiotic-laden bone cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. Biological Fixation of Bioactive Bone Cement in Vertebroplasty: The First Clinical Investigation of Borosilicate Glass (BSG) Reinforced PMMA Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. Signaling pathways of dental implants’ osseointegration: a narrative review on two of the most relevant; NF-κB and Wnt pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Handling Characteristics: PALACOS® R vs. PALACOS® R+G
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the handling characteristics of two prominent bone cements: PALACOS® R and PALACOS® R+G. Both are high-viscosity, radiopaque poly(methyl methacrylate) (PMMA) based bone cements, with PALACOS® R+G distinguished by the inclusion of the antibiotic gentamicin.[1][2] This analysis is supported by experimental data and established testing protocols to inform material selection in research and clinical settings.
Executive Summary
PALACOS® R and PALACOS® R+G are both recognized for their excellent handling properties and long clinical history.[3] The primary difference lies in the addition of gentamicin to PALACOS® R+G, which is intended to provide local antibiotic prophylaxis.[3] While both cements are considered high-viscosity, the presence of gentamicin may subtly influence the polymerization process, affecting key handling parameters such as doughing, working, and setting times.[4] This guide synthesizes available data to elucidate these differences.
Data Presentation: Handling Characteristics
The following table summarizes the typical handling characteristics of PALACOS® R+G, based on available literature. Direct comparative data for PALACOS® R from the same studies is limited; however, it is generally understood that the handling properties are very similar, with the addition of gentamicin in PALACOS® R+G potentially leading to a slightly longer waiting phase.[4] All handling times are dependent on ambient temperature, humidity, and mixing technique.[1][2]
| Characteristic | PALACOS® R+G | PALACOS® R | Test Standard |
| Doughing Time | ~ 55 seconds | Not explicitly stated in comparative studies, but expected to be similar. | ISO 5833[5] |
| Working Time | ~ 4 minutes[6] | Not explicitly stated in comparative studies, but expected to be similar.[4] | ISO 5833 |
| Setting Time | 6 - 7 minutes[6] | Not explicitly stated in comparative studies, but expected to be similar.[4] | ISO 5833 |
| Viscosity | High | High[2] | N/A |
Experimental Protocols
The determination of bone cement handling characteristics is governed by the international standard ISO 5833.[7][8] The methodologies for the key parameters are detailed below.
Determination of Doughing Time (ISO 5833)
The doughing time is the period from the start of mixing the powder and liquid components until the cement no longer adheres to a gloved finger.
-
Preparation: The powder and liquid components are brought to a controlled room temperature (e.g., 23 ± 1°C).[9]
-
Mixing: The liquid monomer is added to the polymer powder and mixing is initiated, starting a timer. Mixing is performed according to the manufacturer's instructions, typically for a specified duration (e.g., 30 seconds).[2]
-
Assessment: At regular intervals (e.g., every 10 seconds) after the completion of mixing, the surface of the cement is touched with a clean, gloved finger.[5]
-
Endpoint: The doughing time is recorded as the time at which the glove first separates cleanly from the cement surface without the formation of sticky fibers.[5]
Determination of Setting Time (ISO 5833)
The setting time is the period from the start of mixing until the cement has hardened to a specified degree.
-
Preparation and Mixing: As described for the doughing time test.
-
Temperature Monitoring: A thermocouple is inserted into the cement mass to monitor the temperature profile of the exothermic polymerization reaction.[10]
-
Hardness Assessment: The hardness of the cement is assessed periodically. One common method involves indenting the surface with a specified instrument (e.g., a steel needle) until no indentation is observed.[10]
-
Endpoint: The setting time is defined as the time at which the temperature of the curing cement is halfway between the peak temperature and the ambient temperature.
Visualization of Experimental Workflow and Polymerization Phases
The following diagrams illustrate the experimental workflow for testing bone cement handling characteristics and the distinct phases of PMMA polymerization.
Experimental Workflow for Handling Characteristics
Phases of PMMA Bone Cement Polymerization
Conclusion
Both PALACOS® R and PALACOS® R+G are high-viscosity bone cements with well-established handling characteristics suitable for a range of orthopedic applications. The addition of gentamicin in PALACOS® R+G may slightly extend the initial waiting phase of polymerization, but the overall working and setting times are comparable to PALACOS® R. The choice between these two cements will primarily depend on the clinical requirement for local antibiotic prophylaxis. For research and development purposes, it is crucial to conduct material testing under controlled conditions as outlined in ISO 5833 to obtain reproducible and comparable data.
References
- 1. PDF Download [heraeus-medical.com]
- 2. PDF Download [heraeus-medical.com]
- 3. zimmerbiomet.com [zimmerbiomet.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Mixing Technique of PMMA - Bone Cement Determines the Ideal Insertion Time Point in Cemented Arthroplasty [gavinpublishers.com]
- 6. Role of fast-setting cements in arthroplasty: A comparative analysis of characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mti.mt-intl.ro [mti.mt-intl.ro]
- 8. ISO 5833 Bone cement* - Innoproof [innoproof.de]
- 9. researchgate.net [researchgate.net]
- 10. Making sure you're not a bot! [mostwiedzy.pl]
A Comparative Analysis of Novel Bone Cements and the Gold Standard: Palacos R
For researchers, scientists, and drug development professionals, the selection of an appropriate bone cement is a critical decision in the development of new orthopedic therapies and devices. This guide provides an objective comparison of the performance of novel bone cements, specifically calcium phosphate cements (CPCs) and bioactive glass cements, against the well-established polymethylmethacrylate (PMMA) cement, Palacos R. The following sections detail their mechanical properties, handling characteristics, and biological response, supported by experimental data and standardized testing protocols.
Executive Summary
This compound, a high-viscosity PMMA cement, has long been considered the gold standard in orthopedic applications due to its high mechanical strength and predictable handling characteristics. However, its lack of bioactivity and potential for high polymerization exotherm have driven the development of novel bone cements. Calcium phosphate and bioactive glass cements have emerged as promising alternatives, offering biocompatibility and the potential for osteointegration. This guide presents a data-driven comparison of these materials across key performance metrics to aid in the selection of the most suitable bone cement for specific research and development needs.
Data Presentation: A Head-to-Head Comparison
The performance of these bone cements is summarized in the tables below, providing a clear comparison of their key quantitative properties.
Table 1: Mechanical Properties
| Property | This compound (PMMA) | Calcium Phosphate Cements (CPCs) | Bioactive Glass Cements | ISO 5833 Standard |
| Compressive Strength (MPa) | 78 - 100[1] | 20 - 70[2] | 26.6 - 44[3][4][5] | ≥ 70 |
| Bending Strength (MPa) | 48 - 80[1][6] | Generally lower than PMMA | Varies with composition | ≥ 50 |
| Bending Modulus (GPa) | 2.2 - 2.8[1] | Lower than PMMA | Varies with composition | ≥ 1.8 |
Table 2: Handling Characteristics
| Property | This compound (PMMA) | Calcium Phosphate Cements (CPCs) | Bioactive Glass Cements |
| Setting Time (minutes) | 6 - 12[7][8] | 2 - 11+[2] | 6 - 35+[5][9] |
| Viscosity | High[7][8] | Injectable paste | Injectable paste |
| Polymerization Exotherm | High (can exceed body temperature)[10] | Low, slightly exothermic[10] | Low |
Table 3: Biological Properties and Antibiotic Elution
| Property | This compound (PMMA) | Calcium Phosphate Cements (CPCs) | Bioactive Glass Cements |
| Biocompatibility | Good, but can form a fibrous tissue layer[11] | Excellent, similar to bone mineral[12] | Excellent, promotes tissue growth[13] |
| Osteointegration | No, bio-inert | Yes, osteoconductive[11][12] | Yes, bioactive and osteoconductive[13][14] |
| Vancomycin Elution (in vitro) | Lower initial burst, shorter duration (e.g., up to 14 days)[15][16] | Higher initial burst, longer duration (e.g., up to 8 weeks)[15] | Can be enhanced with porous structures[13] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, based on internationally recognized standards.
Compressive Strength Testing (ASTM F451 / ISO 5833)
This test determines the maximum compressive stress a bone cement can withstand before failure.
-
Specimen Preparation: Cylindrical test specimens (6 mm diameter, 12 mm height) are prepared by mixing the cement components according to the manufacturer's instructions and molding them.[17] The specimens are then cured for 24 hours.[17]
-
Testing Apparatus: A universal testing machine equipped with compression platens is used.
-
Procedure: The specimen is placed between the platens and subjected to a constant compressive load at a crosshead speed of 20 mm/min.[17]
-
Data Analysis: The compressive strength is calculated as the maximum load at failure divided by the initial cross-sectional area of the specimen. The ISO 5833 standard requires a minimum compressive strength of 70 MPa for acrylic bone cements.[18][19]
Four-Point Bending Test (ISO 5833)
This test evaluates the flexural strength and modulus of the bone cement.
-
Specimen Preparation: Rectangular beam specimens are prepared and cured as per the standard.
-
Testing Apparatus: A four-point bending fixture is used in a universal testing machine. This setup applies the load at two points on the top surface of the beam, with the beam supported at two points on the bottom surface.
-
Procedure: The specimen is placed in the fixture, and a load is applied at a constant rate until fracture.
-
Data Analysis: The bending strength (flexural strength) and bending modulus (flexural modulus) are calculated from the load-deflection curve. The ISO 5833 standard specifies a minimum bending strength of 50 MPa and a minimum bending modulus of 1800 MPa.[18][19]
Antibiotic Elution Study (In Vitro)
This experiment measures the rate and duration of antibiotic release from the bone cement.
-
Specimen Preparation: Cement specimens of a standardized size and shape are prepared with a known concentration of the antibiotic (e.g., vancomycin).[15]
-
Elution Medium: The specimens are immersed in a known volume of a physiologically relevant solution, such as phosphate-buffered saline (PBS).[15]
-
Sampling: At predetermined time intervals (e.g., daily, weekly), the elution medium is completely removed and replaced with fresh medium.[15]
-
Quantification: The concentration of the antibiotic in the collected eluate is measured using a suitable analytical technique, such as high-performance liquid chromatography (HPLC).[15]
-
Data Analysis: The cumulative amount of antibiotic released over time is calculated and plotted to determine the elution kinetics.
Visualizing Key Processes and Relationships
The following diagrams, generated using Graphviz, illustrate important workflows and biological pathways related to bone cement performance.
Workflow for Mechanical Testing of Bone Cements.
Osteointegration Signaling Cascade.
Conclusion
The choice between this compound and novel bone cements is highly dependent on the specific application and desired outcomes. This compound remains a robust choice for load-bearing applications where high mechanical strength is paramount. However, for applications where biocompatibility, osteointegration, and localized, sustained drug delivery are critical, calcium phosphate and bioactive glass cements present compelling advantages. This guide provides the foundational data and experimental context to empower researchers and drug development professionals to make informed decisions in the advancement of orthopedic medicine.
References
- 1. actaorthopaedica.be [actaorthopaedica.be]
- 2. In vitro comparison of Refobacin-Palacos R with Refobacin Bone Cement and this compound + G | Semantic Scholar [semanticscholar.org]
- 3. The Effect of Liquid Phase Concentration on the Setting Time and Compressive Strength of Hydroxyapatite/Bioglass Composite Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. In vitro comparison of Refobacin-Palacos R with Refobacin Bone Cement and this compound + G | Acta Orthopaedica [actaorthop.org]
- 9. Design and Manufacture of Bone Cements Based on Calcium Sulfate Hemihydrate and Mg, Sr-Doped Bioactive Glass - PMC [pmc.ncbi.nlm.nih.gov]
- 10. testresources.net [testresources.net]
- 11. Biomaterial-based strategies for bone cement: modulating the bone microenvironment and promoting regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium phosphate cement: review of mechanical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibiotic Elution and Mechanical Strength of PMMA Bone Cement Loaded With Borate Bioactive Glass - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced osteointegration of poly(methylmethacrylate) bone cements by incorporating strontium-containing borate bioactive glass - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro comparison of elution characteristics of vancomycin from calcium phosphate cement and polymethylmethacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro elution characteristics of antibiotic-loaded polymethylmethacrylate cement and a calcium sulfate bone substitute using staphylococci isolated from orthopedic implant-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 18. Making sure you're not a bot! [mostwiedzy.pl]
- 19. medical-technologies.eu [medical-technologies.eu]
Safety Operating Guide
Proper Disposal of Palacos R: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Palacos R bone cement is critical for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides detailed, step-by-step procedures for the proper disposal of this compound components and mixed cement, aligned with safety protocols and environmental regulations.
Core Principles of this compound Disposal
The fundamental principle for disposing of this compound, a poly(methyl methacrylate) (PMMA) based bone cement, is to manage its components and cured form as clinical waste.[1][2][3][4] Adherence to local regulations is paramount for all disposal methods.
Component Characteristics and Hazards
A clear understanding of the components of this compound is essential for safe handling and disposal. The product consists of a powder and a liquid monomer which are mixed to form the cement.
| Component | Key Characteristics | Disposal Considerations |
| This compound Powder | Polymer component. May contain benzoyl peroxide.[5] Can form combustible dust clouds.[6] | Dispose of as clinical waste. Avoid creating dust. |
| This compound Liquid | Methyl methacrylate monomer. Highly flammable liquid and vapor.[7] Causes skin, eye, and respiratory irritation.[7][8] | Dispose of as hazardous chemical waste. Prevent release into drains or waterways.[9] |
| Mixed & Cured Cement | Solid, inert polymer. | Allow to fully set before disposal. Dispose of as clinical waste.[1][2][3][4] |
| Packaging | Includes pouches, blisters, and ampoules. | Dispose of as clinical waste.[1][2][3][4] |
Experimental Protocols for Disposal
The following protocols outline the procedural steps for the disposal of this compound in its various forms.
Protocol 1: Disposal of Mixed and Cured this compound Cement
-
Allow for Complete Curing: After mixing the powder and liquid components, ensure the resulting cement is allowed to fully polymerize and harden.
-
Containment: Place the fully cured, solid mass of this compound into a designated and clearly labeled clinical waste container.
-
Disposal: Dispose of the container in accordance with your institution's and local regulations for clinical waste.[1][2][3][4]
Protocol 2: Disposal of Unused this compound Powder
-
Waste Stream: Unused or expired this compound powder should be treated as clinical waste.
-
Containment: Carefully place the original, unopened or partially used powder packaging into a designated clinical waste container.
-
Local Authority Consultation: For the disposal of the powder as a separate component, it is recommended to contact your local disposal authority for specific guidance.[1][3][4]
Protocol 3: Disposal of Unused this compound Liquid Monomer
-
Hazardous Waste Designation: The liquid monomer (methyl methacrylate) is considered a hazardous and flammable chemical.
-
Small Quantities (<20 ml): For very small quantities, evaporation in a certified chemical fume hood is a suggested method.[10] Alternatively, it can be absorbed with an inert material (e.g., sand, vermiculite) and disposed of as hazardous waste.[8]
-
Large Quantities: For larger volumes, the liquid must be collected in a suitable, labeled hazardous waste container. Do not mix with other waste streams.
-
Professional Disposal: Arrange for collection and disposal by a licensed hazardous waste management company in compliance with local and national regulations.[10]
-
Local Authority Consultation: For separate disposal of the liquid, contacting your local disposal authority is advised.[1][3][4]
Protocol 4: Disposal of Contaminated Materials and Packaging
-
Classification: All materials that have come into contact with this compound components, including mixing bowls, spatulas, gloves, and packaging, are to be considered clinical waste.[1][2][3][4]
-
Containment: Immediately place all contaminated items and empty packaging into a designated clinical waste container.
-
Disposal: Dispose of the container following your institution's and local guidelines for clinical waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound components.
References
- 1. PDF Download [heraeus-medical.com]
- 2. PDF Download [heraeus-medical.com]
- 3. PDF Download [heraeus-medical.com]
- 4. manuals.plus [manuals.plus]
- 5. zimmerbiomet.com [zimmerbiomet.com]
- 6. medline.com [medline.com]
- 7. zimmerbiomet.com [zimmerbiomet.com]
- 8. jorvet.com [jorvet.com]
- 9. medline.com [medline.com]
- 10. medline.com [medline.com]
Essential Safety and Operational Guide for Handling Palacos® R
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and step-by-step procedures for the handling and disposal of Palacos® R bone cement. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Understanding the Components and Risks
Palacos® R is a poly(methyl methacrylate) (PMMA)-based bone cement consisting of a powder and a liquid component.[1] The powder contains a PMMA copolymer, zirconium dioxide as a radiopaque agent, and benzoyl peroxide as an initiator.[1][2] The liquid component is primarily methyl methacrylate (MMA), which is a volatile and flammable monomer, and N,N-dimethyl-p-toluidine, an accelerator.[1][2]
Key Hazards:
-
Inhalation: Concentrated monomer vapors can irritate the respiratory tract, eyes, and potentially the liver.[3][4]
-
Skin Contact: Direct contact with the monomer can cause skin irritation and may lead to contact dermatitis.[1][5][6] Sensitization is also possible through skin contact.[7][8]
-
Flammability: The liquid monomer is highly volatile and flammable.[1][4][5] Keep away from heat, sparks, open flames, and other ignition sources.[9]
-
Exothermic Reaction: The polymerization of the bone cement is an exothermic reaction that generates heat.[4][6]
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Wear gloves that provide adequate protection against monomer penetration.[3][5] Recommended types include three-layered PVP gloves (polyethylene, ethylene vinyl alcohol copolymer, and polyethylene) or Viton®/butyl gloves.[3][5] It is recommended to wear two pairs of gloves.[3][5] | Prevents skin contact with the monomer, which can cause irritation and dermatitis.[1][5] |
| Eye Protection | Safety glasses or face shields should be worn.[10] | Protects eyes from splashes of the liquid monomer and from concentrated vapors.[3][4] Personnel wearing contact lenses should not be involved in mixing the cement.[3][4][6] |
| Respiratory Protection | Work in a well-ventilated area to minimize monomer vapor concentration.[1][4][5] Use of masks with carbon filters is recommended.[11] | Reduces the risk of respiratory tract irritation from inhaling monomer fumes.[3][4] |
| Body Protection | Wear appropriate protective clothing.[9] | Protects against accidental spills and splashes. |
Step-by-Step Handling and Mixing Protocol
The mixing of Palacos® R should be performed under sterile conditions.[1][12]
Preparation:
-
Ensure Palacos® R components are at room temperature (at least 2 hours before use if refrigerated).[1][12]
-
Have all necessary PPE donned correctly.
-
It is advisable to have an additional pack of Palacos® R available before starting the procedure.[1][12]
Mixing Procedure:
-
Use a dedicated mixing system, which can be with or without a vacuum.[1][12]
-
It is recommended to first add the liquid monomer to the mixing system, followed by the powder.[1][12]
-
Mix the two components for approximately 30 seconds until a ductile dough is formed.[1]
-
The handling characteristics of the cement can vary with temperature and humidity, so a test mix may be beneficial for familiarity.[1]
Disposal Plan
Proper disposal of Palacos® R waste is crucial to prevent environmental contamination and adhere to safety regulations.
| Waste Type | Disposal Procedure |
| Unused Single Components (Liquid or Powder) | Must be disposed of as clinical waste in compliance with local regulations.[1][5][12] Contact your local disposal authority for specific guidance.[1][5][12] |
| Mixed and Set Cement | Allow the mixed bone cement to fully set before disposal.[1][5][12] Dispose of the hardened material as clinical waste.[1][5][12] |
| Packaging Material | Dispose of as clinical waste in accordance with local regulations.[1][5][12] |
Emergency Procedures
| Incident | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and water and rinse thoroughly.[13] If skin irritation persists, seek medical attention.[13] |
| Eye Contact | Rinse the opened eye for several minutes under running water.[8][13] Consult a physician.[8][13] |
| Inhalation | Move to fresh air.[8][13] If symptoms persist, seek medical attention.[8][13] |
| Ingestion | Rinse out the mouth and drink plenty of water.[13] Do not induce vomiting.[8] Seek immediate medical attention.[13] |
| Fire | Use carbon dioxide, extinguishing powder, or water spray for small fires.[7] For larger fires, use water spray or alcohol-resistant foam.[7] |
Workflow for Safe Handling of Palacos® R
The following diagram illustrates the logical steps for the safe handling of Palacos® R, from preparation to final disposal.
Caption: Workflow for the safe handling and disposal of Palacos® R.
References
- 1. PDF Download [heraeus-medical.com]
- 2. PDF Download [heraeus-medical.com]
- 3. heraeus-medical.com [heraeus-medical.com]
- 4. device.report [device.report]
- 5. manuals.plus [manuals.plus]
- 6. Polymethylmethacrylate (PMMA) Bone Cement - Class II Special Controls Guidance Document for Industry and FDA | FDA [fda.gov]
- 7. zimmerbiomet.com [zimmerbiomet.com]
- 8. zimmerbiomet.com [zimmerbiomet.com]
- 9. medline.com [medline.com]
- 10. osha.gov [osha.gov]
- 11. Serious challenges with bone cement in orthopedic operating rooms: an observational study from Alborz province, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PDF Download [heraeus-medical.com]
- 13. zimmerbiomet.com [zimmerbiomet.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
